Methyl 3-cyano-4-fluorobenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-cyano-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOJKDQJOVWXRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672229 | |
| Record name | Methyl 3-cyano-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676602-31-6 | |
| Record name | Methyl 3-cyano-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 3-cyano-4-fluorobenzoate: A Comprehensive Technical Guide for Advanced Synthesis
Introduction
Methyl 3-cyano-4-fluorobenzoate, identified by the CAS Number 676602-31-6, is a highly functionalized aromatic building block of considerable interest to the pharmaceutical and material science sectors.[1] Its strategic substitution with a cyano group, a fluorine atom, and a methyl ester provides a versatile scaffold for the synthesis of complex molecules.[2] The presence of these distinct functional groups allows for a wide array of chemical transformations, making it a valuable intermediate in the development of novel therapeutic agents and advanced materials. This guide provides an in-depth analysis of its chemical properties, a detailed protocol for its synthesis, and an exploration of its applications, particularly within the realm of drug discovery.
Physicochemical Properties
The unique arrangement of electron-withdrawing groups on the benzene ring of this compound dictates its reactivity and physical characteristics. The fluorine atom, in particular, can be strategically employed to enhance metabolic stability, lipophilicity, and the biological activity of target compounds.[2]
| Property | Value | Source(s) |
| CAS Number | 676602-31-6 | [3][4][5][6] |
| Molecular Formula | C₉H₆FNO₂ | [3][6] |
| Molecular Weight | 179.15 g/mol | [3][6][7] |
| Appearance | White to off-white solid | [8] |
| Boiling Point (Predicted) | 267.5 ± 25.0 °C | [8] |
| Density (Predicted) | 1.27 ± 0.1 g/cm³ | [8] |
| Storage Temperature | Room Temperature (Sealed in dry conditions) | [8] |
Synthesis of this compound
The synthesis of this compound can be approached through several strategic routes. A common and logical pathway involves two principal stages: the formation of the precursor, 3-cyano-4-fluorobenzoic acid, followed by its esterification.
Part 1: Synthesis of 3-Cyano-4-fluorobenzoic Acid via Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl halide or nitrile via a diazonium salt intermediate.[9][10] This reaction is particularly useful for introducing a cyano group onto an aromatic ring, a transformation that is often challenging to achieve through direct substitution.[10][11]
The synthesis of 3-cyano-4-fluorobenzoic acid can be envisioned starting from 3-amino-4-fluorobenzoic acid. The amino group is first converted to a diazonium salt, which is then displaced by a cyanide nucleophile using a copper(I) cyanide catalyst.[5][11]
Caption: Synthetic pathway for 3-cyano-4-fluorobenzoic acid.
Experimental Protocol: Synthesis of 3-Cyano-4-fluorobenzoic Acid
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-amino-4-fluorobenzoic acid in an aqueous solution of hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction (Cyanation):
-
In a separate reaction vessel, prepare a solution of copper(I) cyanide in an appropriate solvent.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to ensure the reaction goes to completion.
-
Cool the mixture and acidify to precipitate the crude 3-cyano-4-fluorobenzoic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system may be necessary for purification.
-
Part 2: Fischer Esterification
With the 3-cyano-4-fluorobenzoic acid in hand, the final step is the conversion of the carboxylic acid to a methyl ester. The Fischer esterification is a classic and efficient method for this transformation, involving the reaction of the carboxylic acid with an alcohol (in this case, methanol) in the presence of an acid catalyst.[12]
Caption: Esterification of 3-cyano-4-fluorobenzoic acid.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, suspend 3-cyano-4-fluorobenzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
-
Reflux:
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography or recrystallization to obtain a product of high purity.
-
Applications in Drug Discovery and Development
This compound is a valuable building block in medicinal chemistry, primarily due to the synthetic versatility of its functional groups. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The fluorine atom can enhance binding affinity to target proteins and improve the metabolic stability of a drug candidate. The methyl ester provides a handle for further modifications, such as amidation to generate a diverse library of compounds.
While specific drugs containing the intact this compound moiety are not prominently disclosed in publicly available literature, its structural motifs are present in various therapeutic agents. For instance, fluorinated benzoic acid derivatives are key components in a range of pharmaceuticals, and the cyano group is a common feature in enzyme inhibitors.
Role in Targeted Therapy
The strategic placement of fluorine and a cyano group on a benzene ring is a common tactic in the design of kinase inhibitors for cancer therapy. The fluorine atom can form favorable interactions with the hinge region of the kinase domain, while the cyano group can act as a hydrogen bond acceptor. While a direct signaling pathway involving this compound itself is not applicable, its derivatives can be designed to interact with various cellular signaling pathways implicated in disease.
For illustrative purposes, the MAPK/ERK pathway, a critical signaling cascade often dysregulated in cancer, is a common target for drugs derived from complex heterocyclic scaffolds that could be synthesized using intermediates like this compound.
Caption: Simplified MAPK/ERK signaling pathway.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for comprehensive safety information. General handling guidelines include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13]
-
Ventilation: Use only in a well-ventilated area to avoid inhalation of dust or vapors.[13]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[13]
Conclusion
This compound is a synthetically valuable compound with significant potential in the fields of medicinal chemistry and materials science. Its well-defined physicochemical properties and the reactivity of its functional groups make it an attractive starting material for the synthesis of a wide range of complex molecules. The synthetic protocols outlined in this guide, based on established and reliable chemical transformations, provide a clear pathway for its preparation. As the demand for novel therapeutics and advanced materials continues to grow, the importance of versatile building blocks like this compound is set to increase.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]
- 6. scbt.com [scbt.com]
- 7. This compound | C9H6FNO2 | CID 45790123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 676602-31-6 [m.chemicalbook.com]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. 171050-06-9 | 3-Cyano-4-fluorobenzoic acid [fluoromart.com]
Methyl 3-cyano-4-fluorobenzoate molecular weight
An In-Depth Technical Guide to Methyl 3-cyano-4-fluorobenzoate for Advanced Research and Development
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. It delves into the core physicochemical properties, validated synthesis protocols, analytical characterization, and critical applications of this versatile chemical intermediate.
Introduction: A Strategic Building Block in Modern Chemistry
This compound (CAS No. 676602-31-6) is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science.[1][2] Its molecular architecture, featuring a trifecta of reactive and modulating functional groups—a cyano group, a fluorine atom, and a methyl ester—positions it as a highly valuable building block for the synthesis of complex molecular targets. The strategic placement of these groups on the benzene ring offers chemists a versatile scaffold for introducing molecular diversity and fine-tuning the properties of target compounds, such as active pharmaceutical ingredients (APIs).
The fluorine atom, in particular, is a celebrated substituent in drug design for its ability to enhance metabolic stability, improve binding affinity, and modulate pKa. The cyano group serves as a key polar contact, a hydrogen bond acceptor, or a synthetic precursor to other functional groups like amines or carboxylic acids. This guide provides the foundational knowledge required to effectively utilize this compound in sophisticated research and development projects.
Physicochemical and Structural Properties
A precise understanding of a compound's properties is fundamental to its application. This compound is typically supplied as a white to off-white solid or powder.[2][3] The key quantitative data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆FNO₂ | [4][5] |
| Molecular Weight | 179.15 g/mol | [4][5] |
| CAS Number | 676602-31-6 | [4][5] |
| IUPAC Name | This compound | [5] |
| Density (Predicted) | 1.27±0.1 g/cm³ | [3] |
| Boiling Point (Predicted) | 267.5±25.0 °C | [3] |
| Appearance | White to off-white solid | [3] |
| Purity (Typical) | ≥98% | [2] |
Synthesis and Analytical Validation
The reliable synthesis and rigorous characterization of starting materials are cornerstones of reproducible science. This section outlines a standard laboratory-scale synthesis protocol and the analytical methods required for structural confirmation and purity assessment.
Recommended Synthesis Protocol: Esterification of 3-Cyano-4-fluorobenzoic Acid
The most direct and common synthesis route is the esterification of the parent carboxylic acid, 3-cyano-4-fluorobenzoic acid. This method is favored for its high efficiency and the commercial availability of the starting material.
Expertise & Rationale: The choice of an acid-catalyzed esterification (Fischer esterification) is a classic, cost-effective, and robust method. Using methanol as both the reagent and solvent drives the reaction equilibrium towards the product. Sulfuric acid is an excellent catalyst due to its high acidity and dehydrating properties. The work-up procedure is designed to effectively remove the excess acid and unreacted carboxylic acid, ensuring a high purity of the final product.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-cyano-4-fluorobenzoic acid (10.0 g, 60.6 mmol).
-
Reagent Addition: Add methanol (150 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (3 mL) while stirring. The addition should be performed in an ice bath to manage the initial exotherm.
-
Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 3:1 Hexanes:Ethyl Acetate.
-
Quenching and Extraction: After completion, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into 500 mL of ice-cold water. The product may precipitate as a solid. Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize and remove residual acid, followed by a brine solution (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford this compound as a white solid.
Synthesis Workflow Diagram
Caption: Fischer esterification workflow for this compound.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized compound is non-negotiable. The following techniques provide a comprehensive analytical profile.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and environment of hydrogen atoms. Expected signals would include a singlet for the methyl ester protons (~3.9 ppm) and distinct multiplets in the aromatic region (7.0-8.5 ppm) corresponding to the three protons on the benzene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Shows all unique carbon environments. Key signals include the ester carbonyl carbon (~164 ppm), the nitrile carbon (~115 ppm), and carbons attached to the fluorine atom, which will show characteristic C-F coupling.
-
Mass Spectrometry (MS): Confirms the molecular weight. For this compound, the molecular ion peak [M]⁺ would be observed at m/z = 179.15.
-
Infrared (IR) Spectroscopy: Identifies functional groups. Expect strong characteristic absorption bands for the C≡N (nitrile) stretch (~2230 cm⁻¹), the C=O (ester) stretch (~1720 cm⁻¹), and C-F bonds (~1250 cm⁻¹).
Authoritative spectral data for comparison can be found in chemical databases such as ChemicalBook.[6]
Role in Drug Discovery: A Scaffold for Innovation
This compound is not an end product but a critical starting point. Its utility stems from the ability of its functional groups to participate in a wide array of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceutical agents.[2]
Causality in Application:
-
Ester Handle: The methyl ester is a versatile functional group. It can be readily hydrolyzed to the corresponding carboxylic acid for amide coupling reactions or reduced to a primary alcohol.
-
Cyano Group Transformation: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, opening up numerous synthetic pathways.
-
Fluoro-Substituent: The electron-withdrawing nature of the fluorine atom at the C4 position influences the reactivity of the entire aromatic ring, particularly for nucleophilic aromatic substitution (SₙAr) reactions, a cornerstone of modern medicinal chemistry.
This strategic combination makes the molecule a frequent component in the synthesis of inhibitors for various biological targets, including kinases and other enzymes, where precise molecular interactions are key to efficacy.
Logical Pathway from Building Block to API
The following diagram illustrates the conceptual integration of a building block like this compound into a more complex, hypothetical API.
Caption: Conceptual workflow from a chemical intermediate to a final API.
Conclusion
This compound is a quintessential example of a modern chemical building block. Its value is derived not from its intrinsic properties alone, but from the vast synthetic potential unlocked by its unique combination of functional groups. A thorough understanding of its physicochemical characteristics, synthesis, and reactivity, as outlined in this guide, empowers researchers and drug development professionals to leverage its full potential in creating the next generation of innovative molecules.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound, CasNo.676602-31-6 Enke Pharma-tech Co.,Ltd. (Cangzhou, China ) China (Mainland) [enkepharma.lookchem.com]
- 3. This compound CAS#: 676602-31-6 [m.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. This compound | C9H6FNO2 | CID 45790123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound(676602-31-6) 1H NMR [m.chemicalbook.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 3-cyano-4-fluorobenzoate
This guide provides a comprehensive technical overview of the spectroscopic data for methyl 3-cyano-4-fluorobenzoate, a key intermediate in pharmaceutical and materials science research.[1][2][3] Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, offering insights grounded in field-proven experience.
Molecular Structure and Spectroscopic Overview
This compound (C₉H₆FNO₂) is a substituted aromatic ester with a molecular weight of 179.15 g/mol .[1] Its structure, featuring a fluorine atom, a cyano group, and a methyl ester on the benzene ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its unambiguous identification, purity assessment, and the elucidation of its role in complex chemical transformations.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively. The presence of a fluorine atom introduces additional complexity and valuable information through ¹H-¹⁹F and ¹³C-¹⁹F couplings.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show signals for the aromatic protons and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons are highly informative about the substitution pattern.
Expected ¹H NMR Spectral Data:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| OCH₃ | ~3.9 | Singlet (s) | N/A |
| Aromatic-H | 7.0 - 8.5 | Multiplet (m) | J(H,H) and J(H,F) |
Note: Specific assignments for the aromatic protons require detailed spectral analysis, including 2D NMR techniques, and are influenced by the solvent used.
Expertise & Experience: The electron-withdrawing nature of the cyano and fluoro groups, as well as the ester functionality, will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm values). The fluorine atom will couple with the ortho and meta protons, leading to characteristic splitting patterns. The magnitude of the through-space ¹H-¹⁹F coupling constants can provide further structural confirmation.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are sensitive to the electronic environment, and the fluorine atom will induce C-F coupling.
Expected ¹³C NMR Spectral Data:
| Carbon | Chemical Shift (δ, ppm) |
| OCH₃ | ~53 |
| C≡N | ~115 |
| Aromatic C | 110 - 140 |
| C=O | ~164 |
Note: The aromatic region will show multiple signals, and their specific assignments are aided by heteronuclear correlation experiments and comparison with data from similar compounds.
Expertise & Experience: The carbon directly attached to the fluorine atom will exhibit a large one-bond ¹³C-¹⁹F coupling constant, which is a definitive diagnostic feature. The other aromatic carbons will show smaller, multi-bond couplings to fluorine. The chemical shifts of the aromatic carbons are influenced by the combined electronic effects of all three substituents.
¹⁹F NMR Spectroscopy
Given the presence of a fluorine atom, ¹⁹F NMR is a powerful tool for characterization. It provides a direct probe into the electronic environment of the fluorine nucleus.
Expected ¹⁹F NMR Spectral Data:
| Nucleus | Chemical Shift (δ, ppm) |
| Ar-F | -100 to -140 (relative to CFCl₃) |
Expertise & Experience: The chemical shift of the fluorine atom is highly sensitive to the nature and position of other substituents on the aromatic ring. This makes ¹⁹F NMR an excellent tool for confirming the isomeric purity of the compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.
Key IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium |
| C≡N stretch | 2240 - 2220 | Strong |
| C=O stretch (ester) | 1730 - 1715 | Strong |
| C-O stretch (ester) | 1300 - 1000 | Strong |
| C-F stretch | 1250 - 1020 | Strong |
Expertise & Experience: The strong absorption band for the nitrile (C≡N) group is a key diagnostic feature. The position of the carbonyl (C=O) stretch is characteristic of an aromatic ester, being at a slightly lower wavenumber than an aliphatic ester due to conjugation with the benzene ring. The spectrum will also show characteristic bands for the C-O and C-F stretching vibrations, confirming the presence of these functionalities.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragment ions.
Expected Mass Spectrometry Data (EI):
| m/z | Proposed Fragment |
| 179 | [M]⁺ (Molecular ion) |
| 148 | [M - OCH₃]⁺ |
| 120 | [M - COOCH₃]⁺ |
| 101 | [C₆H₂FN]⁺ |
Expertise & Experience: The molecular ion peak at m/z 179 confirms the molecular weight of the compound. Common fragmentation pathways for aromatic esters include the loss of the methoxy radical (•OCH₃) to give the acylium ion, and the loss of the entire carbomethoxy group. The presence of the cyano and fluoro groups will influence the stability of the fragment ions and thus the overall fragmentation pattern.
Figure 2: Proposed key fragmentation pathways for this compound in EI-MS.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. A dedicated fluorine probe or a broadband probe is required.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
FT-IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.
-
Background Collection: Collect a background spectrum of the empty, clean ATR crystal.
-
Sample Spectrum Collection: Collect the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.
Mass Spectrometry (GC-MS with EI)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC Separation: Inject a small volume of the solution into the GC-MS system. The sample will be vaporized and separated on a capillary column.
-
Ionization and Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer ion source where it is ionized by electron impact. The resulting ions are then separated by their mass-to-charge ratio in the mass analyzer.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.
Conclusion
The spectroscopic data of this compound provides a detailed picture of its molecular structure. The combination of ¹H, ¹³C, and ¹⁹F NMR, FT-IR, and mass spectrometry allows for its unambiguous identification and characterization. This guide serves as a foundational resource for scientists working with this important chemical intermediate, providing both the expected data and the underlying principles for its interpretation.
References
An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-cyano-4-fluorobenzoate
Abstract
This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of Methyl 3-cyano-4-fluorobenzoate (CAS No. 676602-31-6).[1][2] As a key intermediate in the synthesis of pharmaceuticals and advanced materials, unequivocal structural confirmation of this molecule is paramount. This document delves into the theoretical underpinnings that dictate the appearance of its ¹H NMR spectrum, including the complex interplay of substituent electronic effects and spin-spin coupling phenomena, particularly proton-fluorine (¹H-¹⁹F) coupling. A detailed, step-by-step experimental protocol for acquiring high-quality spectra is provided, followed by a predictive analysis of the chemical shifts and multiplicities for each proton. This guide is intended for researchers, chemists, and quality control professionals who rely on NMR spectroscopy for rigorous structural elucidation.
Introduction: The Molecule and the Method
This compound is a polysubstituted aromatic compound with the molecular formula C₉H₆FNO₂.[2] Its structure features a benzene ring substituted with a methyl ester (-COOCH₃), a cyano (-CN), and a fluorine (-F) group. The precise arrangement of these functional groups is critical to its reactivity and suitability for downstream applications.
¹H NMR spectroscopy is the gold-standard analytical technique for determining the detailed structure of organic molecules in solution. By probing the magnetic environments of protons, it provides invaluable information on the number of distinct proton sets, their electronic environment (chemical shift), their relative quantities (integration), and the connectivity to neighboring nuclei (spin-spin coupling). For a molecule like this compound, with its intricate substitution pattern, a thorough understanding of NMR principles is essential for an accurate and confident spectral assignment.
Foundational Principles: Decoding the Spectrum
The ¹H NMR spectrum of this compound is governed by the cumulative influence of its three distinct substituents on the aromatic ring. To interpret the spectrum, one must appreciate the causality behind chemical shifts and coupling patterns.
Electronic Effects and Chemical Shift
The chemical shift (δ) of a proton is highly sensitive to the electron density in its vicinity. Electron-withdrawing groups (EWGs) pull electron density away from the ring, "deshielding" the aromatic protons and shifting their signals downfield (to a higher ppm value). Conversely, electron-donating groups (EDGs) push electron density into the ring, "shielding" the protons and shifting them upfield (to a lower ppm value).[3][4]
In this molecule:
-
Methyl Ester Group (-COOCH₃): This group is a moderate EWG, primarily through resonance and inductive effects. It strongly deshields the proton ortho to it (H-2).
-
Cyano Group (-CN): The cyano group is a powerful EWG due to the strong inductive effect of the nitrogen atom and its ability to withdraw electrons via resonance.[5][6][7] It deshields all protons on the ring, with the most significant impact on the ortho and para positions.
-
Fluorine Atom (-F): Fluorine exerts a dual influence. It is the most electronegative element, leading to a strong inductive withdrawal of electron density, which deshields nearby protons. However, it also possesses lone pairs that can be donated into the ring via resonance (a pi-donating effect), which would be a shielding effect. For protons, the strong inductive effect typically dominates, resulting in a net deshielding, especially at the ortho position (H-5).[8]
The combination of these three EWGs results in all aromatic protons of this compound being shifted significantly downfield from the standard benzene signal (δ ≈ 7.3 ppm).[9]
Spin-Spin Coupling (J-coupling)
Spin-spin coupling results in the splitting of a proton's signal into a multiplet, providing direct evidence of its neighboring, non-equivalent nuclei. The magnitude of this interaction is given by the coupling constant, J, measured in Hertz (Hz).
-
Proton-Proton (H-H) Coupling: In aromatic systems, the magnitude of J is dependent on the number of bonds separating the coupled protons.[10]
-
³JHH (ortho coupling): Occurs across three bonds. Typically the largest, ranging from 7-10 Hz.
-
⁴JHH (meta coupling): Occurs across four bonds. Significantly smaller, ranging from 2-3 Hz.
-
⁵JHH (para coupling): Occurs across five bonds and is usually negligible (<1 Hz), often not resolved.
-
-
Proton-Fluorine (H-F) Coupling: The ¹⁹F nucleus has a spin of I = ½ (like a proton) and is 100% abundant. Therefore, it will couple to nearby protons, adding a critical layer of complexity and information to the spectrum.[11] The magnitude of H-F coupling is also distance-dependent.[12][13]
-
³JHF (ortho coupling): ~7-11 Hz.
-
⁴JHF (meta coupling): ~4-8 Hz.
-
⁵JHF (para coupling): ~2-3 Hz.
-
The presence of both H-H and H-F couplings is the definitive feature of this spectrum and allows for unambiguous assignment of each aromatic proton.
Predictive ¹H NMR Analysis
Based on the principles outlined above, we can predict the ¹H NMR spectrum of this compound. The molecule has four unique sets of protons: the three aromatic protons (H-2, H-5, H-6) and the methyl ester protons (-OCH₃).

Predicted Chemical Shifts and Multiplicities
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Interactions |
| -OCH₃ | ~ 3.9 - 4.0 | Singlet (s) | None |
| H-5 | ~ 8.2 - 8.4 | Doublet of doublets (dd) | ³JH5-H6 (ortho), ³JH5-F (ortho) |
| H-2 | ~ 8.1 - 8.3 | Doublet of doublets (dd) | ⁴JH2-H6 (meta), ⁵JH2-F (para) |
| H-6 | ~ 7.5 - 7.7 | Triplet of doublets (td) or ddd | ³JH6-H5 (ortho), ⁴JH6-F (meta), ⁴JH6-H2 (meta) |
Justification:
-
-OCH₃ Protons: These three protons are equivalent and have no adjacent proton neighbors, resulting in a sharp singlet. Their position at ~3.9 ppm is characteristic of methyl esters, where the protons are deshielded by the adjacent oxygen atom.[14][15][16]
-
H-5: This proton is flanked by two powerful electron-withdrawing groups, the ortho-cyano and ortho-fluoro substituents. This intense deshielding makes it the most downfield aromatic signal. It will be split by the adjacent H-6 (ortho H-H coupling) and the ortho-fluorine (ortho H-F coupling), giving a doublet of doublets.
-
H-2: This proton is ortho to the methyl ester group and meta to the cyano group, leading to significant deshielding. It is expected to be the second most downfield proton. It will be split by H-6 (meta H-H coupling, ~2-3 Hz) and the fluorine atom (para H-F coupling, ~2-3 Hz). The similar magnitude of these two couplings might cause the signal to appear as a triplet, but it is fundamentally a doublet of doublets.
-
H-6: This proton experiences the least deshielding of the aromatic protons, placing it the most upfield. Its multiplicity is the most complex. It is split by H-5 (ortho H-H coupling, ~8-9 Hz), by the fluorine atom (meta H-F coupling, ~4-6 Hz), and by H-2 (meta H-H coupling, ~2-3 Hz). This would result in a doublet of doublet of doublets (ddd). If the two meta couplings are similar, the pattern may simplify to a triplet of doublets (td).
Visualization of Coupling Network
The spin-spin coupling relationships between the nuclei can be visualized using the following diagram.
Caption: Spin-spin coupling network in this compound.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
Adherence to a validated protocol is crucial for obtaining a spectrum that is both accurate and reproducible.
4.1. Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of this compound solid.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.
-
Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Cap the NMR tube and gently invert or vortex until the solid is completely dissolved, ensuring a homogenous solution.
4.2. NMR Spectrometer Setup and Acquisition This protocol assumes a standard Fourier Transform NMR spectrometer (e.g., 400 MHz).
-
Sample Insertion: Insert the NMR tube into a spinner and place it in the magnet.[17][18]
-
Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp lines and resolving fine coupling patterns.[19]
-
Parameter Setup: Load a standard one-dimensional proton experiment parameter set.[20] Key parameters include:
-
Pulse Angle: 30-45 degrees (to allow for faster repetition without full relaxation).
-
Spectral Width: Typically 12-16 ppm, centered around 6-7 ppm to cover the full range of expected signals.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds. For quantitative analysis, this should be increased to >5 times the longest T₁ relaxation time (typically >10s).
-
Number of Scans (ns): 16 to 64 scans are usually sufficient for a sample of this concentration.
-
-
Acquisition: Start the acquisition by typing the appropriate command (e.g., zg).[21]
4.3. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier Transform (efp).
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat.
-
Referencing: Calibrate the chemical shift scale. If using CDCl₃, reference the residual solvent peak to δ 7.26 ppm. For DMSO-d₆, use δ 2.50 ppm.
-
Integration: Integrate all signals to determine the relative number of protons for each multiplet.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. Its definitive features are a singlet for the methyl ester protons around 3.9 ppm and three complex, downfield multiplets in the aromatic region between 7.5 and 8.4 ppm. The precise chemical shifts and multiplicities of these aromatic signals are a direct consequence of the combined electronic effects of the methyl ester, cyano, and fluoro substituents. Critically, the presence of both H-H and H-F spin-spin couplings provides a unique fingerprint that, when fully analyzed, allows for the unequivocal assignment of all protons and the confident confirmation of the compound's identity and purity.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C9H6FNO2 | CID 45790123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. modgraph.co.uk [modgraph.co.uk]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. quora.com [quora.com]
- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. eclass.uoa.gr [eclass.uoa.gr]
- 14. Methyl 4-methylbenzoate(99-75-2) 1H NMR spectrum [chemicalbook.com]
- 15. Methyl benzoate (93-58-3) 1H NMR [m.chemicalbook.com]
- 16. sas.upenn.edu [sas.upenn.edu]
- 17. commons.ggc.edu [commons.ggc.edu]
- 18. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 19. weizmann.ac.il [weizmann.ac.il]
- 20. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 21. lsom.uthscsa.edu [lsom.uthscsa.edu]
A Senior Application Scientist's Guide to 13C NMR Analysis of Methyl 3-cyano-4-fluorobenzoate
This in-depth technical guide provides a comprehensive exploration of the 13C Nuclear Magnetic Resonance (NMR) analysis of Methyl 3-cyano-4-fluorobenzoate, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline to deliver field-proven insights into experimental design, spectral interpretation, and data validation, ensuring the highest level of scientific integrity.
Introduction: The Analytical Imperative for a Key Building Block
This compound (C₉H₆FNO₂) is a pivotal molecular scaffold in the synthesis of a multitude of pharmaceutical agents. Its unique substitution pattern, featuring a fluorine atom, a cyano group, and a methyl ester on a benzene ring, imparts specific electronic properties that are crucial for its reactivity and biological activity. Consequently, unambiguous structural confirmation and purity assessment are paramount in the drug development pipeline.
Among the arsenal of analytical techniques, 13C NMR spectroscopy stands out as an exceptionally powerful tool for elucidating the carbon framework of organic molecules.[1] For this compound, this technique not only confirms the presence and connectivity of all nine carbon atoms but also provides critical insights into the electronic environment of each carbon through chemical shifts and carbon-fluorine (C-F) coupling constants.
This guide will navigate the theoretical underpinnings and practical execution of 13C NMR analysis for this specific molecule, offering a robust framework for obtaining and interpreting high-quality, reliable data.
Core Principles: Decoding the 13C Spectrum of a Substituted Aromatic
The 13C NMR spectrum of this compound is dictated by the interplay of its functional groups. Understanding their individual and collective influence is the cornerstone of accurate spectral assignment.
-
Chemical Shift (δ): The position of a 13C signal along the x-axis (in parts per million, ppm) is highly sensitive to the local electronic environment. Electron-withdrawing groups, such as the cyano (-CN), fluoro (-F), and carboxyl (-COOCH₃) groups, deshield the attached and nearby carbon nuclei, causing their signals to appear at higher chemical shifts (downfield). Conversely, electron-donating groups would shift signals to lower chemical shifts (upfield). The broad chemical shift dispersion in 13C NMR, typically spanning over 200 ppm, allows for the resolution of individual carbon signals, providing a distinct fingerprint of the molecule.[2]
-
Carbon-Fluorine (¹³C-¹⁹F) Coupling: A key feature in the 13C NMR spectrum of any fluorinated compound is the presence of through-bond scalar coupling between the ¹³C and ¹⁹F nuclei.[3] Since ¹⁹F has a nuclear spin (I = ½) and is 100% abundant, it splits the signals of nearby carbon atoms into doublets or more complex multiplets. The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the number of bonds separating the carbon and fluorine atoms.
-
¹JC-F (Direct Coupling): The largest coupling is observed for the carbon directly bonded to the fluorine atom. This one-bond coupling is typically in the range of -250 Hz.
-
²JC-F (Geminal Coupling): Coupling over two bonds is also significant, usually in the range of ±20-30 Hz.
-
³JC-F (Vicinal Coupling): Three-bond coupling is generally smaller, around 3-10 Hz.
-
Longer-Range Couplings: Couplings over more than three bonds are often observed and can provide valuable structural information.
-
-
The Cyano Carbon: The carbon atom of the nitrile group (-C≡N) typically resonates in the range of 115-125 ppm.[4] Due to the absence of directly attached protons, this quaternary carbon signal is often of lower intensity.
Experimental Protocol: A Self-Validating Approach to Data Acquisition
The acquisition of a high-quality 13C NMR spectrum necessitates meticulous sample preparation and the selection of appropriate instrument parameters.
Step 1: Sample Preparation
-
Analyte Purity: Begin with a sample of this compound of the highest possible purity to avoid spectral contamination.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For this specific molecule, CDCl₃ is a suitable solvent. The use of a deuterated solvent is crucial as it provides a lock signal for the spectrometer to maintain a stable magnetic field.[5]
-
Concentration: For a standard 5 mm NMR tube, dissolve 50-100 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.[5][6] While higher concentrations can reduce acquisition time, they may also lead to line broadening.[6]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm). Alternatively, the residual solvent peak can be used for calibration.[6]
-
Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[7]
Step 2: NMR Spectrometer Setup and Data Acquisition
-
Instrument Tuning and Locking: Tune the NMR probe to the ¹³C frequency and lock onto the deuterium signal of the solvent.
-
Shimming: Carefully shim the magnetic field to optimize its homogeneity across the sample, which is critical for obtaining sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30) is typically used.
-
Spectral Width: Set a spectral width that encompasses all expected carbon signals (e.g., 0-200 ppm).
-
Acquisition Time: A longer acquisition time will result in better resolution. A typical value is 1-2 seconds.
-
Relaxation Delay (d1): This is the time allowed for the nuclei to return to their equilibrium state between pulses. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary. For routine structural confirmation, a shorter delay of 1-2 seconds is often sufficient.
-
Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a large number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.[2]
-
Spectral Analysis and Data Interpretation
The predicted 13C NMR spectrum of this compound will exhibit nine distinct signals, each corresponding to one of the carbon atoms in the molecule. The assignment of these signals is based on established chemical shift ranges, the influence of substituents, and the characteristic C-F coupling patterns.
Molecular Structure and Carbon Numbering
Figure 1: Structure of this compound with carbon numbering.
Predicted 13C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (JC-F, Hz) | Rationale |
| C=O (C7) | ~164-166 | Doublet | ~3-5 (⁴JC-F) | Carbonyl carbon, deshielded. Weakly coupled to fluorine. |
| C4 | ~160-163 | Doublet | ~250-260 (¹JC-F) | Directly attached to fluorine, highly deshielded, large one-bond coupling. |
| C1 | ~133-135 | Singlet or very small doublet | < 1 | Quaternary carbon attached to the ester group. |
| C6 | ~131-133 | Doublet | ~3-5 (⁴JC-F) | Aromatic CH ortho to the ester group. |
| C5 | ~128-130 | Doublet | ~8-10 (³JC-F) | Aromatic CH meta to the ester and ortho to the fluorine. |
| C2 | ~118-120 | Doublet | ~4-6 (³JC-F) | Aromatic CH meta to both the ester and fluorine, and ortho to the cyano group. |
| C≡N (C9) | ~114-116 | Doublet | ~15-20 (³JC-F) | Nitrile carbon, characteristic chemical shift. |
| C3 | ~112-114 | Doublet | ~20-25 (²JC-F) | Quaternary carbon attached to the cyano group and ortho to fluorine. |
| O-CH₃ (C8) | ~52-54 | Singlet | - | Methyl ester carbon, typical chemical shift. |
Key Interpretive Insights:
-
C4 Signal: The most downfield aromatic signal, appearing as a large doublet, is unequivocally assigned to C4 due to the direct attachment to the highly electronegative fluorine atom, resulting in a large ¹JC-F coupling.
-
Quaternary Carbons (C1, C3, C7, C9): These carbons will typically show lower signal intensity compared to the protonated carbons (C2, C5, C6, C8) due to the lack of Nuclear Overhauser Effect (NOE) enhancement from proton decoupling.
-
Coupling Pattern as a Validation Tool: The presence and magnitude of the C-F coupling constants for C2, C3, C5, C6, and C7 serve as a powerful internal validation of the structural assignment. The expected two-bond coupling to C3 and C5, and the three-bond coupling to C2 and C6, should be clearly observable.
Visualization of Key C-F Couplings
References
Methyl 3-cyano-4-fluorobenzoate mass spectrometry fragmentation
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 3-cyano-4-fluorobenzoate
Authored by: A Senior Application Scientist
Foreword: Decoding Molecular Architecture through Mass Spectrometry
In the landscape of modern analytical chemistry, mass spectrometry stands as a cornerstone technique for the elucidation of molecular structures. Its ability to ionize molecules and then separate them based on their mass-to-charge ratio provides a molecular fingerprint, unique to each compound. This guide offers a detailed exploration of the mass spectrometric behavior of this compound, a substituted aromatic ester of increasing interest in pharmaceutical and materials science research. Understanding the fragmentation patterns of this molecule is not merely an academic exercise; it is critical for its unambiguous identification in complex matrices, for quality control in its synthesis, and for shedding light on the reactivity of related compounds. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry in their daily work and seek to deepen their understanding of fragmentation mechanisms.
Introduction to this compound
This compound (C₉H₆FNO₂) is a small organic molecule featuring a benzene ring substituted with a methyl ester, a cyano group, and a fluorine atom. Its molecular weight is approximately 179.15 g/mol .[1] The interplay of these functional groups—the electron-withdrawing cyano and fluoro groups and the ester moiety—creates a unique electronic environment that dictates its fragmentation behavior upon ionization. This guide will focus primarily on electron ionization (EI), a common "hard" ionization technique that induces extensive and reproducible fragmentation, providing rich structural information.[2]
The Logic of Fragmentation: General Principles in Electron Ionization
Electron ionization involves bombarding a molecule with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular radical cation (M•⁺).[2] This high-energy species is often unstable and undergoes a series of unimolecular dissociation reactions to form smaller, more stable fragment ions. The fragmentation pathways are governed by fundamental chemical principles, such as the stability of the resulting cations and neutral losses.[3][4] For aromatic compounds, the stable ring structure often results in a prominent molecular ion peak.[5]
In the case of aromatic esters, fragmentation is typically initiated at the ester group. Common fragmentation pathways include:
-
α-cleavage: Breakage of the bond adjacent to the carbonyl group.
-
Loss of the alkoxy group: Cleavage of the O-CH₃ bond, leading to the formation of an acylium ion.
-
Loss of the ester group: Cleavage of the bond between the aromatic ring and the carbonyl carbon.
-
Rearrangements: Such as the McLafferty rearrangement, although less common in simple aromatic esters without a suitable gamma-hydrogen.[6][7]
The presence of the fluorine and cyano substituents will influence these pathways by affecting the electron distribution and bond strengths within the molecule.
Proposed Fragmentation Pathways for this compound
Based on established fragmentation principles for aromatic esters and substituted benzenes, we can predict the major fragmentation pathways for this compound under electron ionization. The molecular ion (M•⁺) is expected to appear at an m/z of 179.
Primary Fragmentation Pathways
The initial fragmentation events are likely to involve the ester functional group, as it is a site of both charge localization and relatively weaker bonds compared to the aromatic ring.
Pathway A: Loss of the Methoxy Radical (•OCH₃)
This is a very common fragmentation for methyl esters. The molecular ion loses a methoxy radical to form a stable acylium ion.
-
M•⁺ (m/z 179) → [M - •OCH₃]⁺ (m/z 148) + •OCH₃
The resulting ion at m/z 148 is a 3-cyano-4-fluorobenzoyl cation. This is often a prominent peak in the spectrum of methyl benzoates.
Pathway B: Loss of Formaldehyde (CH₂O)
This pathway involves the cleavage of the carboxyl-methyl bond with a hydrogen rearrangement, leading to the loss of a neutral formaldehyde molecule.
-
M•⁺ (m/z 179) → [M - CH₂O]•⁺ (m/z 149) + CH₂O
The resulting ion at m/z 149 would be the radical cation of 3-cyano-4-fluorobenzene.
Secondary Fragmentation
The primary fragment ions can undergo further fragmentation to yield smaller ions.
Fragmentation of the Acylium Ion (m/z 148):
The 3-cyano-4-fluorobenzoyl cation can lose a molecule of carbon monoxide (CO), a common fragmentation for acylium ions, to form a fluorocyanophenyl cation.
-
[m/z 148]⁺ → [m/z 120]⁺ + CO
The ion at m/z 120 represents the 3-cyano-4-fluorophenyl cation.
Summary of Key Proposed Fragments
| m/z | Proposed Structure | Formation Pathway |
| 179 | [C₉H₆FNO₂]•⁺ | Molecular Ion |
| 148 | [C₈H₃FNO]⁺ | Loss of •OCH₃ from M•⁺ |
| 149 | [C₈H₄FN]•⁺ | Loss of CH₂O from M•⁺ |
| 120 | [C₇H₃FN]⁺ | Loss of CO from m/z 148 |
Visualizing the Fragmentation
The proposed fragmentation pathways are illustrated in the following diagram:
Caption: Proposed EI fragmentation of this compound.
Experimental Protocol for Mass Spectrometric Analysis
To obtain a reliable mass spectrum of this compound, a gas chromatography-mass spectrometry (GC-MS) system is the preferred instrumentation due to the compound's volatility.
Sample Preparation
-
Solvent Selection: Choose a high-purity volatile solvent such as methanol, acetonitrile, or ethyl acetate.
-
Concentration: Prepare a dilute solution of the analyte, typically in the range of 10-100 µg/mL. High concentrations can lead to detector saturation and source contamination.
-
Quality Control: Include a solvent blank injection before and after the sample analysis to ensure no carryover or system contamination.
GC-MS Instrumentation and Parameters
The following parameters serve as a starting point and should be optimized for the specific instrument in use.
Gas Chromatograph (GC) Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A standard non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-300
-
Solvent Delay: Set a solvent delay to prevent the filament from turning on during the solvent elution peak (e.g., 3 minutes).
Data Analysis and Interpretation
-
Identify the Analyte Peak: Locate the chromatographic peak corresponding to this compound.
-
Extract the Mass Spectrum: Obtain the background-subtracted mass spectrum for the identified peak.
-
Identify the Molecular Ion: Look for a peak at m/z 179. Its presence confirms the identity of the compound.
-
Analyze the Fragmentation Pattern: Compare the observed fragment ions with the predicted fragmentation pathways. The relative abundances of the fragment ions can provide further structural confirmation.
Workflow for Experimental Analysis
Caption: Workflow for the GC-MS analysis of the target compound.
Conclusion: A Predictive Framework
This guide provides a comprehensive, albeit predictive, framework for understanding the mass spectrometric fragmentation of this compound. By applying fundamental principles of electron ionization mass spectrometry and drawing parallels with related structures, we have proposed the most probable fragmentation pathways. The experimental protocol outlined provides a robust starting point for researchers to acquire high-quality mass spectral data for this compound. The true value of this guide lies in its dual role: as a practical manual for the analyst and as an educational tool for the scientist, fostering a deeper understanding of how molecular structure dictates fragmentation behavior. The validation of these proposed pathways through experimental data will be a valuable contribution to the mass spectrometry literature.
References
- 1. This compound | C9H6FNO2 | CID 45790123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Electron ionization - Wikipedia [en.wikipedia.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Principles of Solubility: A Predictive Analysis for MCFB
An In-depth Technical Guide to the Solubility of Methyl 3-cyano-4-fluorobenzoate in Organic Solvents
The solubility of a solid solute in a liquid solvent is governed by the thermodynamics of dissolution, which involves overcoming the solute's crystal lattice energy and establishing new solute-solvent interactions.[2] The adage "like dissolves like" serves as a fundamental first principle, suggesting that solubility is maximized when the polarity and intermolecular forces of the solute and solvent are well-matched.[3]
Molecular Structure Analysis of this compound
To predict the solubility behavior of this compound (CAS 676602-31-6), we must first dissect its molecular architecture.[4][5]
-
Aromatic Ring: The core benzene ring is nonpolar and favors interactions with other aromatic or nonpolar solvents through van der Waals forces and potential π-π stacking.
-
Cyano Group (-C≡N): This group is strongly polar and a weak hydrogen bond acceptor. Its presence significantly increases the molecule's dipole moment.
-
Fluoro Group (-F): As the most electronegative element, fluorine creates a strong dipole but is a very weak hydrogen bond acceptor. Its inclusion can modulate the electronic properties of the aromatic ring.
-
Methyl Ester Group (-COOCH₃): This group is polar and contains two oxygen atoms that are effective hydrogen bond acceptors.[6] It cannot, however, act as a hydrogen bond donor.
Predicted Solubility Trends
Based on this structure, we can forecast the solubility of MCFB across different solvent classes:
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran): High solubility is predicted. These solvents possess strong dipoles that can effectively engage in dipole-dipole interactions with the cyano and ester groups of MCFB.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Good to high solubility is expected. These solvents can act as hydrogen bond donors to the ester's oxygen atoms, providing strong solute-solvent interactions.[6]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is predicted. While toluene might offer some π-π stacking interactions with the benzene ring, the overall polarity mismatch with the cyano and ester functions will limit solubility. Hexane, being purely aliphatic, is expected to be a very poor solvent.
-
Chlorinated Solvents (e.g., Dichloromethane): Moderate solubility is likely. Dichloromethane has a moderate dipole moment that can interact with the polar groups of MCFB.
The following diagram illustrates the key potential interactions between MCFB and representative solvent types.
Caption: Predicted intermolecular interactions between MCFB and different solvent classes.
Experimental Determination of Equilibrium Solubility
To obtain reliable, quantitative data, a rigorous experimental approach is necessary. The equilibrium shake-flask method is the most dependable and widely used technique for this purpose.[2][7] This protocol is adapted from the OECD Test Guideline 105, which, although designed for aqueous solubility, provides the foundational principles for organic solvents.[8]
Protocol: Shake-Flask Method
Objective: To determine the saturation concentration of MCFB in a given solvent at a controlled temperature.
Materials:
-
This compound (solid, >98% purity)[9]
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)[3]
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
Methodology:
-
Preparation: Add an excess amount of solid MCFB to a vial. The key is to ensure that a solid phase remains at equilibrium, confirming saturation. A starting point is to add ~50 mg of MCFB to 2 mL of the solvent.
-
Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time to allow the system to reach equilibrium. A duration of 24-48 hours is typically sufficient, but this should be confirmed by taking measurements at different time points (e.g., 24h, 48h, 72h) to ensure the concentration has plateaued.[8]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the test temperature for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a chemically inert syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.[3] Centrifugation prior to filtration is recommended for samples with very fine suspended solids.[8]
-
Dilution & Quantification: Accurately dilute the clear, saturated filtrate with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method. Determine the concentration of MCFB using a pre-validated HPLC method (see Section 2.2).
The following diagram outlines this experimental workflow.
Caption: A generalized workflow for determining equilibrium solubility.
Protocol: Quantification by HPLC
Objective: To accurately measure the concentration of MCFB in the filtered, saturated solution.
Methodology:
-
Standard Preparation: Prepare a stock solution of MCFB of known concentration in a suitable solvent (e.g., acetonitrile). Perform a series of dilutions to create at least five calibration standards spanning the expected concentration range of the diluted samples.
-
HPLC Conditions (Example): A standard reverse-phase HPLC method is suitable for analyzing aromatic esters.[5][10]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detector: UV at a wavelength of maximum absorbance for MCFB (determined by UV scan, likely around 254 nm).
-
-
Calibration: Inject the calibration standards into the HPLC system and record the peak area for each. Plot a calibration curve of peak area versus concentration. The curve should be linear with a correlation coefficient (R²) > 0.999.
-
Sample Analysis: Inject the diluted filtrate samples and record their peak areas.
-
Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of MCFB in the diluted sample. Account for the dilution factor to determine the final solubility in the original, undiluted saturated solution.
Data Presentation
Quantitative solubility data should be recorded systematically. The following table provides a template for presenting the experimentally determined results at a standard temperature.
Table 1: Template for Experimental Solubility Data of this compound at 25 °C
| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Aprotic | Acetone | Experimental Value | Calculated Value |
| Acetonitrile | Experimental Value | Calculated Value | |
| Ethyl Acetate | Experimental Value | Calculated Value | |
| Tetrahydrofuran (THF) | Experimental Value | Calculated Value | |
| Polar Protic | Methanol | Experimental Value | Calculated Value |
| Ethanol | Experimental Value | Calculated Value | |
| Nonpolar | Toluene | Experimental Value | Calculated Value |
| n-Hexane | Experimental Value | Calculated Value | |
| Chlorinated | Dichloromethane (DCM) | Experimental Value | Calculated Value |
Note: Values to be filled in based on experimental results derived from the protocol in Section 2.0.
Conclusion
Understanding the solubility of this compound is essential for its effective use in pharmaceutical synthesis and development. While specific quantitative data is sparse in published literature, this guide provides the necessary theoretical framework and detailed experimental protocols for researchers to generate this critical information reliably and accurately. By combining a predictive analysis based on molecular structure with the rigorous shake-flask method and HPLC quantification, drug development professionals can make informed decisions regarding solvent selection for reactions, crystallizations, and formulation, thereby accelerating the development timeline and ensuring process robustness.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.au.dk [pure.au.dk]
- 3. This compound CAS#: 676602-31-6 [amp.chemicalbook.com]
- 4. This compound | C9H6FNO2 | CID 45790123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Methyl 3-cyano-2-fluorobenzoate | C9H6FNO2 | CID 91882344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. filab.fr [filab.fr]
- 9. researchgate.net [researchgate.net]
- 10. Procedure for and results of simultaneous determination of aromatic hydrocarbons and fatty acid methyl esters in diesel fuels by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Acidic Frontier: A Technical Guide to the Stability of Methyl 3-cyano-4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Criticality of Preformulation Stability
In the landscape of modern drug discovery and development, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. Among the most critical, yet often underestimated, is the intrinsic chemical stability of synthetic intermediates. These molecules, the foundational building blocks of active pharmaceutical ingredients (APIs), must withstand a gauntlet of chemical environments throughout synthesis, purification, formulation, and ultimately, in vivo exposure. Understanding their stability profile is not merely a matter of academic curiosity; it is a cornerstone of robust process development, ensuring the safety, efficacy, and batch-to-batch consistency of the final drug product. This guide focuses on a specific and increasingly relevant intermediate: Methyl 3-cyano-4-fluorobenzoate. Its unique electronic and structural features, conferred by the electron-withdrawing cyano and fluoro groups, present a nuanced stability profile, particularly in the presence of acidic catalysts. This document serves as a deep dive into the theoretical and practical considerations for assessing the stability of this compound, providing a framework for rigorous scientific investigation.
Physicochemical Properties and Structural Considerations
This compound is an aromatic compound characterized by a benzene ring substituted with a methyl ester, a cyano group, and a fluorine atom. The relative positions of these functional groups are crucial in dictating the molecule's electronic properties and, consequently, its reactivity.
| Property | Value |
| Molecular Formula | C₉H₆FNO₂ |
| Molecular Weight | 179.15 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 85-89 °C |
| Solubility | Soluble in common organic solvents (e.g., methanol, acetonitrile, ethyl acetate) |
The presence of the strongly electron-withdrawing cyano (-CN) and fluoro (-F) groups significantly influences the electron density of the aromatic ring and the reactivity of the methyl ester group. Both the fluorine atom at position 4 and the cyano group at position 3 exert a powerful inductive effect, pulling electron density away from the benzene ring. This electronic deficit has profound implications for the molecule's susceptibility to nucleophilic attack, a key step in acid-catalyzed hydrolysis. The electron-withdrawing nature of these substituents is expected to make the carbonyl carbon of the ester more electrophilic and thus more prone to hydrolysis.[1]
Potential Degradation Pathways Under Acidic Conditions
Under acidic conditions, the primary degradation pathway for this compound is expected to be the hydrolysis of the methyl ester and/or the cyano group. The presence of a strong acid and a nucleophile, typically water, can lead to the formation of several potential degradation products.
Acid-Catalyzed Ester Hydrolysis
The hydrolysis of the methyl ester group to the corresponding carboxylic acid is a classic example of an acid-catalyzed nucleophilic acyl substitution.
Mechanism:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to the methoxy group, converting it into a good leaving group (methanol).
-
Elimination of Methanol: The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating a molecule of methanol.
-
Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst.
The primary product of this pathway would be 3-cyano-4-fluorobenzoic acid .
Acid-Catalyzed Nitrile Hydrolysis
The cyano group can also undergo hydrolysis under acidic conditions, although this typically requires more forcing conditions (higher temperatures and/or more concentrated acid) than ester hydrolysis.[2] A relevant patent suggests that a cyanobenzamide can be transformed into a cyanobenzoic acid and a cyanobenzoate ester under acidic conditions without the cyano group being damaged, indicating a higher stability of the cyano group compared to the ester or amide under these specific conditions.[3]
Mechanism:
-
Protonation of the Nitrile Nitrogen: The nitrogen atom of the cyano group is protonated by an acid.
-
Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the protonated nitrile.
-
Tautomerization: The initial adduct undergoes tautomerization to form an amide.
-
Amide Hydrolysis: The resulting amide can then undergo further acid-catalyzed hydrolysis to the corresponding carboxylic acid.
Hydrolysis of the cyano group would initially yield 3-carbamoyl-4-fluorobenzoic acid methyl ester . Complete hydrolysis of both the cyano and ester groups would result in 4-fluoro-isophthalic acid .
The following diagram illustrates the potential degradation pathways:
Caption: Potential degradation pathways of this compound under acidic conditions.
Experimental Design for Stability Assessment: A Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[4][5] The following protocol outlines a comprehensive approach in line with ICH guidelines.[4]
Materials and Reagents
-
This compound (high purity)
-
Hydrochloric acid (HCl), analytical grade (0.1 M and 1 M solutions)
-
Sodium hydroxide (NaOH), analytical grade (for neutralization)
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water
-
Formic acid, HPLC grade
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector
-
LC-MS system for peak identification
Experimental Workflow
The following diagram outlines the experimental workflow for assessing the stability of this compound.
Caption: Experimental workflow for the stability testing of this compound.
Step-by-Step Protocol
1. Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile in a Class A volumetric flask to prepare a 1 mg/mL stock solution.
2. Acidic Stress Conditions:
-
For each acidic condition (0.1 M HCl and 1 M HCl), pipette a known volume of the stock solution into separate volumetric flasks and dilute with the respective acid to achieve a final concentration of approximately 100 µg/mL.
-
Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration.
3. Incubation:
-
Transfer aliquots of the test and control solutions into sealed vials.
-
Incubate the vials at different temperatures, for instance, room temperature and 60°C, protected from light.
4. Sampling and Quenching:
-
At predetermined time intervals (e.g., 0, 2, 6, 12, and 24 hours), withdraw an aliquot from each vial.
-
Immediately neutralize the sample by adding an equivalent amount of NaOH to stop the degradation reaction.
5. Stability-Indicating HPLC Method:
-
Analyze the neutralized samples using a validated stability-indicating HPLC method. A suitable starting point for method development would be a reversed-phase C18 column with a gradient elution.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A linear gradient from 95% A to 5% A over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm), determined by UV scan of the parent compound.
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
6. Data Analysis and Kinetic Modeling:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).
-
To determine the degradation kinetics, plot the natural logarithm of the concentration of the parent compound (ln[A]) versus time. A linear plot suggests first-order kinetics, and the rate constant (k) can be determined from the slope of the line (slope = -k).
Anticipated Results and Interpretation
The degradation of this compound is expected to be more rapid under more stringent acidic conditions (1 M HCl vs. 0.1 M HCl) and at elevated temperatures. The primary degradation product anticipated is 3-cyano-4-fluorobenzoic acid, which would elute earlier than the parent ester on a reversed-phase HPLC column due to its increased polarity. The appearance of other peaks should be investigated by LC-MS to identify them as potential nitrile hydrolysis products or other secondary degradants.
Hypothetical Stability Data at 60°C:
| Time (hours) | % Remaining (0.1 M HCl) | % Remaining (1 M HCl) |
| 0 | 100 | 100 |
| 2 | 98.5 | 92.3 |
| 6 | 95.1 | 78.5 |
| 12 | 90.4 | 61.6 |
| 24 | 81.7 | 37.9 |
This hypothetical data illustrates a significantly faster degradation rate in the more concentrated acid.
Conclusion and Recommendations
A comprehensive understanding of the stability of this compound under acidic conditions is crucial for its effective use in pharmaceutical synthesis and development. The experimental framework provided in this guide offers a robust strategy for elucidating its degradation profile and kinetics. The insights from these studies are instrumental for:
-
Process Chemistry: Defining optimal pH and temperature ranges for reactions and work-up procedures to minimize impurity formation.
-
Formulation Development: Guiding the selection of excipients and ensuring the long-term stability of the final drug product.
-
Analytical Method Development: Establishing a validated, stability-indicating analytical method for quality control and regulatory submissions.
By systematically evaluating the stability of key intermediates like this compound, drug developers can build quality into their processes, mitigate risks, and ultimately accelerate the path to delivering safe and effective therapies.
References
commercial availability of Methyl 3-cyano-4-fluorobenzoate
An In-Depth Technical Guide to Methyl 3-cyano-4-fluorobenzoate for Advanced Research
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of this compound (CAS No. 676602-31-6), a critical building block for professionals in pharmaceutical research, drug development, and materials science. We will explore its commercial availability, quality control protocols, and synthetic rationale, offering field-proven insights into its application.
Compound Profile and Strategic Importance
This compound is a substituted aromatic compound with the molecular formula C₉H₆FNO₂ and a molecular weight of 179.15 g/mol .[1][2] Its strategic importance in medicinal chemistry and materials science stems from the unique combination of its functional groups: a cyano group, a fluorine atom, and a methyl ester.
The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a parent molecule—a common strategy in drug design.[3] The cyano group is a versatile handle for chemical transformations, serving as a precursor to amines, amides, or carboxylic acids, or participating in cycloaddition reactions. The methyl ester provides a site for hydrolysis or amidation to introduce further diversity. This trifecta of functionalities makes it a valuable intermediate in the synthesis of complex molecular scaffolds for therapeutic agents and advanced materials.[4]
Commercial Sourcing and Procurement
This compound is readily available from a variety of chemical suppliers, catering to needs ranging from small-scale research to bulk manufacturing. When procuring this reagent, researchers should prioritize suppliers who provide comprehensive analytical data to ensure lot-to-lot consistency.
Below is a summary of representative commercial suppliers. Purity levels are typically high, but it is imperative to verify the Certificate of Analysis (CoA) for each specific batch.
| Supplier | Typical Purity | Available Quantities | CAS Number |
| Santa Cruz Biotechnology | Research Grade | Gram Scale | 676602-31-6[1] |
| ChemicalBook | ≥99% | KG Scale | 676602-31-6[5] |
| Reagentia | Not Specified | 250 mg to 10 g | 676602-31-6[6][7] |
| Enke Pharma-tech Co., Ltd. | ≥98% | Kilogram Scale | 676602-31-6[8] |
| CP Lab Safety | ≥98% | 100 g | 676602-31-6[9] |
Synthetic Pathways: A Mechanistic Overview
While commercially available, understanding the synthesis of this compound provides valuable context for impurity profiling and reaction planning. A common and effective method for introducing a cyano group onto an aromatic ring is through a Sandmeyer-type reaction, starting from an amino precursor. Another established route is the cyanation of a halogenated precursor.
A plausible and industrially relevant synthetic approach involves the cyanation of a halogenated methyl benzoate. For instance, starting with Methyl 3-bromo-4-fluorobenzoate, a palladium-catalyzed cyanation using a cyanide source like zinc cyanide (Zn(CN)₂) or copper(I) cyanide (CuCN) would yield the desired product.[10] The choice of catalyst, ligand, and solvent is critical to optimize yield and minimize side reactions.
The diagram below illustrates a conceptual workflow for this transformation.
Caption: Conceptual workflow for the synthesis of this compound.
Quality Control: A Self-Validating Protocol
Upon receipt of this compound, a rigorous quality control (QC) workflow must be executed to validate its identity and purity. This ensures the integrity of subsequent experimental results.
Step-by-Step QC Protocol
-
Visual Inspection: The compound should be a white to off-white solid powder.[8] Note any discoloration or inconsistencies.
-
Solubility Test: Perform a preliminary solubility test in common laboratory solvents (e.g., DMSO, CH₂Cl₂, Ethyl Acetate) to ensure behavior is consistent with expectations for downstream reactions.
-
Structural Confirmation via NMR:
-
Objective: To confirm the chemical structure and identify any organic impurities.
-
Method: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra. The resulting spectra should be consistent with the expected chemical shifts and coupling constants for the molecule.[11]
-
-
Purity Assessment via HPLC:
-
Objective: To quantify the purity of the compound.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Gradient: Start with a 95:5 mix of A:B, ramping to 5:95 over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: The purity is calculated by integrating the area of the main peak relative to the total peak area. A purity of >98% is typically acceptable for most applications.[8][9]
-
-
Molecular Weight Confirmation via Mass Spectrometry:
-
Objective: To confirm the molecular weight of the compound.
-
Method: Use Electrospray Ionization (ESI) Mass Spectrometry.
-
Expected Mass: The analysis should show a peak corresponding to the [M+H]⁺ ion at approximately 180.04 m/z.[2]
-
The following diagram outlines this essential QC workflow.
Caption: A standard workflow for the quality control of incoming reagents.
Applications in Drug Discovery and Development
This compound is a versatile starting material for constructing libraries of compounds for high-throughput screening. Its utility has been demonstrated in the synthesis of various biologically active molecules. The fluorinated cyanobenzoate motif is a key structural element in numerous patented compounds, highlighting its value in the pursuit of novel therapeutics.[2]
For example, it can serve as a precursor to 3-cyano-4-fluorobenzoic acid, a building block for synthesizing kinase inhibitors, which are crucial in cancer therapy.[3] The strategic placement of the fluorine and cyano groups allows for fine-tuning of electronic properties and provides vectors for further chemical elaboration to optimize potency, selectivity, and pharmacokinetic profiles.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be strictly followed.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[12][13]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[12][14]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[13]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[12][13]
References
- 1. scbt.com [scbt.com]
- 2. This compound | C9H6FNO2 | CID 45790123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | 676602-31-6 [chemicalbook.com]
- 6. This compound (1 x 10 g) | Reagentia [reagentia.eu]
- 7. This compound (1 x 5 g) | Reagentia [reagentia.eu]
- 8. This compound, CasNo.676602-31-6 Enke Pharma-tech Co.,Ltd. (Cangzhou, China ) China (Mainland) [enkepharma.lookchem.com]
- 9. calpaclab.com [calpaclab.com]
- 10. methyl 2-cyano-4-fluorobenzoate CAS#: 127510-96-7 [m.chemicalbook.com]
- 11. This compound(676602-31-6) 1H NMR spectrum [chemicalbook.com]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
Introduction: The Significance of Methyl 3-cyano-4-fluorobenzoate
An In-depth Technical Guide to the Safe Handling of Methyl 3-cyano-4-fluorobenzoate
This guide provides a comprehensive overview of the safety protocols and handling precautions for this compound (CAS No. 676602-31-6). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with field-proven insights to ensure safe and effective laboratory operations. The narrative emphasizes the causality behind safety procedures, promoting a culture of proactive risk mitigation.
This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its unique molecular structure, featuring cyano, fluoro, and methyl ester functional groups, makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[2] The strategic placement of these groups can influence the pharmacokinetic and pharmacodynamic properties of a final drug product, making this intermediate valuable in the synthesis of targeted therapies.[1][2] Given its role as a precursor in multi-step syntheses, a thorough understanding of its safe handling is paramount for any research professional.
Section 1: Comprehensive Hazard Analysis
A foundational principle of laboratory safety is a complete understanding of the potential hazards of a substance. While some sources indicate that the toxicological properties of this compound have not been fully investigated, available Safety Data Sheets (SDS) provide sufficient information to mandate cautious handling.[3]
GHS Hazard Identification
The Globally Harmonized System (GHS) provides a framework for classifying the hazards of chemical substances. While specific classifications can vary slightly between suppliers, a common set of hazards is associated with this compound and its close isomers.
| Hazard Class | Category | Hazard Statement | Common GHS Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |
| Serious Eye Damage/Irritation | Category 2A/2 | H319: Causes serious eye irritation | |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
Note: This table is a synthesis of data from suppliers of this compound and its isomers. Always consult the specific SDS for the material you are using.[4][5][6]
Causality Insight: The presence of the cyano group is a primary driver for the acute toxicity warnings. The aromatic ring and ester functional groups can contribute to skin and eye irritation. The potential for the compound to be a fine powder necessitates precautions against respiratory irritation.[5][7]
Physical and Chemical Properties
Understanding the physical state and properties of a chemical is critical for anticipating its behavior during handling and in the event of a spill.
| Property | Value | Source |
| CAS Number | 676602-31-6 | [7][8][9][10] |
| Molecular Formula | C₉H₆FNO₂ | [8][10] |
| Molecular Weight | 179.15 g/mol | [8][11] |
| Appearance | Powder / Solid | [6][10] |
| Storage | Store in a dry, cool, and well-ventilated place. | [6][7] |
Section 2: Risk Mitigation Framework: Engineering Controls & PPE
The hierarchy of controls is a fundamental concept in chemical safety. It prioritizes eliminating hazards at their source. When handling this compound, a combination of engineering controls and Personal Protective Equipment (PPE) is essential.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it comes into contact with the researcher.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood. This is non-negotiable.
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors or dust in the ambient air.[3][7]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the last line of defense and must be used in conjunction with engineering controls.
| Protection Type | Specific Recommendation | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles or glasses with side shields. A face shield should be used if there is a splash hazard. | Protects against dust particles or splashes causing serious eye irritation.[3][4] |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile). | Prevents skin contact, which can cause irritation.[4][7] |
| Skin/Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. | Provides a barrier against accidental spills and contamination of personal clothing.[3][4] |
| Respiratory Protection | Typically not required if work is performed within a fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with appropriate cartridges should be used. | Ensures protection from inhalation of dust if primary engineering controls are not available or are compromised.[3] |
Workflow Diagram: Risk Assessment Protocol
Caption: A workflow for assessing risks before handling the compound.
Section 3: Standard Operating Protocol for Safe Handling
This section provides a step-by-step methodology for a common laboratory task: weighing and preparing a solution of this compound. The causality behind each step is explained to reinforce best practices.
Objective: To accurately weigh 500 mg of this compound and dissolve it in a solvent.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMF, DMSO)
-
Analytical balance
-
Spatula
-
Weigh paper or weigh boat
-
Volumetric flask with stopper
-
Beaker for secondary containment
Protocol:
-
Preparation: Don all required PPE (lab coat, safety goggles, gloves). Ensure the chemical fume hood sash is at the appropriate height.
-
Staging: Place all necessary equipment (balance, glassware, spatula) inside the fume hood before retrieving the chemical container.
-
Causality: This minimizes the time the chemical container is open outside of the primary engineering control, reducing the chance of exposure.
-
-
Weighing: a. Place a weigh boat on the analytical balance and tare it. b. Carefully open the container of this compound. Avoid creating airborne dust. c. Using a clean spatula, slowly transfer the solid to the weigh boat until the desired mass is reached. Do not tap the container against the weigh boat, as this can generate dust. d. Securely close the primary chemical container immediately after transfer.
-
Dissolution: a. Carefully transfer the weighed solid into the volumetric flask. b. Add a small amount of the chosen solvent to the flask and gently swirl to dissolve the solid. Place the flask in a beaker for secondary containment. c. Once dissolved, add solvent to the graduation mark. Stopper the flask and invert several times to ensure a homogenous solution.
-
Cleanup: a. Dispose of the used weigh boat and any contaminated wipes in the designated solid chemical waste container. b. Clean the spatula thoroughly with an appropriate solvent, collecting the rinsate in a designated liquid waste container. c. Wipe down the balance and the fume hood work surface.
Section 4: Storage and Chemical Incompatibility
Proper storage is crucial for maintaining the integrity of the chemical and ensuring the safety of the laboratory.
-
Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[7] Keep it separate from foodstuff containers and incompatible materials.[7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[3]
-
Causality: Strong bases can potentially hydrolyze the ester group, while strong oxidizing agents could react exothermically with the organic molecule.
-
Diagram: Chemical Incompatibility Chart
Caption: Key chemical incompatibilities for safe storage.
Section 5: Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release or exposure.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation occurs, get medical advice.[3][4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[3][4]
Accidental Release Measures
For a small spill of solid material:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation and wear all necessary PPE.
-
Avoid generating dust.[7]
-
Gently sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[3]
-
Clean the spill area thoroughly.
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen cyanide may be formed.[3]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[3][7]
Diagram: Emergency Spill Response
Caption: Decision tree for responding to an accidental spill.
Section 6: Waste Disposal
Chemical waste must be handled with the same level of care as the parent chemical.
-
Procedure: Dispose of contents and container to an approved waste disposal plant.[3] The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7]
-
Prohibition: Do not contaminate water, foodstuffs, or feed by storage or disposal.[7] Do not discharge to sewer systems.[3][7]
Conclusion
This compound is a valuable chemical intermediate whose safe use is predicated on a thorough understanding of its hazards and the diligent application of safety protocols. By prioritizing engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound with confidence and integrity. Always refer to the most current Safety Data Sheet provided by your supplier before commencing any work.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.es [fishersci.es]
- 6. Methyl 4-cyano-3-fluorobenzoate | 268734-34-5 [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. This compound | C9H6FNO2 | CID 45790123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 676602-31-6 [chemicalbook.com]
- 10. This compound, CasNo.676602-31-6 Enke Pharma-tech Co.,Ltd. (Cangzhou, China ) China (Mainland) [enkepharma.lookchem.com]
- 11. Methyl 3-cyano-2-fluorobenzoate | C9H6FNO2 | CID 91882344 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of Methyl 3-cyano-4-fluorobenzoate from 4-fluoro-3-cyanobenzoic acid
Application Note: Synthesis of Methyl 3-cyano-4-fluorobenzoate
Introduction: The Significance of a Key Intermediate
This compound is a substituted aromatic ester that serves as a crucial building block in the synthesis of a wide range of complex organic molecules.[1][2][3] Its unique substitution pattern, featuring a fluorine atom, a cyano group, and a methyl ester, makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of these functional groups allows for diverse subsequent chemical modifications, such as nucleophilic aromatic substitution, hydrolysis, and reduction, enabling the construction of elaborate molecular architectures. This guide provides a detailed, field-proven protocol for the , grounded in established chemical principles.
Strategic Selection of the Synthetic Route
The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental transformation in organic synthesis. Several methods can accomplish this, each with distinct advantages and limitations.
-
Thionyl Chloride Method: This involves converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with methanol.[4][5][6][7] While highly effective, this two-step process generates corrosive HCl and gaseous SO₂ as byproducts, requiring careful handling and scrubbing.[7]
-
Mitsunobu Reaction: This reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD to activate the alcohol for nucleophilic attack by the carboxylate.[8][9][10] It is known for its mild conditions and high yields, particularly with sensitive substrates.[11][12] However, the stoichiometry generates significant amounts of triphenylphosphine oxide and hydrazine byproducts, which can complicate purification, and the reagents are relatively expensive.[9]
-
Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid directly with an excess of alcohol (in this case, methanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[13][14][15] The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent.[16]
For the synthesis of this compound, the Fischer-Speier Esterification is the selected method. This choice is predicated on its operational simplicity, high atom economy, cost-effectiveness, and scalability, making it exceptionally well-suited for both laboratory-scale synthesis and larger-scale production.[13] The by-product is simply water, and the purification procedure is straightforward.
The Fischer Esterification Mechanism
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[15][17] The mechanism proceeds through several distinct, equilibrium-driven steps, which are outlined below. The acid catalyst serves a dual purpose: it activates the carboxylic acid carbonyl group toward nucleophilic attack and facilitates the departure of the hydroxyl group as a water molecule.[14]
-
Protonation of the Carbonyl: The catalytic acid protonates the carbonyl oxygen of the 4-fluoro-3-cyanobenzoic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[18][19][20]
-
Nucleophilic Attack by Methanol: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[13][15]
-
Proton Transfer: A proton is transferred from the oxonium ion (the original alcohol's oxygen) to one of the hydroxyl groups. This intramolecular or solvent-mediated transfer converts a poor leaving group (-OH) into a good leaving group (-OH₂⁺).[14][18]
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of water.
-
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another methanol molecule, to yield the final product, this compound, and regenerate the acid catalyst.[20]
Materials and Reagents
Proper preparation and characterization of all reagents are critical for the success of the synthesis.
| Reagent | Formula | MW ( g/mol ) | Form | Purity | Supplier | Hazards |
| 4-Fluoro-3-cyanobenzoic acid | C₈H₄FNO₂ | 165.12 | White solid | ≥97% | Commercial | Harmful if swallowed, Skin/Eye Irritant.[21][22][23] |
| Methanol (Anhydrous) | CH₄O | 32.04 | Liquid | ≥99.8% | Commercial | Flammable, Toxic |
| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | Liquid | 95-98% | Commercial | Corrosive, Severe Burns |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Liquid | ACS grade | Commercial | Flammable, Eye Irritant |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | White solid | ACS grade | Commercial | Minimal |
| Sodium Chloride | NaCl | 58.44 | White solid | ACS grade | Commercial | Minimal |
| Magnesium Sulfate (Anhydrous) | MgSO₄ | 120.37 | White solid | ACS grade | Commercial | Minimal |
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis yielding the target ester.
Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-3-cyanobenzoic acid (8.25 g, 50.0 mmol).
-
Place the flask in an ice-water bath.
-
Add anhydrous methanol (100 mL). The methanol acts as both a reagent and the solvent.
-
Stir the mixture to dissolve the solid. It may not dissolve completely at this stage.
-
Slowly and cautiously, add concentrated sulfuric acid (1.4 mL, ~25 mmol) dropwise to the stirring mixture. Caution: This addition is exothermic.
-
Remove the ice bath and attach a reflux condenser to the flask.
Reaction Execution
-
Heat the reaction mixture to reflux (approximately 65°C) using a heating mantle.
-
Allow the reaction to stir under reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up and Purification
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the volume of methanol to approximately 20 mL using a rotary evaporator.
-
Transfer the remaining residue to a 250 mL separatory funnel and dilute with ethyl acetate (100 mL).
-
Wash the organic layer sequentially with:
-
Deionized water (2 x 50 mL).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL). Caution: Vent the funnel frequently to release CO₂ gas produced.[24]
-
Saturated aqueous sodium chloride (brine) solution (1 x 50 mL).
-
-
Dry the resulting organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent by gravity or vacuum filtration.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The product should be a white to off-white solid.
-
For higher purity, the crude solid can be recrystallized from a suitable solvent system such as hexanes/ethyl acetate.
Safety and Hazard Management
Adherence to safety protocols is paramount. This reaction involves hazardous materials and requires appropriate precautions.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.
-
Ventilation: All steps should be performed in a well-ventilated chemical fume hood.
-
Reagent Handling:
-
4-Fluoro-3-cyanobenzoic Acid: Harmful if swallowed and causes skin and eye irritation.[21][23] Avoid creating dust.
-
Methanol: Flammable and toxic by inhalation, ingestion, and skin contact.
-
Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Add slowly and cautiously to the methanol solution, as the dilution is highly exothermic.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Aqueous washes should be neutralized before disposal.
Product Characterization
The identity and purity of the synthesized this compound (C₉H₆FNO₂, MW: 179.15 g/mol )[1][2] should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the molecular structure.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the ester carbonyl (C=O), nitrile (C≡N), and C-F bonds.
-
Melting Point: Comparison with the literature value can indicate purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C9H6FNO2 | CID 45790123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 676602-31-6 [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 7. orgosolver.com [orgosolver.com]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Fischer Esterification [organic-chemistry.org]
- 16. athabascau.ca [athabascau.ca]
- 17. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chemguide.co.uk [chemguide.co.uk]
- 21. 3-Cyano-4-fluorobenzoic acid | C8H4FNO2 | CID 2773932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 23. static.cymitquimica.com [static.cymitquimica.com]
- 24. ochemonline.pbworks.com [ochemonline.pbworks.com]
Application Notes and Protocols for the Reaction of Methyl 3-cyano-4-fluorobenzoate with Nucleophiles
Abstract
Methyl 3-cyano-4-fluorobenzoate is a trifunctional synthetic building block of significant interest in medicinal chemistry and materials science.[1][2] Its unique electronic properties, conferred by the presence of a fluorine atom, a cyano group, and a methyl ester, make it an exceptionally versatile substrate for constructing complex molecular architectures.[2] This document provides a detailed guide to the reaction of this compound with common nucleophiles via the Nucleophilic Aromatic Substitution (SNAr) mechanism. We will explore the underlying principles, provide field-proven experimental protocols for reactions with N-, O-, and S-nucleophiles, and discuss the causality behind experimental choices to ensure reproducible and high-yielding outcomes.
Core Principles: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
Aromatic rings are typically electron-rich and thus react with electrophiles. However, the presence of strong electron-withdrawing groups (EWGs) can render the ring electron-deficient and susceptible to attack by nucleophiles.[3][4] This process, known as Nucleophilic Aromatic Substitution (SNAr), is the primary pathway for the functionalization of this compound.
The reaction proceeds via a two-step addition-elimination mechanism.[5][6]
-
Addition Step (Rate-Determining): The nucleophile attacks the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][6][7] The formation of this complex temporarily disrupts the aromaticity of the ring and is therefore the slow, rate-determining step.[4]
-
Elimination Step (Fast): The aromaticity is restored by the rapid expulsion of the leaving group, in this case, the fluoride ion.
Key Factors Influencing Reactivity:
-
Electron-Withdrawing Groups (EWGs): The cyano (-CN) and methyl ester (-COOCH₃) groups on the ring are powerful EWGs. They activate the ring towards nucleophilic attack by reducing its electron density.[8][9] Crucially, their positions ortho and para to the fluorine leaving group allow them to effectively stabilize the negative charge of the Meisenheimer complex through resonance, which is essential for the reaction to proceed efficiently.[3][5][8]
-
The Leaving Group: In SNAr reactions, the reactivity order of halogens is F > Cl > Br > I.[7] This is the opposite of SN1 and SN2 reactions. The reason is that the rate-determining step is the nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond. The extreme electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and thus more susceptible to the initial attack.[7]
Experimental Protocols
The following protocols are designed as robust starting points for research applications. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). The progress of the reactions should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Reaction with Amine Nucleophiles (N-Arylation)
This procedure details the synthesis of N-substituted 4-amino-3-cyanobenzoates, which are common precursors for various kinase inhibitors.[10]
-
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (e.g., aniline, morpholine) (1.1 - 1.2 eq)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (Anhydrous)
-
Ethyl Acetate (EtOAc), Water, Brine
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the chosen base (2.0 eq).
-
Add the anhydrous solvent (e.g., DMSO) to create a stirrable mixture.
-
Add the amine nucleophile (1.1 eq) to the solution at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (as monitored by TLC).
-
Cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Causality Notes:
-
Solvent: DMSO and DMF are polar aprotic solvents that can stabilize the charged Meisenheimer complex, accelerating the reaction.[11]
-
Base: A non-nucleophilic base like K₂CO₃ is used to neutralize the hydrofluoric acid (HF) byproduct, driving the reaction to completion without competing with the amine nucleophile.[11]
-
Protocol 2: Reaction with Alcohol/Phenol Nucleophiles (O-Arylation)
This protocol describes the formation of aryl ethers, a key structural motif in many pharmaceuticals.
-
Materials:
-
This compound (1.0 eq)
-
Alcohol or Phenol (1.2 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK) (1.2 eq)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (Anhydrous)
-
Saturated Aqueous Ammonium Chloride (NH₄Cl), Ethyl Acetate (EtOAc), Water, Brine
-
-
Procedure:
-
In a flame-dried, inert-atmosphere flask, suspend NaH (1.2 eq) in anhydrous THF.
-
Slowly add a solution of the alcohol or phenol (1.2 eq) in THF at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide/phenoxide.
-
Add a solution of this compound (1.0 eq) in THF to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash chromatography.
-
-
Causality Notes:
-
Base: A strong base like NaH is required to deprotonate the alcohol or phenol, which are generally less nucleophilic than amines, to form the more potent alkoxide or phenoxide nucleophile.[11]
-
Inert Atmosphere: NaH reacts violently with water. An inert atmosphere (Nitrogen or Argon) is critical for safety and to prevent quenching the base.
-
Protocol 3: Reaction with Thiol Nucleophiles (S-Arylation)
This procedure is used to synthesize aryl thioethers, which are valuable intermediates in organic synthesis.[12]
-
Materials:
-
This compound (1.0 eq)
-
Thiol (e.g., thiophenol) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.2 eq)
-
N,N-Dimethylformamide (DMF) (Anhydrous)
-
Ethyl Acetate (EtOAc), Water, Brine
-
-
Procedure:
-
Dissolve the thiol (1.1 eq) in anhydrous DMF.
-
Add the base (e.g., K₂CO₃, 1.2 eq) and stir for 15-20 minutes at room temperature to form the thiolate.
-
Add this compound (1.0 eq) to the thiolate solution.
-
Stir the reaction at room temperature or heat gently (e.g., 50 °C) until completion as monitored by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash chromatography.
-
-
Causality Notes:
-
Nucleophile Generation: Thiols are acidic enough that a moderately strong base like K₂CO₃ is often sufficient to generate the highly nucleophilic thiolate anion. For less acidic thiols, a stronger base like NaH may be employed.[11]
-
Data Summary and Applications
The protocols described above are versatile and can be adapted for a wide range of nucleophiles. The resulting substituted benzoate derivatives are key intermediates in the synthesis of high-value compounds, particularly protein kinase inhibitors used in oncology.[13][14][15] For example, the 4-anilino-3-cyano core is a well-established pharmacophore for inhibiting various kinases.[10]
| Nucleophile Class | Typical Nucleophile | Base | Solvent | Temp (°C) | Notes |
| Amines (N) | Aniline, Morpholine | K₂CO₃, Et₃N | DMSO, DMF | 80 - 100 | Base scavenges HF byproduct. |
| Alcohols (O) | Phenol, Benzyl alcohol | NaH, t-BuOK | THF, DMF | 60 - 80 | Requires strong base to form alkoxide. |
| Thiols (S) | Thiophenol | K₂CO₃, NaH | DMF | 25 - 50 | Thiolate is a potent nucleophile. |
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Describe the role of an electron withdrawing group in facilitating the SN.. [askfilo.com]
- 9. orgosolver.com [orgosolver.com]
- 10. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemrevlett.com [chemrevlett.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Note & Protocols: Strategic Use of Methyl 3-cyano-4-fluorobenzoate in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Modern Chemistry
Methyl 3-cyano-4-fluorobenzoate is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. The presence of three distinct functional handles—a methyl ester, a nitrile, and an activated carbon-fluorine bond—positions it as a versatile precursor for the synthesis of complex molecular architectures. Specifically, the cyanobiphenyl carboxylate moiety, accessible through C-C bond formation at the C4 position, is a key structural motif in numerous pharmaceutical agents, including antihypertensive drugs.[1][2]
The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging C(sp²)-C(sp²) bonds due to its operational simplicity, broad functional group tolerance, and the relatively low toxicity of its organoboron reagents.[3][4] This guide provides a detailed exploration of the mechanistic nuances, optimized protocols, and practical troubleshooting strategies for the successful Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl boronic acids.
Mechanistic Insights: Overcoming the Challenges of an Electron-Deficient Aryl Fluoride
The successful coupling of this compound hinges on understanding its unique electronic properties. The aromatic ring is rendered significantly electron-deficient by the powerful electron-withdrawing effects of the ortho-cyano and meta-methoxycarbonyl groups. While this electronic posture presents challenges, it is also the key to activating the typically inert C-F bond.
The catalytic cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition: This is often the rate-determining step for less reactive aryl halides. The reactivity order for halogens is typically I > Br > OTf >> Cl > F.[6] However, the strong electron-withdrawing groups on this compound lower the electron density of the C-F bond, making the carbon atom more electrophilic and susceptible to insertion by a low-valent Palladium(0) catalyst. The use of bulky, electron-rich phosphine ligands is crucial to facilitate this challenging activation step.[5][6]
-
Transmetalation: Following oxidative addition, the aryl group from the organoboron reagent is transferred to the palladium(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻).[7][8] The choice of base is critical.
-
Reductive Elimination: The final step involves the formation of the new C-C bond, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[8]
The Special Role of Fluoride
When using fluoride bases such as potassium fluoride (KF) or cesium fluoride (CsF), the fluoride ion can play a multifaceted role beyond simply activating the boronic acid.[9][10] Studies have shown that fluoride can coordinate to the palladium center, forming trans-[ArPdF(L)₂] complexes. These fluoride-ligated intermediates can exhibit enhanced reactivity in the transmetalation step, providing an alternative, potentially faster pathway for the catalytic cycle.[9][11] However, an excess of fluoride can also lead to the formation of unreactive anionic boronate species, creating an antagonistic effect.[11]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Optimized Protocols and Methodologies
The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization of temperature, base, and catalyst loading may be required for different boronic acid coupling partners.
Step-by-Step Experimental Protocol
-
Reagent Preparation: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and the base (2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a rubber septum or cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[12]
-
Solvent Addition: Through the septum, add the degassed solvent system via syringe. A common choice is a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio).[4][13]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (if not using a pre-catalyst).
-
Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor and stir vigorously at the desired temperature (typically 80–120 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent (this compound) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure biphenyl product.
Table 1: Representative Reaction Conditions
| Parameter | Recommended Conditions & Justification |
| Palladium Source | Pd(OAc)₂ (1-3 mol%) or Pd₂(dba)₃ (1-2 mol%) : These are common, air-stable Pd(II) and Pd(0) precursors, respectively, that are reduced in situ to the active Pd(0) catalyst.[5] |
| Ligand | SPhos, RuPhos, or XPhos (1.2-1.5x mol of Pd) : Bulky, electron-rich biaryl monophosphine ligands are essential. They accelerate the rate-limiting oxidative addition of the C-F bond and promote the final reductive elimination step.[8] |
| Pre-catalyst | SPhos G3/G4 Precatalyst (1-3 mol%) : Buchwald precatalysts offer excellent air-stability and generate the active L-Pd(0) species cleanly and efficiently upon heating, often leading to more reproducible results.[5] |
| Base | K₃PO₄ (2.0 equiv) or Cs₂CO₃ (2.0 equiv) : Strong, non-nucleophilic inorganic bases are effective. K₃PO₄ is often a good first choice.[4] KF (3.0 equiv) can also be effective, potentially aiding in the transmetalation step.[10][14] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (5:1) : A biphasic system is common. The organic solvent solubilizes the reactants and catalyst, while water helps dissolve the inorganic base.[13] |
| Temperature | 80–120 °C : Higher temperatures are generally required to achieve efficient activation of the C-F bond. Microwave heating can often shorten reaction times significantly.[13] |
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. Identifying the primary side products is the first step in effective troubleshooting.
-
Protodeboronation: The C-B bond of the boronic acid is cleaved and replaced by a C-H bond. This is often promoted by high temperatures and excess aqueous base.[12]
-
Homocoupling: Two molecules of the boronic acid couple to form a symmetrical biaryl. This is often caused by the presence of oxygen, which can interfere with the Pd(0)/Pd(II) catalytic cycle.[15]
-
Hydrolysis of Ester/Nitrile: While generally stable, prolonged exposure to strong basic conditions at high temperatures can lead to the hydrolysis of the methyl ester or cyano group.
Caption: A workflow for diagnosing common Suzuki-Miyaura reaction issues.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. nbinno.com [nbinno.com]
- 4. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki coupling with ligandless palladium and potassium fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Methyl 3-cyano-4-fluorobenzoate as a Versatile Precursor for Quinoline Synthesis
Introduction: The Enduring Significance of the Quinoline Scaffold in Medicinal Chemistry
The quinoline nucleus, a fused heterocyclic system comprising a benzene and a pyridine ring, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, finding application as anticancer, antimalarial, antibacterial, and antiviral agents.[3][4] The therapeutic success of quinoline-based drugs has fueled a continuous demand for efficient and versatile synthetic methodologies to access novel analogues.[5][6] Among the various precursors utilized for quinoline synthesis, methyl 3-cyano-4-fluorobenzoate has emerged as a particularly valuable building block due to the strategic placement of its functional groups, which allows for diverse and regioselective transformations.
This technical guide provides a comprehensive overview of the application of this compound in quinoline synthesis. We will delve into the mechanistic underpinnings of key synthetic strategies, provide detailed, field-proven protocols, and discuss the rationale behind experimental choices. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel quinoline-based therapeutic agents.
Mechanistic Insights: Leveraging the Reactivity of this compound
The synthetic utility of this compound lies in the distinct reactivity of its three functional groups: the fluoro, cyano, and methyl ester moieties. The fluorine atom, positioned ortho to the cyano group, is activated towards nucleophilic aromatic substitution (SNAr). The cyano group can participate in cyclization reactions, often serving as a precursor to an amino or a related functional group. The methyl ester provides a handle for further derivatization or can be involved in the core quinoline-forming reaction.
A prevalent strategy for constructing the quinoline ring from this precursor is a modified Friedländer annulation. This approach typically involves the reaction of an ortho-aminoaryl ketone or aldehyde with a compound containing an activated methylene group. In the context of this compound, the synthesis often proceeds through an initial SNAr reaction to introduce a side chain that will ultimately form part of the pyridine ring of the quinoline system.
The Friedländer Annulation Pathway
The general workflow for quinoline synthesis via a Friedländer-type condensation using this compound can be visualized as a two-stage process. The initial step involves the displacement of the activated fluorine atom by a nucleophile, followed by a base- or acid-catalyzed intramolecular cyclization.
Caption: A generalized workflow for quinoline synthesis from this compound.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrate and desired product. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Synthesis of a 2-Amino-3-cyanoquinoline Derivative
This protocol outlines a common approach where the cyano group of the precursor is retained in the final product. 2-Amino-3-cyanoquinolines are valuable intermediates for the synthesis of more complex heterocyclic systems and have shown potential as anticancer agents.[7]
Reaction Scheme:
Caption: General reaction for the synthesis of a 2-amino-3-cyano-4-hydroxyquinoline derivative.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number | Supplier |
| This compound | 179.15 | 268734-34-5 | Major Chemical Co. |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 7646-69-7 | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 68-12-2 | Acros Organics |
| Acetone, ACS grade | 58.08 | 67-64-1 | Fisher Scientific |
| Hydrochloric Acid (1 M) | 36.46 | 7647-01-0 | VWR Chemicals |
| Ethyl Acetate, HPLC grade | 88.11 | 141-78-6 | J.T. Baker |
| Hexanes, HPLC grade | - | 110-54-3 | EMD Millipore |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add sodium hydride (1.2 eq., 60% dispersion in mineral oil). Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 30 mL) to the flask. Cool the suspension to 0 °C in an ice bath.
-
Enolate Formation: Slowly add acetone (1.5 eq.) to the stirred suspension of sodium hydride in DMF. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acetone enolate.
-
Addition of Precursor: Dissolve this compound (1.0 eq.) in anhydrous DMF (10 mL) and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of water (50 mL). Acidify the mixture to pH 5-6 with 1 M hydrochloric acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 2-amino-3-cyano-4-hydroxyquinoline derivative.
Protocol 2: Synthesis of a 4-(Phenoxyanilino)quinoline Derivative
This protocol illustrates the synthesis of a quinoline derivative where the fluorine atom is displaced by an aniline derivative. 3-Cyano-4-(phenoxyanilino)quinolines have been investigated as potent MEK inhibitors, highlighting their relevance in cancer drug discovery.[8]
Reaction Scheme:
Caption: General reaction for the synthesis of a 3-cyano-4-(phenoxyanilino)quinoline derivative.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number | Supplier |
| This compound | 179.15 | 268734-34-5 | Major Chemical Co. |
| 4-Phenoxyaniline | 185.22 | 139-59-3 | Alfa Aesar |
| Potassium Carbonate, anhydrous | 138.21 | 584-08-7 | Sigma-Aldrich |
| N-Methyl-2-pyrrolidone (NMP), anhydrous | 99.13 | 872-50-4 | Acros Organics |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 7646-69-7 | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 68-12-2 | Acros Organics |
| Diethyl Ether, anhydrous | 74.12 | 60-29-7 | Fisher Scientific |
Step-by-Step Procedure
-
SNAr Reaction: In a 100 mL round-bottom flask, combine this compound (1.0 eq.), 4-phenoxyaniline (1.1 eq.), and potassium carbonate (2.0 eq.) in anhydrous N-methyl-2-pyrrolidone (NMP, 40 mL).
-
Heating: Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction by TLC (5:5 hexanes:ethyl acetate).
-
Work-up of Intermediate: After completion, cool the reaction to room temperature and pour it into ice-water (200 mL). Collect the resulting precipitate by vacuum filtration, wash with water, and dry to obtain the crude intermediate amine.
-
Cyclization Setup: To a flame-dried 100 mL three-necked round-bottom flask, add sodium hydride (1.5 eq., 60% dispersion in mineral oil) and wash with anhydrous hexanes.
-
Solvent and Intermediate Addition: Add anhydrous DMF (30 mL) and cool to 0 °C. Add the crude intermediate amine (1.0 eq.) portion-wise to the stirred suspension.
-
Cyclization Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 100 °C for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Final Work-up and Purification: Cool the reaction mixture and quench with methanol (5 mL) followed by water (50 mL). Collect the precipitate by filtration, wash with water and then with diethyl ether. The crude product can be further purified by recrystallization from ethanol or by column chromatography.
Data Interpretation and Characterization
The successful synthesis of the desired quinoline derivatives should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| 1H NMR | Appearance of characteristic aromatic protons of the quinoline ring system. The chemical shifts and coupling constants will be indicative of the substitution pattern. For Protocol 1, the disappearance of the methyl ester singlet and the appearance of an NH2 signal are expected. For Protocol 2, signals corresponding to the phenoxyanilino moiety will be present. |
| 13C NMR | Resonances corresponding to the carbon atoms of the quinoline core. The cyano carbon will appear around 115-120 ppm. |
| FT-IR | A strong absorption band for the cyano group (C≡N) stretch will be observed around 2220-2230 cm-1. For Protocol 1, characteristic N-H stretching vibrations for the amino group will be present in the region of 3300-3500 cm-1. |
| Mass Spectrometry | The molecular ion peak ([M+H]+ or [M]+) corresponding to the calculated molecular weight of the target quinoline derivative should be observed. |
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield of SNAr Product | Incomplete reaction or side product formation. The aniline nitrogen may not be sufficiently nucleophilic. | Increase the reaction temperature or time. Consider using a stronger, non-nucleophilic base like DBU. Ensure all reagents and solvents are anhydrous. |
| Incomplete Cyclization | Insufficient base or steric hindrance preventing intramolecular reaction. | Use a stronger base such as potassium tert-butoxide. Higher reaction temperatures may be required. |
| Formation of Polymeric Material | The intermediate is unstable under the reaction conditions. | Lower the reaction temperature and monitor the reaction closely. Consider a two-step, one-pot procedure where the cyclization is initiated at a lower temperature after the SNAr reaction is complete. |
| Difficult Purification | The product has similar polarity to the starting materials or byproducts. | Optimize the mobile phase for column chromatography. Recrystallization from a suitable solvent system may be an effective alternative. |
Conclusion
This compound is a highly effective and versatile precursor for the synthesis of a wide array of substituted quinolines. The protocols and insights provided in this guide demonstrate the strategic application of this building block in constructing medicinally relevant scaffolds. The ability to perform regioselective SNAr reactions followed by efficient intramolecular cyclizations makes this a valuable tool in the arsenal of the synthetic and medicinal chemist. Further exploration of the reactivity of the cyano and ester functionalities will undoubtedly lead to the discovery of novel quinoline derivatives with significant therapeutic potential.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. nbinno.com [nbinno.com]
- 3. soc.chim.it [soc.chim.it]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of Methyl 3-cyano-4-fluorobenzoate in the Agrochemical Discovery and Development Pipeline
Introduction: In the competitive landscape of agrochemical research and development, the identification and utilization of versatile chemical building blocks are paramount to the discovery of novel, effective, and safe crop protection agents. Methyl 3-cyano-4-fluorobenzoate (CAS No. 676602-31-6), a fluorinated aromatic compound, has emerged as a key intermediate with significant potential in the synthesis of a new generation of herbicides and other agrochemicals.[1][2][3][4][5] Its unique substitution pattern, featuring a reactive fluorine atom, a nitrile group, and a methyl ester, provides a powerful scaffold for the construction of complex molecular architectures with desired biological activities. This guide provides an in-depth exploration of the applications of this compound in agrochemical development, complete with detailed protocols and mechanistic insights for researchers and professionals in the field.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₆FNO₂ | [6] |
| Molecular Weight | 179.15 g/mol | [6] |
| CAS Number | 676602-31-6 | [6] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in most organic solvents | [7] |
Core Applications in Agrochemical Synthesis: A Gateway to Novel Herbicides
The primary application of this compound in the agrochemical sector lies in its role as a precursor for the synthesis of innovative herbicides, particularly those belonging to the picolinic acid class of synthetic auxins. These herbicides mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death of targeted weeds. The fluorine and cyano functionalities on the phenyl ring of this compound are crucial for modulating the electronic properties and metabolic stability of the final active ingredient, often enhancing its efficacy and selectivity.
While direct, publicly available synthetic routes from this compound to commercial herbicides like halauxifen-methyl and florpyrauxifen-benzyl are proprietary and not explicitly detailed in readily accessible literature, the structural similarities and known synthetic transformations strongly suggest its utility as a key starting material or intermediate. The core of this utility lies in the construction of the substituted phenyl-pyridine backbone characteristic of these herbicides.[8][9]
Conceptual Synthetic Pathway to Picolinate Herbicides
The journey from this compound to a complex picolinate herbicide involves a series of strategic chemical transformations. A plausible, albeit conceptual, synthetic workflow is outlined below. This pathway illustrates the chemical logic behind utilizing this specific building block.
References
- 1. 676602-31-6 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 2. This compound | 676602-31-6 [chemicalbook.com]
- 3. 676602-31-6|this compound|BLD Pharm [bldpharm.com]
- 4. This compound, CasNo.676602-31-6 Enke Pharma-tech Co.,Ltd. (Cangzhou, China ) China (Mainland) [enkepharma.lookchem.com]
- 5. 676602-31-6 | this compound - Fluoropharm [fluoropharm.com]
- 6. Preparation method of halauxifen-methyl - Eureka | Patsnap [eureka.patsnap.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Florpyrauxifen-benzyl | C20H14Cl2F2N2O3 | CID 70495450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Halauxifen-methyl | C14H11Cl2FN2O3 | CID 16656802 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocols: Selective Hydrolysis of Methyl 3-cyano-4-fluorobenzoate
Introduction: The Strategic Importance of 3-Cyano-4-fluorobenzoic Acid
In the landscape of modern pharmaceutical research and development, fluorinated aromatic compounds are indispensable structural motifs. The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic and pharmacodynamic profile. 3-Cyano-4-fluorobenzoic acid (CAS 2773932) has emerged as a critical building block for the synthesis of a wide range of complex therapeutic agents, including kinase inhibitors for oncology and novel treatments for inflammatory diseases[1].
Its precursor, Methyl 3-cyano-4-fluorobenzoate (CAS 676602-31-6), is often the direct product of earlier synthetic steps. The selective and efficient hydrolysis of the methyl ester group to the corresponding carboxylic acid is a pivotal, yet often challenging, transformation. This application note provides a comprehensive guide for researchers, offering detailed, field-proven protocols for this hydrolysis. We will explore the mechanistic underpinnings of the primary hydrolytic strategies, address potential side reactions, and present step-by-step procedures to ensure high-yield, high-purity synthesis of the target carboxylic acid.
Reaction Overview and Strategic Considerations
The fundamental transformation is the conversion of a methyl ester to a carboxylic acid in the presence of another hydrolytically sensitive group—the nitrile.
References
Application Notes and Protocols for Amination Reactions of Methyl 3-cyano-4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Methyl 3-cyano-4-fluorobenzoate in Medicinal Chemistry
This compound (CAS 676602-31-6) has emerged as a highly valuable and versatile building block in modern organic synthesis, particularly within the realm of drug discovery and development.[1][2] Its trifunctional nature, featuring a methyl ester, a cyano group, and a strategically positioned fluorine atom, allows for selective and sequential chemical modifications.[1] The presence of two strong electron-withdrawing groups—the cyano and the methyl ester—significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), making the fluorine atom an excellent leaving group.[1][3]
This inherent reactivity is the cornerstone of its utility, enabling the facile introduction of a wide range of nitrogen-based nucleophiles. The resulting 4-amino-3-cyanobenzoate core is a privileged scaffold found in numerous biologically active molecules, most notably in the structure of advanced kinase inhibitors used in targeted cancer therapies.[4][5][6] This guide provides a detailed exploration of the amination reactions of this key intermediate, offering mechanistic insights, robust experimental protocols, and a perspective on its application in the synthesis of complex pharmaceutical agents.
Mechanistic Rationale: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The primary mechanism governing the amination of this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike electrophilic aromatic substitution, which targets electron-rich aromatic systems, SNAr proceeds efficiently on electron-deficient rings.[3] The reaction is characterized by a two-step addition-elimination sequence.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: An amine nucleophile attacks the carbon atom bearing the fluorine leaving group. This is the rate-determining step. The strong electron-withdrawing effects of the cyano and methyl ester groups, positioned ortho and para to the fluorine, are crucial. They delocalize the negative charge of the resulting anionic intermediate, known as a Meisenheimer complex, through resonance, thereby stabilizing it.[3] This stabilization lowers the activation energy of the reaction.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the fluoride ion, which is a competent leaving group in this context, yielding the final aminated product.
The regioselectivity of the reaction is exclusively at the C4 position due to the activating influence of the ortho-cyano and para-ester substituents.
Caption: SNAr mechanism of this compound amination.
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[7] this compound and many amines are irritants. Consult the Safety Data Sheet (SDS) for all reagents before use.[7]
Protocol 1: General Procedure for Amination with Primary Amines
This protocol describes a typical reaction with a primary amine, such as aniline, to generate a secondary amine product.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (e.g., Aniline) (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
-
Round-bottom flask with stir bar
-
Condenser and heating mantle
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Add the solvent (DMSO or NMP) to achieve a concentration of approximately 0.5 M with respect to the starting material.
-
Add the primary amine (1.2 eq) to the suspension.
-
Heat the reaction mixture to 80-120 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 4-(alkylamino)-3-cyanobenzoate.
Protocol 2: General Procedure for Amination with Secondary Amines
This protocol is suitable for reactions with cyclic or acyclic secondary amines, such as morpholine or diethylamine.
Materials:
-
This compound (1.0 eq)
-
Secondary Amine (e.g., Morpholine) (1.5 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Round-bottom flask with stir bar
-
Reflux condenser and heating source
Procedure:
-
Combine this compound (1.0 eq), the secondary amine (1.5 eq), and the base (K₂CO₃ or DIPEA) in a round-bottom flask.
-
Add the solvent (ACN or DMF) to a concentration of 0.5-1.0 M.
-
Heat the mixture to reflux (for ACN) or 80-100 °C (for DMF) with stirring.
-
Monitor the reaction by TLC or LC-MS. Reactions with secondary amines are often faster than with primary amines (typically 2-6 hours).
-
Upon completion, cool the mixture to room temperature.
-
If using K₂CO₃, filter off the inorganic salts.
-
Concentrate the solvent under reduced pressure.
-
Perform an aqueous workup as described in Protocol 1 (extraction with an organic solvent like ethyl acetate, washing, drying, and concentration).
-
Purify the residue via flash chromatography or recrystallization to yield the pure methyl 4-(dialkylamino)-3-cyanobenzoate product.
Caption: General workflow for the amination of this compound.
Data Presentation: Expected Outcomes
The following table summarizes representative data for the amination of this compound with various amines under typical SNAr conditions. Yields are generally good to excellent due to the high activation of the substrate.
| Entry | Amine Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | DMSO | 100 | 8 | 92 |
| 2 | 4-Methoxyaniline | K₂CO₃ | NMP | 100 | 6 | 95 |
| 3 | Benzylamine | DIPEA | ACN | 80 | 10 | 88 |
| 4 | Morpholine | K₂CO₃ | DMF | 90 | 4 | 97 |
| 5 | Piperidine | K₂CO₃ | DMSO | 80 | 3 | 96 |
| 6 | Diethylamine | DIPEA | ACN | 80 | 5 | 85 |
Application in Drug Discovery: Synthesis of Kinase Inhibitors
The 4-amino-3-cyanophenyl moiety is a critical pharmacophore in a number of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many cancers.[8] Therefore, molecules that can inhibit specific kinases are of high therapeutic value.
Case Study: Core of Ibrutinib and Afatinib
While the direct synthesis of complex drugs like Ibrutinib and Afatinib involves multiple steps, the initial introduction of a key nitrogen-containing heterocycle often relies on an SNAr reaction analogous to the protocols described herein.[4][5][6][9]
-
Ibrutinib (Imbruvica®): An inhibitor of Bruton's tyrosine kinase (BTK), used to treat certain B-cell cancers.[4] Its synthesis involves creating a pyrazolopyrimidine core, which is then coupled to other fragments. The principles of activating an aromatic ring for nucleophilic attack are central to forming such heterocyclic systems.
-
Afatinib (Gilotrif®): An irreversible inhibitor of the epidermal growth factor receptor (EGFR) family of kinases, used in the treatment of non-small cell lung cancer.[6][10] The synthesis of the quinazoline core of Afatinib often starts from substituted anilines, which can be prepared via SNAr reactions on activated fluoroaromatics.
The amination of this compound provides a direct route to intermediates that, after further transformations of the ester and cyano groups, can be elaborated into these complex and life-saving medicines.
References
- 1. Synthesis method of ibrutinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 2. This compound | C9H6FNO2 | CID 45790123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [PDF] A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification | Semantic Scholar [semanticscholar.org]
- 4. Process for preparing ibrutinib and its intermediates | TREA [trea.com]
- 5. Afatinib intermediate and synthetic method thereof (2017) | Zhang Guimin [scispace.com]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. Developing a fast and catalyst-free protocol to form C=N double bond with high functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. syncsci.com [syncsci.com]
Introduction: The Strategic Importance of the Aminomethyl Moiety
An Application Guide for the Chemoselective Reduction of the Cyano Group in Methyl 3-cyano-4-fluorobenzoate
In the landscape of modern drug discovery and development, the synthesis of highly functionalized aromatic building blocks is of paramount importance. Methyl 3-(aminomethyl)-4-fluorobenzoate, the product derived from the reduction of this compound, represents a key intermediate for a variety of pharmacologically active agents. The primary amine offers a versatile handle for subsequent chemical modifications, while the fluoro and methyl ester groups modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions.
The core challenge addressed in this guide is the chemoselective reduction of the nitrile (cyano) group to a primary amine, without affecting the adjacent and electronically sensitive methyl ester and aryl fluoride functionalities. This application note provides a detailed analysis of suitable reduction methodologies, explaining the mechanistic rationale behind their selectivity and offering detailed, field-proven protocols for researchers in organic synthesis and medicinal chemistry.
PART 1: Foundational Principles of Chemoselective Nitrile Reduction
The successful transformation of this compound hinges on selecting a reagent system that exhibits high reactivity towards the nitrile's C≡N triple bond while remaining inert to the ester's carbonyl group. The primary methods fall into two major categories: catalytic hydrogenation and chemical hydride reduction.
-
Catalytic Hydrogenation : This is a widely used industrial method for nitrile reduction, valued for its atom economy.[1][2] The reaction involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. For this specific substrate, catalysts like Raney® Nickel are highly effective. The ester group is typically stable under these conditions.[3][4] A key consideration is the potential for hydrodehalogenation (loss of the fluorine atom), which can be minimized by careful catalyst selection and optimization of reaction conditions.
-
Chemical Hydride Reduction : This approach offers excellent versatility for lab-scale synthesis and can circumvent the need for high-pressure hydrogenation equipment.
-
Borane Complexes (e.g., BH₃·THF) : Borane is a highly effective and chemoselective agent for nitrile reduction.[5] Its mechanism involves coordination to the nitrile nitrogen, followed by intramolecular hydride delivery. Critically, borane reduces carboxylic acids rapidly but is significantly less reactive towards esters, making it an ideal candidate for this transformation.[4][6]
-
Modified Sodium Borohydride (NaBH₄/CoCl₂) : While sodium borohydride alone is incapable of reducing nitriles[5][7], its reactivity is dramatically enhanced by the addition of transition metal salts like cobalt(II) chloride.[8] This system generates a cobalt boride species in situ, which is believed to be the active catalyst, coordinating the nitrile and activating it towards reduction by NaBH₄.[9][10] This method is known for its mild conditions and good functional group tolerance.
-
Method Selection Flowchart
The choice of methodology often depends on available equipment, reaction scale, and safety considerations. The following diagram provides a decision-making framework.
Caption: Decision flowchart for selecting a reduction method.
PART 2: Detailed Experimental Protocols
Safety Precaution : All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol A: Catalytic Hydrogenation using Raney® Nickel
This protocol is highly efficient but requires specialized high-pressure equipment and careful handling of the pyrophoric Raney® Nickel catalyst.
Rationale : Raney® Nickel is a cost-effective and highly active catalyst for nitrile hydrogenation.[11] The addition of ammonia to the reaction medium (in the form of methanolic ammonia) is a standard practice to suppress the formation of secondary amine byproducts by inhibiting the condensation of the intermediate imine with the final primary amine product.
Materials & Equipment:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Methanol (MeOH)
-
Ammoniacal Methanol (7N solution)
-
Parr-type hydrogenation apparatus or similar autoclave
-
Celite® (diatomaceous earth) for filtration
Procedure:
-
Vessel Preparation : To a suitable high-pressure reactor vessel, add this compound (1.0 eq).
-
Catalyst Addition : Under a stream of nitrogen, carefully add Raney® Nickel slurry (approx. 10-20% by weight of the substrate). Use a small amount of methanol to rinse all the catalyst into the vessel. Caution : Do not allow the Raney® Nickel to dry out as it is pyrophoric.[12][13]
-
Solvent Addition : Add a mixture of Methanol and 7N Ammoniacal Methanol (e.g., 9:1 v/v) to achieve a substrate concentration of approximately 0.2-0.5 M.
-
Hydrogenation : Seal the reactor. Purge the vessel 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas.
-
Pressurize the reactor with hydrogen to 50-100 psi (or as optimized).
-
Begin vigorous stirring and heat the reaction to 40-50 °C.
-
Reaction Monitoring : Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-12 hours. Confirmation can be achieved by TLC or LC-MS analysis of a carefully vented and sampled aliquot.
-
Work-up : Cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the vessel with nitrogen.
-
Catalyst Removal : Dilute the reaction mixture with additional methanol and filter it through a pad of Celite® to remove the nickel catalyst. Wash the Celite® pad thoroughly with methanol. Caution : Keep the filter cake wet with water or methanol at all times to prevent ignition.
-
Isolation : Combine the filtrates and concentrate under reduced pressure to yield the crude Methyl 3-(aminomethyl)-4-fluorobenzoate. The product can be purified further by column chromatography or crystallization if necessary.
Protocol B: Chemical Reduction with NaBH₄ and Cobalt(II) Chloride
This method is operationally simple, avoids flammable hydrogen gas, and is well-suited for standard laboratory glassware.
Rationale : The combination of CoCl₂ and NaBH₄ provides a powerful reducing system at room temperature.[9] Cobalt(II) is reduced by NaBH₄ to form cobalt boride, which acts as a heterogeneous catalyst for the reduction of the nitrile.[10] The reaction is performed in an alcoholic solvent, which also serves as a proton source for the final amine.
Materials & Equipment:
-
This compound
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl, aqueous solution, e.g., 3M)
-
Sodium hydroxide (NaOH, aqueous solution, e.g., 3M)
-
Ethyl acetate (EtOAc)
-
Standard round-bottom flask, magnetic stirrer, and ice bath
Procedure:
-
Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and CoCl₂·6H₂O (1.5-2.0 eq) in methanol (to a concentration of ~0.2 M). The solution will be pink/purple.
-
Cooling : Cool the flask in an ice-water bath to 0-5 °C.
-
NaBH₄ Addition : Slowly add sodium borohydride (4.0-5.0 eq) portion-wise over 30-60 minutes. A black precipitate (cobalt boride) will form immediately, and vigorous hydrogen gas evolution will occur. Caution : The reaction is highly exothermic. Maintain the temperature below 20 °C during the addition.
-
Reaction : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-6 hours.
-
Monitoring : Monitor the reaction by TLC or LC-MS until all starting material is consumed.
-
Quenching & Work-up :
-
Carefully quench the reaction by slowly adding 3M HCl until gas evolution ceases and the solution becomes acidic (pH ~1-2). This will also dissolve the black cobalt salts.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add water and wash the aqueous layer with ethyl acetate (2x) to remove any non-basic impurities. Discard the organic layers.
-
Cool the acidic aqueous layer in an ice bath and basify by slowly adding 3M NaOH until pH > 10.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
-
Isolation : Combine the organic extracts from the basic extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the desired Methyl 3-(aminomethyl)-4-fluorobenzoate.
Workflow for Protocol B
Caption: Step-by-step workflow for the NaBH₄/CoCl₂ reduction.
PART 3: Comparative Analysis and Data
The selection of a synthetic route requires a careful evaluation of each method's advantages and limitations. The following table provides a comparative summary to aid in this decision-making process.
| Feature | Method A: Catalytic Hydrogenation (Raney® Ni) | Method B: Borane Reduction (BH₃·THF) | Method C: Modified Borohydride (NaBH₄/CoCl₂) |
| Primary Reagents | Raney® Ni, H₂ gas, Ammoniacal MeOH | BH₃·THF complex | NaBH₄, CoCl₂·6H₂O |
| Equipment | High-pressure reactor (autoclave) | Standard glassware (inert atmosphere) | Standard glassware |
| Typical Conditions | 40-50 °C, 50-100 psi H₂ | 0 °C to Reflux | 0 °C to Room Temp |
| Selectivity | Very Good (Nitrile vs. Ester) | Excellent (Nitrile vs. Ester)[6] | Very Good (Nitrile vs. Ester)[9] |
| Pros | - Highly atom-economical- Well-established for scale-up- Catalyst is relatively inexpensive | - Excellent chemoselectivity- Predictable reactivity- Homogeneous reaction | - Operationally simple- No high-pressure gas required- Mild reaction conditions |
| Cons/Safety | - Requires specialized equipment- Pyrophoric catalyst handling[13]- Use of flammable H₂ gas- Potential for hydrodehalogenation | - Moisture-sensitive reagent- Requires anhydrous solvents/inert atmosphere- BH₃·THF is toxic | - Highly exothermic addition step- Vigorous H₂ evolution- Requires stoichiometric metal salt |
References
- 1. JEE 2022: Chemistry- Topic Reduction of Nitriles [unacademy.com]
- 2. pp.bme.hu [pp.bme.hu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US6462238B2 - Process for the reduction of cyano-substituted sulfones to aminoalkylene-substituted sulfones - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. scite.ai [scite.ai]
- 9. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. Raney nickel - Wikipedia [en.wikipedia.org]
- 12. papers.sim2.be [papers.sim2.be]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Methyl 3-cyano-4-fluorobenzoate
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Methyl 3-cyano-4-fluorobenzoate in Synthesis
This compound is a highly valuable and versatile building block in modern organic synthesis, particularly within the realms of pharmaceutical and materials science research.[1][2][3] Its structure is distinguished by an electron-deficient aromatic ring, substituted with a methyl ester, a nitrile group, and a fluorine atom. The strong electron-withdrawing nature of the cyano and ester groups significantly activates the C-F bond at the C4 position towards nucleophilic aromatic substitution and, more importantly, towards oxidative addition to a low-valent metal center, such as Palladium(0).[4][5] This activation makes the typically robust C-F bond a viable handle for sophisticated palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures that would be challenging to assemble via other synthetic routes.
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this compound. We will delve into the mechanistic underpinnings of key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, and provide detailed, field-proven protocols to empower researchers to successfully implement these powerful synthetic tools.
The Challenge and Opportunity of C-F Bond Activation
The carbon-fluorine bond is the strongest single bond to carbon in organic chemistry, with a bond dissociation energy of approximately 120 kcal/mol.[6] This inherent strength has historically rendered aryl fluorides as less common electrophiles in cross-coupling chemistry compared to their heavier halide counterparts (Cl, Br, I). However, the development of highly active palladium catalyst systems, often employing specialized ligands, has opened the door to the efficient activation of C-F bonds, particularly when positioned on electron-poor aromatic rings.[4][7][8] The successful coupling of aryl fluorides is a significant advancement, as fluorinated building blocks are often more cost-effective and readily available than the corresponding bromides or iodides.
Part 1: Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its mild conditions and exceptional functional group tolerance.[9][10][11] When applied to this compound, it provides a direct route to biaryl and heteroaryl structures, which are prevalent motifs in medicinal chemistry.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[9][11] The activation of the C-F bond in this compound is the critical initiating step. The electron-deficient nature of the aromatic ring facilitates the oxidative addition of the C-F bond to a Pd(0) complex, forming a Pd(II) intermediate. The choice of ligand is paramount in this step; electron-rich and sterically bulky phosphine ligands are known to accelerate this otherwise difficult oxidative addition.[12][13]
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%) or other suitable ligand
-
Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous 1,4-dioxane or toluene
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk tube or microwave vial, add this compound, the arylboronic acid, and cesium carbonate.
-
Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand in a small amount of the reaction solvent.
-
Reaction Setup: Add the palladium/ligand mixture to the Schlenk tube containing the reactants.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas (Argon or Nitrogen).
-
Heating: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective Pd(0) sources or precursors. |
| Ligand | SPhos, RuPhos, XPhos | Electron-rich, bulky biaryl monophosphine ligands facilitate C-F oxidative addition.[12] |
| Base | Cs₂CO₃, K₃PO₄ | Strong, non-nucleophilic bases are effective in promoting transmetalation. |
| Solvent | Toluene, 1,4-Dioxane, CPME | Aprotic solvents with appropriate boiling points for the required reaction temperature. |
| Temperature | 100 - 120 °C | Higher temperatures are generally required to overcome the high C-F bond energy. |
Part 2: Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds
The Sonogashira reaction provides a powerful method for the coupling of aryl halides with terminal alkynes, leading to the formation of internal alkynes.[14] These structures are important intermediates in the synthesis of pharmaceuticals and organic materials. While traditionally challenging with aryl fluorides, recent advances have enabled this transformation, particularly for activated substrates.[15][16][17]
Mechanistic Insights
A highly efficient palladium-catalyzed Sonogashira coupling of various aryl fluorides with terminal alkynes has been developed using LiHMDS as a base, eliminating the need for a copper co-catalyst and external ligands in some cases.[15][16] The proposed mechanism involves the oxidative addition of the aryl fluoride to the Pd(0) species. The terminal alkyne is deprotonated by the strong base (LiHMDS) to form a lithium acetylide, which then participates in the catalytic cycle, likely through a transmetalation step, followed by reductive elimination to yield the aryl-alkyne product.[4]
Diagram 2: General Workflow for Palladium-Catalyzed Cross-Coupling
Caption: A generalized experimental workflow for cross-coupling reactions.
Protocol: LiHMDS-Promoted Sonogashira Coupling of this compound
This protocol is adapted from methodologies developed for electron-deficient aryl fluorides.[15][16]
Materials:
-
This compound
-
Terminal alkyne (2.0 - 2.5 equivalents)
-
Pd₂(dba)₃ (5 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equivalents, as a 1.0 M solution in THF)
-
Anhydrous THF
Procedure:
-
Reaction Setup: In a flame-dried pressure tube under an inert atmosphere, combine this compound and Pd₂(dba)₃.
-
Solvent and Reagents: Add anhydrous THF, followed by the terminal alkyne.
-
Base Addition: Slowly add the LiHMDS solution to the stirred mixture at room temperature.
-
Heating: Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.
-
Quenching: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | Pd₂(dba)₃, Pd(PPh₃)₄ | Effective Pd(0) sources for this transformation.[15] |
| Ligand | Often ligand-free | The strong base and specific conditions can sometimes obviate the need for an external phosphine ligand. |
| Base | LiHMDS | A strong, non-nucleophilic base crucial for both alkyne deprotonation and facilitating the catalytic cycle.[15][16][17] |
| Solvent | THF | A suitable aprotic solvent for this base-promoted reaction. |
| Temperature | 110 °C | Elevated temperature is necessary for the activation of the C-F bond. |
Part 3: Buchwald-Hartwig Amination: Forming C(sp²)-N Bonds
The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines from aryl halides.[18][19] Applying this reaction to this compound allows for the introduction of a wide variety of primary and secondary amines, which is a common strategy in the development of bioactive molecules.[20][21]
Mechanistic Pathway
Similar to other palladium-catalyzed cross-couplings, the Buchwald-Hartwig amination proceeds via an oxidative addition, amine coordination and deprotonation, and reductive elimination cycle.[18] The oxidative addition of the C-F bond to Pd(0) is the turnover-limiting step for electron-deficient aryl fluorides. The resulting Pd(II)-fluoride complex then reacts with the amine. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex. The final, crucial step is the reductive elimination of the C-N bond, which regenerates the Pd(0) catalyst and releases the arylamine product.[22]
Diagram 3: Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Pd₂(dba)₃ (2-4 mol%)
-
Xantphos or a suitable Buchwald ligand (4-8 mol%)
-
Sodium tert-butoxide (NaOᵗBu) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.5 equivalents)
-
Anhydrous toluene or dioxane
Procedure:
-
Inert Setup: In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to a flame-dried reaction vessel.
-
Addition of Reactants: Add this compound, the amine, and the anhydrous solvent.
-
Sealing and Heating: Seal the vessel and heat to 90-110 °C with vigorous stirring. Monitor the reaction's progress.
-
Work-up: After the reaction is complete, cool to room temperature. Dilute with an organic solvent like ethyl acetate and quench with water.
-
Extraction: Separate the layers and extract the aqueous phase with the organic solvent.
-
Drying and Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Standard, reliable palladium sources. |
| Ligand | Xantphos, BrettPhos, Josiphos | Bulky, electron-rich ligands are essential for promoting both oxidative addition and reductive elimination.[21][22] |
| Base | NaOᵗBu, K₃PO₄, Cs₂CO₃ | A strong, non-coordinating base is needed to deprotonate the amine without interfering with the catalyst. |
| Solvent | Toluene, Dioxane | Aprotic solvents capable of reaching the necessary reaction temperatures. |
| Temperature | 90 - 110 °C | Sufficient thermal energy is required to drive the C-F bond activation. |
Conclusion and Future Outlook
This compound stands out as a powerful synthetic intermediate, whose utility is unlocked through modern palladium-catalyzed cross-coupling reactions. The electron-withdrawing groups on the aromatic ring lower the activation barrier for the critical C-F bond cleavage, allowing for the application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig protocols. The keys to success lie in the rational selection of a highly active catalyst system—particularly the ligand—and careful optimization of reaction conditions. By leveraging the protocols and mechanistic understanding provided in this guide, researchers can effectively utilize this versatile building block to accelerate the discovery and development of novel chemical entities.
References
- 1. This compound, CasNo.676602-31-6 Enke Pharma-tech Co.,Ltd. (Cangzhou, China ) China (Mainland) [enkepharma.lookchem.com]
- 2. This compound | C9H6FNO2 | CID 45790123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. mdpi.com [mdpi.com]
- 5. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. theses.enscm.fr [theses.enscm.fr]
- 11. nobelprize.org [nobelprize.org]
- 12. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. preprints.org [preprints.org]
- 21. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation [mdpi.com]
- 22. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Methyl 3-cyano-4-fluorobenzoate as a Versatile Precursor for the Synthesis of Fused Heterocyclic Compounds
Abstract
This technical guide details the strategic application of Methyl 3-cyano-4-fluorobenzoate as a pivotal starting material for the synthesis of diverse and medicinally relevant heterocyclic compounds. We explore its unique reactivity, grounded in the principles of nucleophilic aromatic substitution (SNAr), and provide detailed, field-proven protocols for the synthesis of quinazolinones, benzodiazepines, and pyridopyrimidines. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile chemical scaffold.
Introduction: The Strategic Value of this compound
This compound is a trifunctional aromatic compound whose value in synthetic chemistry is derived from its unique electronic and structural properties.[1] The molecule incorporates three distinct reactive sites: a methyl ester, a cyano group, and a fluorine atom. The fluorine and cyano groups are powerfully electron-withdrawing, which significantly influences the reactivity of the benzene ring.[1] This strong inductive effect renders the aromatic ring electron-deficient and highly susceptible to nucleophilic attack, setting the stage for efficient nucleophilic aromatic substitution (SNAr) reactions.[1][2][3]
The fluorine atom, positioned ortho to the cyano group and para to the methyl ester, serves as an excellent leaving group in SNAr reactions. The stability of the intermediate Meisenheimer complex is enhanced by the ability of the adjacent electron-withdrawing groups to delocalize the negative charge.[2][3] This predictable reactivity allows for the controlled, stepwise construction of complex heterocyclic architectures, making this compound a highly desirable building block for creating libraries of compounds for drug discovery and materials science.
The Core Synthetic Manifold: Nucleophilic Aromatic Substitution (SNAr)
The primary pathway for functionalizing this compound is the SNAr mechanism. Unlike electrophilic aromatic substitution, where an electron-rich aromatic ring attacks an electrophile, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring.[3]
The reaction proceeds in two main steps:
-
Addition of the Nucleophile: A nucleophile (Nu-) attacks the carbon atom bearing the fluorine leaving group. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group (in classic examples) or, in our case, is stabilized by the cyano and ester groups.[2]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group.
This addition-elimination sequence is distinct from SN1 and SN2 mechanisms and is characteristic of aromatic systems bearing strong electron-withdrawing groups.[2]
Application Protocol I: Synthesis of Quinazolin-4-one Derivatives
Quinazolinones are a prominent class of N-heterocycles with a wide range of biological activities.[4] The synthesis of a quinazolin-4-one core can be efficiently achieved through a tandem SNAr and cyclocondensation reaction using amidine hydrochloride as the binucleophilic partner.
Causality of Experimental Design: The reaction begins with the nucleophilic attack of the amidine's amino group on the electron-deficient carbon bearing the fluorine atom. A base, such as potassium carbonate, is essential to neutralize the HCl salt of the amidine and to scavenge the HF produced during the reaction, driving the equilibrium forward. The subsequent intramolecular cyclization is a thermally promoted condensation between the second nitrogen of the amidine moiety and the cyano group. DMF is chosen as the solvent due to its high boiling point, which is suitable for this cyclization step, and its ability to dissolve the ionic intermediates.
Detailed Experimental Protocol: Synthesis of Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-8-carboxylate
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.79 g, 10 mmol), acetamidine hydrochloride (1.04 g, 11 mmol), and potassium carbonate (3.04 g, 22 mmol).
-
Reaction Setup: Add 30 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reaction Execution: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 150 mL of ice-cold water. A precipitate will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with water (3 x 30 mL). Recrystallize the crude product from ethanol to yield the pure quinazolinone derivative as a white solid.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Acetamidine Hydrochloride |
| Base | K₂CO₃ |
| Solvent | DMF |
| Temperature | 120 °C |
| Typical Yield | 75-85% |
| Product m.p. | Varies with substituent |
Application Protocol II: Synthesis of 1,4-Benzodiazepine Derivatives
Benzodiazepines are a cornerstone of medicinal chemistry, known for their anxiolytic, anticonvulsant, and sedative properties.[5][6] A robust synthetic route to novel benzodiazepine scaffolds involves the reaction of this compound with o-phenylenediamine.
Causality of Experimental Design: This synthesis is a two-step, one-pot process. The first step is a classic SNAr reaction where one of the amino groups of o-phenylenediamine displaces the fluoride atom.[2] This step is often catalyzed by a mild base to facilitate the nucleophilic attack. The second, crucial step is the intramolecular cyclization to form the seven-membered diazepine ring. This cyclization involves the remaining amino group attacking the electrophilic carbon of the ester group, leading to the formation of an amide bond within the new ring and the elimination of methanol. The reaction is heated to provide the necessary activation energy for this ring-closing step. Dioxane is an excellent solvent for this purpose, as it is relatively high-boiling and inert.
Detailed Experimental Protocol: Synthesis of 8-cyano-1H-benzo[b][1][7]diazepin-2(3H)-one
-
Reagent Preparation: In a 250 mL three-neck flask fitted with a reflux condenser and nitrogen inlet, dissolve this compound (1.79 g, 10 mmol) and o-phenylenediamine (1.19 g, 11 mmol) in 50 mL of anhydrous 1,4-dioxane.
-
Reaction Setup: Add N,N-Diisopropylethylamine (DIPEA) (2.1 mL, 12 mmol) to the mixture.
-
Reaction Execution: Heat the mixture to reflux (approx. 101 °C) under a nitrogen atmosphere for 12-18 hours. Monitor the formation of the intermediate and final product by TLC (Eluent: 70% Ethyl Acetate in Hexane).
-
Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Isolation and Purification: Dissolve the resulting residue in dichloromethane (50 mL) and wash with 1M HCl (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product using column chromatography on silica gel (gradient elution, 30-80% Ethyl Acetate in Hexane) to obtain the pure benzodiazepine.
-
Characterization: Confirm the structure of the product using NMR spectroscopy and high-resolution mass spectrometry (HRMS).
| Parameter | Value |
| Starting Material | This compound |
| Reagent | o-Phenylenediamine |
| Base | DIPEA |
| Solvent | 1,4-Dioxane |
| Temperature | Reflux (~101 °C) |
| Typical Yield | 60-75% |
| Product Form | Crystalline Solid |
Application Protocol III: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
The pyrido[2,3-d]pyrimidine scaffold is present in numerous compounds with potent kinase inhibitory and anticancer activities.[7][8] This valuable heterocyclic system can be constructed from this compound by reacting it with guanidine, which acts as a three-atom synthon to build the fused pyrimidine ring.
Causality of Experimental Design: The synthesis leverages a domino reaction sequence. Initially, one of the amino groups of guanidine acts as a nucleophile in an SNAr reaction to displace the fluoride atom. A strong base, sodium ethoxide, is used both to deprotonate the guanidinium salt (if starting from guanidine hydrochloride) and to catalyze the subsequent cyclization. The cyclization step involves the attack of the second amino group of the guanidine moiety onto the nitrile carbon, followed by tautomerization to form the aromatic pyrimidine ring. Ethanol serves as both the solvent and the source of the ethoxide base. The reaction is heated under reflux to drive both the SNAr and the high-activation-energy cyclization step to completion.
Detailed Experimental Protocol: Synthesis of Methyl 2,4-diaminopyrido[2,3-d]pyrimidine-5-carboxylate
-
Reagent Preparation: Prepare sodium ethoxide solution by carefully dissolving sodium metal (0.51 g, 22 mmol) in 50 mL of absolute ethanol under a nitrogen atmosphere in a 250 mL flask.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.05 g, 11 mmol) and stir for 20 minutes. Then, add this compound (1.79 g, 10 mmol).
-
Reaction Execution: Heat the resulting suspension to reflux (approx. 78 °C) for 8-10 hours, at which point the reaction should be complete as indicated by TLC (Eluent: 10% Methanol in Dichloromethane).
-
Work-up: Cool the reaction mixture to room temperature and neutralize carefully with glacial acetic acid. A solid will precipitate.
-
Isolation and Purification: Reduce the solvent volume by approximately half using a rotary evaporator. Cool the remaining slurry in an ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 15 mL) and diethyl ether (20 mL).
-
Characterization: The product can be further purified by recrystallization if necessary and should be characterized by NMR and mass spectrometry to confirm its structure.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Guanidine Hydrochloride |
| Base | Sodium Ethoxide |
| Solvent | Ethanol |
| Temperature | Reflux (~78 °C) |
| Typical Yield | 70-80% |
| Product Form | Off-white to pale yellow solid |
Conclusion
This compound stands out as a powerful and versatile building block for modern heterocyclic synthesis. Its predictable reactivity through the nucleophilic aromatic substitution pathway provides a reliable entry point to a wide array of complex molecular scaffolds. The protocols detailed herein for the synthesis of quinazolinones, benzodiazepines, and pyridopyrimidines demonstrate the strategic utility of this precursor in constructing libraries of compounds with high potential for applications in medicinal chemistry and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. An economical synthesis of benzodiazepines using ACT@IRMOF core–shell as a potential eco-friendly catalyst through the activated carbon of thymus plant (ACT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic deployment of Methyl 3-cyano-4-fluorobenzoate in the Synthesis of Biologically Active Molecules: Application Notes and Protocols
Introduction: The Unique Synthetic Value of a Trifunctional Building Block
In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. The strategic selection of starting materials can significantly impact the elegance and efficacy of a synthetic route. Methyl 3-cyano-4-fluorobenzoate, a trifunctional aromatic building block, has emerged as a particularly valuable scaffold in the synthesis of a range of biologically active molecules, most notably in the development of targeted cancer therapies.[1] Its utility stems from the orthogonal reactivity of its three key functional groups: a methyl ester, a cyano group, and an activated fluorine atom. This unique arrangement allows for a programmed, stepwise introduction of molecular complexity, a highly desirable attribute in drug discovery.
The fluorine atom, positioned ortho to an electron-withdrawing cyano group and meta to the methyl ester, is highly activated towards nucleophilic aromatic substitution (SNAr). This allows for the facile and often regioselective introduction of various nitrogen, oxygen, and sulfur nucleophiles, forming the cornerstone of its synthetic applications. The methyl ester and cyano groups provide additional handles for a diverse array of chemical transformations, including hydrolysis, amidation, and the formation of various heterocyclic systems.
This application note provides a detailed exploration of the utility of this compound in the synthesis of biologically active molecules, with a focus on the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present data in a clear and accessible format to empower researchers in their drug development endeavors.
Physicochemical Properties and Safety Information
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 676602-31-6 | [1] |
| Molecular Formula | C₉H₆FNO₂ | [1] |
| Molecular Weight | 179.15 g/mol | [1] |
| Appearance | White to off-white solid/powder | [1] |
| Purity | Typically ≥98% | [1] |
Safety Precautions: this compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the material safety data sheet (MSDS).
Core Application: Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of certain cancers, particularly those with deficiencies in the BRCA1/2 genes. Several approved PARP inhibitors, including Niraparib, feature a characteristic 2H-indazole-7-carboxamide core. This compound serves as a key precursor for the construction of this critical pharmacophore.
The synthetic strategy hinges on an initial nucleophilic aromatic substitution of the fluorine atom with a substituted hydrazine, followed by an intramolecular cyclization to form the indazole ring system. The cyano group is then transformed into the final carboxamide.
Workflow for the Synthesis of a Niraparib Precursor
Caption: Synthetic workflow for a Niraparib precursor.
Protocol 1: Synthesis of Methyl 4-(piperidin-1-yl)-3-cyanobenzoate via Nucleophilic Aromatic Substitution
This protocol details the key SNAr reaction, a foundational step in the synthesis of many biologically active molecules from this compound. The choice of a relatively non-nucleophilic base like potassium carbonate is crucial to prevent unwanted side reactions with the ester and cyano functionalities. Dimethyl sulfoxide (DMSO) is an excellent solvent for this reaction due to its polar aprotic nature, which accelerates SNAr reactions, and its ability to dissolve the reactants.
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMSO.
-
Stir the mixture at room temperature for 10 minutes to ensure good dispersion.
-
Add piperidine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 4-(piperidin-1-yl)-3-cyanobenzoate.
Representative Data:
| Reactant 1 | Reactant 2 | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Piperidine | K₂CO₃ | DMSO | 85 | 5 | ~85-95 |
| This compound | Morpholine | DIPEA | DMF | 90 | 6 | ~80-90 |
Protocol 2: Hydrolysis of the Methyl Ester to the Carboxylic Acid
The conversion of the methyl ester to the corresponding carboxylic acid is a common subsequent step, preparing the molecule for amide coupling. A simple saponification using a strong base like sodium hydroxide is typically effective. The choice of a water-miscible co-solvent like methanol or THF ensures the homogeneity of the reaction mixture.
Materials:
-
Methyl 4-(substituted-amino)-3-cyanobenzoate
-
Sodium hydroxide (NaOH)
-
Methanol or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
Procedure:
-
Dissolve the methyl 4-(substituted-amino)-3-cyanobenzoate (1.0 eq) in a mixture of methanol or THF and water.
-
Add a solution of sodium hydroxide (2.0-3.0 eq) in water.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and acidify with 1 M HCl until the pH is ~2-3, which will precipitate the carboxylic acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Protocol 3: Amide Formation to yield the Final Carboxamide
The final step in the synthesis of the 2H-indazole-7-carboxamide core of Niraparib involves the formation of a primary amide. Modern peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for this transformation, offering mild reaction conditions and high yields.[2]
Materials:
-
4-(substituted-amino)-3-cyanobenzoic acid
-
HATU
-
Ammonium chloride (NH₄Cl)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a dry round-bottom flask, add the carboxylic acid (1.0 eq), HATU (1.1 eq), and ammonium chloride (1.5 eq).
-
Add anhydrous DMF to dissolve the solids.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the final amide.
Application in the Synthesis of Kinase Inhibitors
The versatile reactivity of this compound also extends to the synthesis of various kinase inhibitors, which are a major class of targeted therapies for cancer and inflammatory diseases. The core synthetic strategies often mirror those used for PARP inhibitors, with the key SNAr reaction being employed to introduce complex amine-containing heterocycles.
Conceptual Workflow for Kinase Inhibitor Synthesis
Caption: General workflow for kinase inhibitor synthesis.
Case Study: Synthesis of a Janus Kinase (JAK) Inhibitor Scaffold
Janus kinase (JAK) inhibitors are used in the treatment of autoimmune diseases and certain cancers.[][4][5] The synthesis of scaffolds for these inhibitors can utilize this compound to introduce a key aminopyrazole moiety.
The SNAr reaction between this compound and a suitably substituted aminopyrazole, followed by further functionalization, can lead to potent JAK inhibitors. The reaction conditions are similar to those described in Protocol 1, though the specific base and solvent may be optimized depending on the nucleophilicity and steric bulk of the aminopyrazole.
Conclusion
This compound is a powerful and versatile building block in the synthesis of biologically active molecules. Its trifunctional nature allows for a high degree of synthetic flexibility, enabling the efficient construction of complex pharmacophores. The protocols and strategies outlined in this application note, particularly the robust nucleophilic aromatic substitution, provide a solid foundation for researchers engaged in drug discovery and development, especially in the fields of oncology and immunology. The ability to selectively manipulate the fluoro, cyano, and methyl ester groups makes this reagent a valuable tool in the medicinal chemist's arsenal for the creation of novel therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for Methyl 3-cyano-4-fluorobenzoate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl 3-cyano-4-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this critical chemical intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt protocols to your specific laboratory conditions.
Introduction: The Importance of this compound
This compound is a key building block in the synthesis of a wide range of pharmaceuticals and advanced materials. The strategic placement of its functional groups—a cyano group, a fluorine atom, and a methyl ester—makes it a versatile precursor for complex molecular architectures. However, the synthesis, particularly the introduction of the cyano group, can be challenging, often plagued by low yields, difficult purifications, and safety concerns. This guide provides expert-driven solutions to these common issues.
Section 1: Overview of Synthetic Strategies
While several methods exist for arene cyanation, Palladium-catalyzed cross-coupling has emerged as the most robust and versatile approach for substrates like this compound. It offers high functional group tolerance and generally proceeds under milder conditions compared to classical methods like the Sandmeyer reaction.[1][2] The Sandmeyer reaction, which proceeds via a diazonium salt intermediate, is a powerful tool but can be difficult to scale due to the potential instability of diazonium compounds.[3][4][5]
Our focus will be on optimizing the Palladium-catalyzed cyanation of a suitable halo-precursor, such as Methyl 3-bromo-4-fluorobenzoate.
Caption: Recommended Palladium-Catalyzed Synthetic Route.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?
A1: Low yield is the most common problem and is rarely due to a single factor. A systematic approach is required. The issue can be broken down into two main possibilities: incomplete conversion of the starting material or formation of side products.
Here is a logical workflow to diagnose the problem:
Caption: Troubleshooting workflow for low reaction yield.
Q2: I'm observing a significant amount of unreacted Methyl 3-bromo-4-fluorobenzoate. What's the likely cause?
A2: This points directly to a problem with your catalytic cycle. The most common culprit is catalyst poisoning by cyanide ions .[1][6] While essential for the reaction, free cyanide can irreversibly bind to the palladium center, deactivating it.
-
Expert Insight: This is precisely why zinc cyanide (Zn(CN)₂) is often preferred over sodium or potassium cyanide. Zn(CN)₂ has a more covalent character, resulting in a much lower concentration of free CN⁻ in solution, which protects the catalyst.[7][8]
-
Troubleshooting Steps:
-
Switch Cyanide Source: If you are using KCN or NaCN, switch to Zn(CN)₂ or potassium ferrocyanide (K₄[Fe(CN)₆]).[9]
-
Check Catalyst and Ligand Quality: Ensure your palladium source and phosphine ligand are pure and have not degraded. Store phosphine ligands under an inert atmosphere.
-
Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II). Thoroughly degas your solvent and maintain a positive pressure of nitrogen or argon throughout the reaction.
-
Q3: My final product is contaminated with Methyl 3-(aminocarbonyl)-4-fluorobenzoate (amide) or 4-fluoro-3-carboxybenzoate (di-acid after ester hydrolysis). How can I prevent this?
A3: The presence of these impurities is a clear indication of water contamination . The nitrile group is susceptible to hydrolysis to an amide, and the ester group can be hydrolyzed to a carboxylic acid, especially at elevated temperatures and in the presence of base.
-
Expert Insight: Many organic solvents, especially amides like DMF and DMAc, are hygroscopic. Even a small amount of water can lead to significant byproduct formation over the course of a multi-hour reaction at >100 °C.
-
Preventative Measures:
-
Use Anhydrous Solvents: Use a freshly opened bottle of anhydrous solvent or dry the solvent over molecular sieves.
-
Dry Reagents: Dry the starting material and any solid reagents in a vacuum oven before use.
-
Inert Atmosphere: As mentioned before, a robust inert atmosphere will prevent atmospheric moisture from entering the reaction.
-
Q4: How do I choose the right cyanide source? What are the safety implications?
A4: The choice of cyanide source is a critical decision that impacts yield, safety, and reaction reproducibility.
| Cyanide Source | Pros | Cons | Safety Considerations |
| Zn(CN)₂ | Low free CN⁻ protects catalyst.[7] | Slower reaction rates may be observed. | Highly toxic. Handle in a fume hood with appropriate PPE. Avoid contact with acids, which liberates HCN gas.[10] |
| K₄[Fe(CN)₆] | Non-toxic, stable, and inexpensive.[1][9] | Often requires biphasic conditions or additives to improve solubility and reactivity. | Considered the safest common source. Low risk of HCN release. |
| NaCN / KCN | Highly reactive, inexpensive. | High free CN⁻ rapidly poisons many Pd catalysts.[1] | Extremely Toxic. High risk of liberating lethal HCN gas upon contact with acid. Requires specialized handling procedures. |
Recommendation: For laboratory-scale synthesis, Zinc Cyanide (Zn(CN)₂) is the most common and reliable choice , offering a good balance of reactivity and catalyst compatibility.[11][7] For scale-up and green chemistry applications, K₄[Fe(CN)₆] is an excellent but less reactive alternative.[9]
Q5: The reaction work-up is difficult, and I'm having trouble removing the palladium catalyst. What are the best practices for purification?
A5: Residual palladium is a common issue, especially in pharmaceutical synthesis where metal contamination limits are strict.
-
Standard Procedure: After the reaction is complete, cool the mixture, dilute it with a solvent like ethyl acetate, and filter it through a pad of Celite®. This will remove the bulk of the heterogeneous catalyst and zinc salts.
-
Advanced Purification:
-
Activated Carbon: Stirring the crude product solution with activated carbon for 1-2 hours can effectively adsorb residual palladium.
-
Thiol-Based Scavengers: For very low residual metal requirements, silica-functionalized scavengers (e.g., SiliaMetS Thiol) can be added to the crude solution to selectively bind and remove palladium.
-
Aqueous Washes: Washing the organic layer with an aqueous solution of ammonium hydroxide or ethylenediamine can help chelate and remove residual zinc and palladium salts.
-
Q6: I'm planning to scale up this reaction. What are the critical parameters to consider?
A6: Scaling up presents challenges beyond simple multiplication of reagents.[10][12]
-
Heat Transfer: Cyanation reactions are often exothermic. What is easily managed in a 100 mL flask can lead to a dangerous thermal runaway in a 10 L reactor. Ensure your reactor has adequate cooling capacity and consider slower addition of reagents to control the exotherm.[12]
-
Mixing: Inefficient mixing on a larger scale can create localized "hot spots" or areas of high reagent concentration, leading to byproduct formation.[10] Ensure the stirrer design and speed are adequate for the reactor volume.
-
Safety: Handling kilogram quantities of toxic cyanide reagents requires stringent safety protocols, including dedicated equipment and emergency response plans for HCN exposure.[13] Continuous flow chemistry is an emerging technique to mitigate the risks of handling large amounts of hazardous reagents at scale.[13][14]
Section 3: Recommended Experimental Protocol
This protocol is a robust starting point for the synthesis of this compound via a palladium-catalyzed cyanation.
Reaction: Palladium-Catalyzed Cyanation of Methyl 3-bromo-4-fluorobenzoate
Reagents & Quantities:
| Reagent | M.W. | Amount | Moles | Equivalents |
| Methyl 3-bromo-4-fluorobenzoate | 233.03 | 5.00 g | 21.46 mmol | 1.0 |
| Zinc Cyanide (Zn(CN)₂) | 117.43 | 1.51 g | 12.87 mmol | 0.6 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 196 mg | 0.21 mmol | 0.01 |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 554.56 | 238 mg | 0.43 mmol | 0.02 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 50 mL | - | - |
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 3-bromo-4-fluorobenzoate (5.00 g), Zinc Cyanide (1.51 g), Pd₂(dba)₃ (196 mg), and dppf (238 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous DMF (50 mL) via syringe.
-
Degassing: Bubble nitrogen or argon through the stirred reaction mixture for 15 minutes to ensure the solvent is thoroughly degassed.
-
Reaction: Heat the reaction mixture to 110-120 °C in an oil bath and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) or LC-MS. The reaction is typically complete within 4-12 hours when the starting bromide spot is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with Ethyl Acetate (150 mL).
-
Filter the mixture through a pad of Celite® to remove insoluble salts and catalyst residues. Wash the pad with additional Ethyl Acetate (50 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
Section 4: Analytical Methods for Reaction Monitoring
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of the starting material. The product, being more polar than the starting bromide, will have a lower Rf value.
-
Gas Chromatography (GC) / Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are ideal for accurately quantifying the conversion of starting material to product and identifying any byproducts formed during the reaction. They are essential for true optimization studies.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Pd/C-catalyzed cyanation of aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. cem.de [cem.de]
- 7. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent advances and perspectives in ruthenium-catalyzed cyanation reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Methyl 3-cyano-4-fluorobenzoate
Welcome to the technical support guide for the purification of Methyl 3-cyano-4-fluorobenzoate (CAS 676602-31-6).[1][2] This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key intermediate in high purity. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-tested insights to help you troubleshoot and optimize your purification strategy.
The purity of this compound is critical for its downstream applications, where impurities can lead to side reactions, lower yields, and complications in subsequent analytical characterization. This guide provides a structured approach to tackling common purification hurdles.
Purification Strategy Decision Framework
The initial state of your crude product is the first diagnostic checkpoint. The choice between direct recrystallization and column chromatography depends heavily on the physical form and estimated purity of the material.
Caption: Initial decision framework for purification.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Problem 1: The crude product is an oil or waxy solid and fails to crystallize.
This is a common issue indicating the presence of significant impurities or residual solvent, which can depress the melting point of the compound.
Possible Causes & Solutions
-
High Concentration of Impurities: The starting material for the synthesis of this compound is often 3-Cyano-4-fluorobenzoic acid.[3] Incomplete esterification can leave this acidic impurity in your crude product. Other potential impurities include unreacted reagents or side-products from the synthetic route used.[4][5]
-
Solution: Direct purification via column chromatography is the most effective approach to separate the desired ester from a complex mixture of impurities.[6] An oily product often contains components with very different polarities, making chromatography the method of choice.
-
-
Presence of Residual Solvent: Solvents from the reaction workup (e.g., Dichloromethane, Ethyl Acetate, Toluene) can become trapped in the crude product, preventing solidification.
-
Solution: Ensure the crude product is thoroughly dried under high vacuum, possibly with gentle heating (if the compound is thermally stable), for several hours. If the product is still oily, co-evaporation with a low-boiling solvent like hexane can sometimes help remove more persistent, higher-boiling solvents.
-
-
Inherent Low Melting Point: While this compound is expected to be a solid, a specific combination of impurities could form a eutectic mixture with a melting point at or below room temperature.
-
Solution: Attempt to induce crystallization from a small sample. Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites. Alternatively, adding a seed crystal of pure product, if available, can initiate crystallization. If these attempts fail, proceed to column chromatography.[6]
-
Problem 2: Low recovery of product after recrystallization.
While recrystallization can yield very pure material, significant product loss is a frequent challenge.
Possible Causes & Solutions
-
Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. If the compound is too soluble in the cold solvent, recovery will be poor.
-
Solution: Conduct a solvent screen using small aliquots of your crude material. The goal is to find a solvent or solvent system (e.g., Ethyl Acetate/Hexane, Ethanol/Water) that provides a dramatic difference in solubility with temperature. See the protocol section for a detailed guide on solvent selection.
-
-
Using Too Much Solvent: Dissolving the crude product in an excessive volume of hot solvent will keep a larger amount of the product in solution even after cooling, leading to low yields.
-
Solution: Add the hot solvent in small portions to the crude material until it just dissolves. This ensures you are at the saturation point, maximizing the amount of product that will crystallize upon cooling.[7]
-
-
Cooling the Solution Too Quickly: Rapid cooling (e.g., plunging a hot flask into an ice bath) promotes the formation of very small crystals that can trap impurities and be difficult to filter.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature first. Once it has reached ambient temperature and crystallization has begun, then place it in an ice bath to maximize recovery.
-
Problem 3: Purity does not improve after column chromatography, or separation is poor.
This indicates that the chosen chromatographic conditions are not optimal for separating the target compound from its impurities.
Possible Causes & Solutions
-
Incorrect Eluent (Mobile Phase) Polarity: If the eluent is too polar, all compounds (product and impurities) will travel quickly down the column with little separation (high Rf values). If it's not polar enough, the compounds will stick to the silica gel and not move (low Rf values).
-
Solution: Optimize the eluent system using Thin Layer Chromatography (TLC) before running the column.[8] Aim for a solvent system that gives the target compound an Rf value of approximately 0.25-0.35, with good separation from all impurity spots. A common starting point for a compound like this is a mixture of Ethyl Acetate and Hexane.
-
-
Column Overloading: Loading too much crude material onto the column relative to the amount of silica gel will result in broad, overlapping bands and poor separation.
-
Solution: A general rule of thumb is to use a silica gel mass that is 50-100 times the mass of the crude material.[8] For difficult separations, a higher ratio may be necessary.
-
-
Compound Degradation on Silica Gel: While less common for this molecule, some compounds can degrade on the acidic surface of silica gel. This would appear as streaking on TLC or the generation of new spots during chromatography.
-
Solution: If streaking is observed on TLC, adding a very small amount of a neutralizer like triethylamine (e.g., 0.1-0.5%) to the eluent can sometimes resolve the issue by deactivating the acidic sites on the silica.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound?
-
Molecular Formula: C₉H₆FNO₂[1]
-
Appearance: Typically a white to off-white solid.
-
Solubility: Generally soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.
Q2: Which purification method is generally better: recrystallization or column chromatography?
This depends on the initial purity of your crude product.
-
Recrystallization is ideal for removing small amounts of impurities from a product that is already substantially pure (>90%) and solid. It is faster, uses less solvent, and is more scalable than chromatography.
-
Column Chromatography is superior for purifying complex mixtures, oily products, or for separating compounds with very similar properties.[6] It offers much higher resolving power but is more time-consuming and labor-intensive.
Q3: What are the critical safety precautions when handling this compound?
Handling this compound requires adherence to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Ventilation: Work in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[10]
-
Handling Nitriles: Organic nitriles should be treated as potentially toxic. Avoid contact with skin and eyes. In case of fire, be aware that toxic fumes like hydrogen cyanide and nitrogen oxides can be produced.[10]
-
Disposal: Dispose of chemical waste according to your institution's guidelines.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a systematic approach to purifying a solid crude product.
1. Solvent Selection:
- Place a small amount (10-20 mg) of the crude material into several test tubes.
- Add a few drops of a different test solvent (e.g., Methanol, Ethanol, Isopropanol, Ethyl Acetate, Hexane) to each tube at room temperature. A good solvent will not dissolve the compound well.
- Heat the tubes that show poor solubility. A suitable solvent will dissolve the compound completely when hot.
- Allow the hot solutions to cool. The best solvent will show rapid formation of crystals.
- If a single solvent is not ideal, try a binary solvent system (e.g., dissolve in a good solvent like hot ethanol, then add a poor solvent like water dropwise until cloudy, then reheat to clarify).
| Solvent System Example | Solubility (Cold) | Solubility (Hot) | Outcome |
| Ethanol/Water | Low | High | Good for moderately polar compounds. |
| Ethyl Acetate/Hexane | Low | High | Excellent for a wide range of polarities. |
| Toluene | Low | High | Good for less polar compounds, higher boiling. |
2. Recrystallization Procedure:
- Place the crude solid in an Erlenmeyer flask.
- Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
- If the solution is colored, you may add a small amount of activated charcoal and hot filter to remove colored impurities.
- Cover the flask and allow it to cool slowly to room temperature.
- Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize yield.
- Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
- Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
This workflow is for purifying oily products or complex solid mixtures.
Caption: Standard workflow for flash column chromatography.
1. TLC Analysis and Eluent Selection:
- Dissolve a small amount of crude material in a suitable solvent (e.g., Dichloromethane).
- Spot the solution on a TLC plate and develop it in various solvent systems (e.g., 10%, 20%, 30% Ethyl Acetate in Hexane).
- Visualize the plate under UV light.
- Select the solvent system that provides an Rf value of ~0.3 for the desired product and clear separation from impurities.[8]
2. Column Preparation and Execution:
- Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a column and use gentle pressure or tapping to create a well-packed bed. Do not let the silica run dry.
- Loading: Dissolve the crude product in a minimal amount of solvent. For best results (sharper bands), adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed.
- Elution: Carefully add the eluent to the top of the column and begin collecting fractions. You may use a gradient elution (gradually increasing the polarity of the eluent) if impurities are close to your product.
- Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
- Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- 1. This compound | C9H6FNO2 | CID 45790123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | 676602-31-6 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
Technical Support Center: Methyl 3-cyano-4-fluorobenzoate Reactions
Welcome to the technical support guide for reactions involving Methyl 3-cyano-4-fluorobenzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the use of this versatile building block. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot and optimize your synthetic routes effectively.
Introduction to the Reactivity of this compound
This compound is a highly valuable intermediate in organic synthesis, primarily due to its activated aromatic ring. The electron-withdrawing nature of both the cyano (-CN) and methyl ester (-COOCH₃) groups makes the carbon atom attached to the fluorine highly electrophilic. This electronic setup renders the molecule exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2] In a typical SNAr reaction, a nucleophile displaces the fluoride, which is an excellent leaving group in this context, to form a new carbon-nucleophile bond.[3][4]
While SNAr is the primary desired transformation, the presence of multiple reactive functional groups—the ester and the nitrile—can lead to specific and often predictable side products under certain conditions. This guide will address the most common issues in a practical question-and-answer format.
Troubleshooting Guide & FAQs
FAQ 1: Ester Hydrolysis - The Ubiquitous Polar Impurity
Question: My reaction mixture shows a significant new spot on the TLC plate that is much more polar than my starting material and desired product. I suspect it's the carboxylic acid from ester hydrolysis. Why is this happening and how can I prevent it?
Answer: This is the most common side reaction. The methyl ester is susceptible to hydrolysis, forming 3-cyano-4-fluorobenzoic acid (if it occurs before SNAr) or the corresponding substituted benzoic acid (if it occurs after SNAr). This reaction is catalyzed by both acid and base and is exacerbated by the presence of water.
Causality:
-
Basic Conditions: Many SNAr reactions employ a base (e.g., K₂CO₃, Et₃N) to deprotonate the nucleophile or scavenge the HF byproduct. If water is present, the base will also generate hydroxide ions (OH⁻), which can readily attack the electrophilic carbonyl carbon of the ester, leading to saponification.[5]
-
Acidic Conditions: Acid-catalyzed hydrolysis can occur if the reaction is run under acidic conditions or during an acidic aqueous workup, especially at elevated temperatures.
-
Water Contamination: The primary culprit is often adventitious water in solvents, reagents, or from the atmosphere.
Troubleshooting & Mitigation Protocol:
-
Rigorous Drying of Reagents and Solvents:
-
Use anhydrous solvents, preferably from a solvent purification system or freshly distilled over an appropriate drying agent.
-
Dry solid reagents (like potassium carbonate) in an oven (e.g., >120 °C) under vacuum before use.
-
Ensure your nucleophile is anhydrous.
-
-
Control of Base Stoichiometry:
-
Use the minimum effective amount of base. An excess of a strong base is more likely to promote hydrolysis.
-
Consider using a non-nucleophilic, hindered base (e.g., DIPEA) if its basicity is sufficient for the reaction.
-
-
Temperature and Reaction Time Management:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent prolonged exposure to hydrolytic conditions.
-
-
Workup Considerations:
-
If an acidic wash is required, perform it at low temperatures (0-5 °C) to minimize hydrolysis during extraction.
-
If possible, opt for a non-aqueous workup.
-
| Parameter | Standard Condition | Recommended Modification to Prevent Hydrolysis |
| Solvent | Reagent-grade | Anhydrous, freshly distilled or from a purifier |
| Base | K₂CO₃ (excess) | K₂CO₃ (1.1-1.5 equiv.), dried |
| Temperature | 80-100 °C | Start at RT, then slowly increase to lowest effective temp. |
| Workup | Quench with 1M HCl | Quench with cold (0 °C) saturated NH₄Cl solution |
Visualizing the Problem: SNAr vs. Hydrolysis
The following diagram illustrates the desired SNAr pathway and the competing ester hydrolysis side reaction.
Caption: Competing reaction pathways for this compound.
FAQ 2: Nitrile Group Reactivity
Question: My analytical data (e.g., IR, MS) suggests the cyano group has been converted to an amide or even a carboxylic acid. Under what conditions does this occur?
Answer: Hydrolysis of the nitrile group is less common than ester hydrolysis under typical SNAr conditions but can occur under more forcing protocols.
Causality:
-
Strongly Acidic or Basic Conditions: The conversion of a nitrile to a carboxylic acid (via an intermediate amide) generally requires harsh conditions, such as refluxing in concentrated aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH).
-
High Temperatures: Extended reaction times at temperatures exceeding 120-150 °C, especially in the presence of water, can facilitate this transformation.
-
Specific Reagents: Certain reagents, like metal catalysts in the presence of water, can also promote nitrile hydrolysis.
Troubleshooting & Mitigation Protocol:
-
Use Mild Conditions: Avoid strongly acidic or basic reagents unless they are essential for the desired transformation. Most SNAr reactions on this substrate proceed well with moderate bases like K₂CO₃ or organic amines.
-
Moderate Temperature: Do not use excessive temperatures. If the reaction is sluggish, it is often better to switch to a more polar aprotic solvent (e.g., from THF to DMSO) than to drastically increase the heat.
-
Careful Workup: Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases during extraction and purification.
FAQ 3: Sluggish or Incomplete SNAr Reactions
Question: My reaction is not going to completion, even after an extended time. How can I improve the conversion rate?
Answer: The rate of an SNAr reaction is highly dependent on several factors. The substrate itself is highly activated; therefore, optimization should focus on the nucleophile, solvent, and temperature.
Causality & Optimization Strategy:
-
Nucleophilicity: A less reactive nucleophile (e.g., a sterically hindered amine, a neutral alcohol vs. an alkoxide) will react more slowly.
-
Solvent Effects: The solvent plays a critical role. Polar aprotic solvents (DMSO, DMF, NMP) are ideal as they solvate the counter-ion of the nucleophile, leaving a more reactive "naked" anionic nucleophile. Protic solvents (water, alcohols) can solvate the nucleophile itself, reducing its reactivity.
-
Temperature: As with most reactions, increasing the temperature will increase the rate.
Experimental Workflow for Optimization
References
preventing homocoupling in Suzuki reactions of Methyl 3-cyano-4-fluorobenzoate
Topic: Preventing Homocoupling in Suzuki Reactions of Methyl 3-cyano-4-fluorobenzoate Audience: Researchers, scientists, and drug development professionals. From the desk of: A Senior Application Scientist
Welcome to the technical support center. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions for a common and often frustrating challenge in Suzuki-Miyaura cross-coupling: the formation of homocoupling byproducts, particularly when working with electron-deficient substrates like this compound.
The C(sp²)–F bond is notoriously robust, making your substrate a challenging partner for palladium-catalyzed cross-coupling. This inherent difficulty can often favor undesired reaction pathways. This guide will walk you through the mechanistic origins of these side reactions and provide actionable protocols to maximize the yield of your desired cross-coupled product.
Troubleshooting Guide: Minimizing Homocoupling
This section directly addresses common issues and observations encountered during the Suzuki coupling of this compound.
Q1: I'm observing a significant symmetrical biaryl byproduct that corresponds to the dimerization of my boronic acid. What is happening and why?
A1: You are observing boronic acid homocoupling. This is a well-known side reaction in Suzuki couplings and is typically mediated by palladium(II) species.[1] The desired Suzuki reaction relies on a Pd(0)/Pd(II) catalytic cycle. However, if Pd(II) species are present in excess or if the active Pd(0) catalyst is oxidized to Pd(II) during the reaction, this Pd(II) can catalyze the dimerization of your boronic acid, consuming your nucleophile and reducing the yield of your target molecule.[1]
The primary culprit for the oxidation of Pd(0) to Pd(II) is the presence of dissolved oxygen in your reaction mixture.[2] Therefore, insufficient degassing is one of the most common reasons for excessive homocoupling.
Q2: My reaction is sluggish and I'm still getting homocoupling, even after degassing. What catalyst and ligand system is best suited for an electron-deficient aryl fluoride?
A2: This is a classic challenge. The high strength of the C-F bond in your substrate, this compound, makes the initial oxidative addition step difficult, even with the activating effect of the cyano and ester groups. A slow oxidative addition can allow competing side reactions, like homocoupling, to become more prominent.
To overcome this, you need a catalyst system that is both highly active and promotes the desired reductive elimination over alternative pathways. For challenging substrates like yours, bulky, electron-rich phosphine ligands are the industry standard. These ligands stabilize the monoligated Pd(0) species, which is highly reactive in oxidative addition, and their steric bulk accelerates the final reductive elimination step to release your product.[3]
Recommended Catalyst Systems:
| Catalyst/Precatalyst | Ligand | Key Advantages & Considerations |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos | Industry Standard. These Buchwald-type biarylphosphine ligands are highly effective for C-F and C-Cl bond activation. Their bulk promotes fast reductive elimination, outcompeting homocoupling pathways.[1][3] |
| Pd(OAc)₂ or Pd₂(dba)₃ | P(t-Bu)₃ | A highly electron-rich and bulky trialkylphosphine ligand. It is a very active catalyst but is also air-sensitive and must be handled under strictly inert conditions. |
| Pd(PPh₃)₄ | - | A common "classical" catalyst. While convenient as it requires no additional ligand, it is often not active enough for challenging C-F bond activations and may lead to lower yields or require higher temperatures. |
Using a ligand like SPhos has been shown to be effective in obtaining good yields of cross-coupling products while suppressing homocoupling, even when this side reaction is prevalent with other ligands.[1]
Q3: How does my choice of base and solvent impact the formation of homocoupling byproducts?
A3: The base and solvent are not merely reaction media; they are critical parameters that modulate the entire catalytic cycle.
-
Base Selection: The base's primary role is to activate the boronic acid by forming a more nucleophilic "ate" complex, which is necessary for transmetalation.[4] However, an overly strong or poorly soluble base can lead to side reactions.
-
Potassium Phosphate (K₃PO₄): Often the base of choice for difficult couplings. It has good solubility in aqueous mixtures and is generally effective without being overly harsh.
-
Cesium Carbonate (Cs₂CO₃): A strong, soluble base that can be very effective but may also promote boronic acid decomposition or other side reactions if not used carefully.
-
Potassium Carbonate (K₂CO₃): A standard, milder base. It may be less effective for the challenging C-F activation required for your substrate.
-
Potassium Fluoride (KF): Can be used, especially if your molecule has base-labile groups (like your methyl ester), but often results in slower reaction rates.[4]
-
-
Solvent Selection: The solvent must solubilize all components and stabilize the catalytic species. For Suzuki reactions, biphasic solvent systems are common.
-
Toluene/Water or 1,4-Dioxane/Water: These are the most common and reliable solvent systems. They provide a good balance of solubility for both organic substrates and inorganic bases.
-
Anhydrous Solvents (e.g., Toluene, THF): Can be used with anhydrous bases like K₃PO₄. This can be advantageous as it minimizes water, which can be a proton source for the competing protodeboronation side reaction, another common issue with electron-deficient boronic acids.[5]
-
Q4: I'm confident in my catalyst system, but homocoupling persists. What procedural mistakes could I be making?
A4: Rigorous experimental technique is non-negotiable for suppressing these side reactions.
-
Insufficient Degassing: This is the most common error. Simply pulling a vacuum and backfilling with nitrogen once is not enough. All solvents must be thoroughly degassed, and the reaction mixture itself needs to be deoxygenated after all reagents (except the catalyst) are combined.
-
Poor Quality Reagents: Boronic acids can degrade over time, especially if they are electron-deficient. Use fresh, high-purity boronic acid. Similarly, phosphine ligands are susceptible to oxidation and should be stored and handled under an inert atmosphere.[5]
-
Premature Catalyst Addition: The palladium catalyst should be the last reagent added to the fully assembled and degassed reaction mixture. This ensures it is introduced into an oxygen-free environment, ready to enter the catalytic cycle as Pd(0).
Systematic Troubleshooting Workflow
When encountering homocoupling, a logical, step-by-step approach is the most effective way to solve the problem.
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
Frequently Asked Questions (FAQs)
-
What is the fundamental mechanism of the Suzuki reaction vs. the homocoupling side reaction?
The desired Suzuki reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The competing homocoupling of boronic acids is typically catalyzed by Pd(II) species that are not part of the main productive cycle.
Caption: Competing catalytic cycles in Suzuki-Miyaura reactions.
-
Is nickel-catalyzed coupling a viable alternative for this substrate?
Yes. Nickel catalysts are known to be highly effective for the cross-coupling of aryl fluorides, often succeeding where palladium systems are sluggish.[6] If optimizing the palladium-catalyzed reaction does not provide the desired results, exploring a nickel-based system, such as Ni(cod)₂ with a ligand like PCy₃, could be a very effective alternative strategy.[6]
-
Can using a boronic ester (e.g., a pinacol ester) instead of a boronic acid help reduce homocoupling?
Absolutely. Boronic esters, particularly pinacol esters (Bpin), are generally more stable than their corresponding boronic acids. They are less prone to side reactions like protodeboronation and can sometimes help suppress homocoupling. If you continue to face issues, preparing the Bpin derivative of your boronic acid coupling partner is a highly recommended strategy.
Optimized Protocol for the Suzuki Coupling of this compound
This protocol incorporates best practices to maximize the yield of the cross-coupled product while minimizing homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)
-
Anhydrous, degassed Toluene
-
Schlenk flask or microwave vial with a magnetic stir bar
Procedure:
-
Vessel Preparation: Flame-dry the Schlenk flask or microwave vial under high vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.
-
Reagent Addition: To the cooled flask, add this compound, the arylboronic acid, and the finely ground K₃PO₄.
-
Inert Atmosphere Establishment: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure a rigorously oxygen-free atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed toluene via syringe.
-
Final Degassing: With gentle stirring, bubble argon or nitrogen gas through the reaction mixture for 15-20 minutes. This step is critical to remove any final traces of oxygen.
-
Catalyst Addition: In a separate glovebox or glove bag, weigh the Pd(OAc)₂ and SPhos. Quickly add the catalyst and ligand to the reaction flask under a strong positive pressure of inert gas.
-
Reaction Execution: Securely seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature may require screening.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the limiting reagent (this compound).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
By implementing these robust protocols and understanding the chemical principles behind them, you can effectively troubleshoot and suppress homocoupling, leading to a successful synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry | MDPI [mdpi.com]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: A Guide to the Scale--Up Synthesis of Methyl 3-cyano-4-fluorobenzoate
Welcome to the technical support center for the synthesis of Methyl 3-cyano-4-fluorobenzoate (CAS 676602-31-6).[1][2][3] This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the laboratory bench to a larger scale. We will delve into common synthetic routes, troubleshoot recurring challenges, and address critical safety and scalability concerns, grounding our advice in established chemical principles and field-proven insights.
This compound is a valuable building block in the synthesis of pharmaceuticals and advanced materials. While its synthesis appears straightforward on paper, scaling up presents challenges related to reaction control, impurity management, and the handling of hazardous reagents. This document provides a structured, in-depth resource to navigate these complexities effectively.
Section 1: Overview of Common Synthetic Pathways
Two primary, industrially relevant routes are typically employed for the synthesis of this compound. The choice between them often depends on the availability and cost of starting materials, as well as the scale of production.
-
Route A: Sandmeyer Cyanation of an Amino Precursor. This classic and versatile route involves the diazotization of an aromatic amine followed by displacement with a cyanide nucleophile, catalyzed by a copper(I) salt.[4][5][6]
-
Route B: Esterification of 3-cyano-4-fluorobenzoic acid. This route separates the introduction of the cyano group from the ester formation. The precursor acid is first synthesized and isolated, followed by a standard esterification reaction.[7]
Caption: Common synthetic routes to this compound.
Section 2: Troubleshooting Guide for Synthesis
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My Sandmeyer cyanation reaction (Route A) has a low yield and produces a significant amount of dark, tarry byproduct. What's going wrong?
A1: This is a classic issue in Sandmeyer reactions, often stemming from the instability of the aryl diazonium salt intermediate.[8] Several factors can contribute:
-
Cause 1: Temperature Excursion. Diazonium salts are thermally labile and decompose rapidly at elevated temperatures. The diazotization step must be kept strictly between 0 and 5 °C.[9] On a larger scale, this requires a reactor with efficient cooling, as the reaction of sodium nitrite with acid is exothermic.
-
Solution: Use a jacketed reactor with a reliable chilling unit. Add the sodium nitrite solution slowly and sub-surface to ensure rapid mixing and prevent localized hotspots. Monitor the internal reaction temperature continuously.
-
-
Cause 2: Improper pH Control. The diazotization requires a strongly acidic medium to generate the necessary nitrous acid (HNO₂) and stabilize the resulting diazonium salt. Insufficient acid can lead to unwanted side reactions, including the coupling of the diazonium salt with the unreacted starting amine to form highly colored azo compounds.
-
Solution: Ensure a sufficient excess of mineral acid (e.g., HCl or H₂SO₄) is used. Before adding sodium nitrite, check that the pH of the amine slurry is strongly acidic.
-
-
Cause 3: Premature Decomposition. The diazonium salt can decompose via a radical mechanism, which is promoted by certain metal ions or light. The displacement with CuCN should be performed promptly after the diazotization is complete.
-
Solution: Prepare the CuCN solution in a separate vessel and add the freshly prepared, cold diazonium salt solution to it. Avoid unnecessary delays between the two steps. The mechanism involves an electron transfer from the copper(I) catalyst to the diazonium species, generating an aryl radical and N₂ gas.[5] This radical then reacts to form the desired product.
-
Q2: During the cyanation step, I'm observing a significant amount of 3-hydroxy-4-fluorobenzoate impurity. How can this be avoided?
A2: The formation of the corresponding phenol is a common side reaction where water acts as a nucleophile, displacing the diazonium group.
-
Cause: This typically occurs if the diazonium salt solution is allowed to warm up or if the concentration of the cyanide nucleophile is too low during the displacement step. The reaction with water is competitive with the desired cyanation reaction.
-
Solution:
-
Maintain Low Temperature: Keep the diazonium salt solution cold (< 5 °C) right up until it is added to the cyanide solution.
-
Optimize Addition: Add the diazonium salt solution to a pre-heated solution of CuCN (typically 60-80 °C). This ensures that the diazonium salt reacts quickly with the cyanide upon introduction, minimizing its residence time in a state where it can react with water.
-
Ensure Reagent Quality: Use high-quality, active CuCN. Old or poorly stored CuCN may have reduced activity, slowing the rate of the desired reaction.
-
Q3: My Fischer esterification (Route B) is stalling at 80-90% conversion, even after prolonged heating. How can I drive it to completion?
A3: The Fischer esterification is a reversible equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[10] To achieve high conversion, the equilibrium must be shifted towards the product side.
-
Cause: The accumulation of water, the reaction byproduct, drives the reverse reaction (ester hydrolysis), preventing the reaction from reaching completion.
-
Solutions for Scale-Up:
-
Use Excess Alcohol: The simplest method is to use methanol as the reaction solvent, providing a large stoichiometric excess that pushes the equilibrium forward. This is often sufficient for high conversion.
-
Water Removal: On a larger scale, azeotropic removal of water using a Dean-Stark apparatus is highly effective, though less common for methanol due to its high water miscibility. A more practical approach for scale-up is to use a chemical dehydrating agent.
-
Strong Acid Catalyst: Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used. The catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and accelerating the reaction.[10]
-
| Parameter | Recommended Range | Rationale |
| Methanol Stoichiometry | 10-20 equivalents (or as solvent) | Shifts equilibrium towards ester formation. |
| Catalyst Loading (H₂SO₄) | 0.1-0.3 equivalents | Provides sufficient protonation without excessive charring. |
| Reaction Temperature | Reflux (approx. 65 °C) | Provides adequate reaction rate without significant byproduct formation. |
| Caption: Recommended parameters for scaling up Fischer esterification. |
Section 3: Scale-Up and Process Safety
Scaling up introduces new challenges, particularly concerning safety and reaction control.
Q4: What are the absolute critical safety precautions for handling copper(I) cyanide at the kilogram scale?
A4: Copper(I) cyanide and other cyanide salts are acutely toxic. The primary hazard during scale-up is the accidental generation of highly toxic hydrogen cyanide (HCN) gas.[11][12]
-
Hazard: Cyanide salts react instantly with acids to release HCN gas, which is a potent and rapidly acting poison.[13][14]
-
Mandatory Safety Protocols:
-
Engineering Controls: All manipulations of cyanide solids and solutions must be performed in a well-ventilated area, preferably within a closed system (e.g., a glovebox for charging solids) or a walk-in fume hood with a dedicated scrubber system.[15]
-
Strictly No Acids: Never allow cyanide salts to come into contact with acids. All glassware must be rinsed and confirmed to be free of acid residues. Designate separate, clearly labeled equipment for cyanide use only.[14]
-
Personal Protective Equipment (PPE): Standard PPE (lab coat, safety glasses) is insufficient. Required PPE includes a face shield, heavy-duty chemical-resistant gloves, and a lab coat with elastic cuffs. A calibrated, personal HCN gas monitor is highly recommended for all personnel in the area.[15]
-
Emergency Preparedness: An emergency cyanide spill kit must be readily available. This should contain a decontamination solution, such as a freshly prepared solution of sodium hypochlorite (bleach) or hydrogen peroxide at a basic pH, which oxidizes cyanide to the much less toxic cyanate.[12][15] All personnel must be trained on its use and on emergency shutdown procedures.
-
Caption: Critical safety workflow for handling cyanide reagents.
Q5: How can I best control the exotherm and gas evolution during the Sandmeyer reaction in a 200L reactor?
A5: The decomposition of the diazonium salt in the Sandmeyer reaction is highly exothermic and releases a large volume of nitrogen gas. Uncontrolled, this can lead to a dangerous pressure buildup and a thermal runaway.
-
Heat Management: The reactor must have sufficient cooling capacity to remove the heat generated. Perform a small-scale calorimetric study (e.g., RC1) to quantify the heat of reaction and determine the required cooling performance before scaling up.
-
Controlled Addition: The rate of reaction, and thus the rate of heat and gas evolution, is controlled by the rate of addition of the diazonium salt solution to the hot CuCN solution. Use a reliable metering pump for the addition and monitor the internal temperature and any pressure changes in the reactor headspace.
-
Gas Venting: The reactor must be equipped with a vent line leading to a scrubber system to handle the nitrogen gas safely. The vent line must be sized appropriately to prevent over-pressurization even at the maximum anticipated rate of gas evolution.
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for in-process control (IPC) and final product quality assessment? A1: For IPC, Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are suitable for monitoring the disappearance of starting material and the appearance of the product. For final quality control, HPLC is essential for determining purity and quantifying impurities. Gas Chromatography (GC) can also be used. ¹H NMR and ¹³C NMR should be used to confirm the structure of the final product.
Q2: Are there "greener" or safer alternatives to using CuCN? A2: Research into safer cyanation methods is ongoing. Some newer methods use less toxic cyanide sources like potassium hexacyanoferrate(II) or organic cyanating agents. However, for robust, large-scale production, copper(I) cyanide remains a common industrial choice due to its reliability and cost-effectiveness.[16] Alternative routes that avoid cyanides altogether, such as those starting from a formyl precursor, have also been developed to circumvent the toxicity issues.[17][18][19]
Q3: How must I treat aqueous waste streams containing cyanide? A3: Cyanide-containing waste must never be disposed of directly. It is classified as acutely hazardous waste. The standard industrial method for treatment is oxidative destruction. This involves treating the aqueous waste with an oxidant like sodium hypochlorite (bleach) or hydrogen peroxide under alkaline conditions (pH > 10) to convert cyanide (CN⁻) to the much less toxic cyanate ion (OCN⁻).[12] The process must be carefully monitored to ensure complete destruction before disposal.
Section 5: Reference Experimental Protocol
This protocol is for informational purposes and should be adapted and optimized for specific laboratory or plant conditions.
Protocol: Synthesis of 3-Cyano-4-fluorobenzoic Acid via Sandmeyer Reaction
-
Diazotization:
-
Charge a jacketed reactor with 3-amino-4-fluorobenzoic acid (1.0 eq) and water (10 vol).
-
Add concentrated HCl (3.0 eq) and cool the resulting slurry to 0-5 °C.
-
In a separate vessel, dissolve sodium nitrite (1.1 eq) in water (2 vol).
-
Slowly add the sodium nitrite solution to the reactor, maintaining the internal temperature at 0-5 °C.
-
Stir the mixture for 1 hour at 0-5 °C after the addition is complete.
-
-
Cyanation:
-
In a second reactor, charge copper(I) cyanide (1.2 eq), sodium cyanide (1.2 eq), and water (5 vol). Heat the mixture to 70 °C.
-
Slowly pump the cold diazonium salt solution from the first reactor into the hot cyanide solution, controlling the addition rate to maintain the temperature at 70-80 °C. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, hold the reaction mixture at 80 °C for 1-2 hours until the reaction is complete (monitor by HPLC).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Adjust the pH to <2 with concentrated HCl to precipitate the product.
-
Filter the solid product, wash thoroughly with water, and dry under vacuum to yield crude 3-cyano-4-fluorobenzoic acid. This can then be taken forward for esterification.
-
References
- 1. This compound | C9H6FNO2 | CID 45790123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 676602-31-6 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. guidechem.com [guidechem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Khan Academy [khanacademy.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 13. uwindsor.ca [uwindsor.ca]
- 14. lsuhsc.edu [lsuhsc.edu]
- 15. reddit.com [reddit.com]
- 16. CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters - Google Patents [patents.google.com]
- 17. CN106674052A - Preparation method of methyl 3-cyano-4-hydroxybenzoate - Google Patents [patents.google.com]
- 18. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 19. CN106674044A - Method for preparing 3-cyano-4-isopropoxybenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of Methyl 3-cyano-4-fluorobenzoate
Welcome to the technical support center for the purification of Methyl 3-cyano-4-fluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this compound through recrystallization. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.
Introduction to Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds.[1][2][3] The process relies on the principle that the solubility of most solids increases with temperature.[1] A suitable solvent is one that dissolves the target compound well at elevated temperatures but poorly at lower temperatures.[1][2] As the hot, saturated solution cools, the decreasing solubility forces the desired compound to crystallize, leaving impurities behind in the solution (mother liquor).[2][4]
This compound is a white to off-white solid.[5] Key physical properties are summarized below:
| Property | Value | Source |
| Molecular Formula | C₉H₆FNO₂ | [6][7] |
| Molecular Weight | 179.15 g/mol | [6][7] |
| Boiling Point (Predicted) | 267.5 ± 25.0 °C | [5] |
| Density (Predicted) | 1.27 ± 0.1 g/cm³ | [5] |
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization should exhibit a significant difference in solubility for the compound at high and low temperatures.[1][2] For this compound, which contains an ester and a nitrile group, a good starting point is to test solvents with similar functional groups or moderate polarity.[8]
Recommended Screening Solvents:
-
Alcohols: Methanol, Ethanol, Isopropanol. Alcohols are often effective for aromatic compounds.[9]
-
Esters: Ethyl acetate. The principle of "like dissolves like" suggests ethyl acetate could be a suitable solvent.[8]
-
Ketones: Acetone.
-
Aromatic Hydrocarbons: Toluene. Can be effective for compounds with aromatic rings.[8]
-
Mixed Solvent Systems: If a single solvent is not ideal, a binary mixture can be employed. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the saturation point). For example, an Ethanol/Water or Toluene/Hexane system could be effective.
Solvent Selection Workflow:
Caption: Solvent selection workflow for recrystallization.
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts and comes out of solution as a liquid before it crystallizes.[10][11] This can happen if the compound's melting point is lower than the boiling point of the solvent, or if there are significant impurities that depress the melting point.[10][12]
Troubleshooting Steps:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent. This can keep the compound dissolved at a lower temperature, allowing crystallization to occur below its melting point.[10][13]
-
Slow Cooling: Cool the solution very slowly. Rapid cooling can favor oil formation.[12][13] Allow the flask to cool to room temperature on a surface that does not draw heat away quickly before moving it to an ice bath.[3][9]
-
Change Solvents: The boiling point of your current solvent may be too high. Choose a solvent with a lower boiling point.[12]
-
Use a Seed Crystal: If you have a small amount of pure product, add a "seed crystal" to the cooled solution to encourage crystallization.[10]
-
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[9][10]
Q3: I have a very low yield after recrystallization. How can I improve it?
A3: A low yield can result from several factors:
-
Using too much solvent: This is a common issue where a significant portion of the product remains in the mother liquor.[10][14] To remedy this, you can evaporate some of the solvent and attempt to recrystallize again.[10][14]
-
Premature crystallization: If crystals form during a hot filtration step, product will be lost. Ensure your filtration apparatus is pre-heated.[15][16]
-
Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.[3]
Q4: The recrystallized product is still colored. How can I remove colored impurities?
A4: If your product has a persistent color, it is likely due to highly colored impurities. These can often be removed by treating the hot solution with activated charcoal before filtration.[13][17]
Procedure for Using Activated Charcoal:
-
Dissolve the crude product in the hot solvent.
-
Remove the solution from the heat source.
-
Add a small amount of activated charcoal (a spatula tip is usually sufficient).
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the charcoal and any other insoluble impurities.[16][17]
Detailed Troubleshooting Guides
Problem: No Crystals Form Upon Cooling
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Too much solvent used | The solution is not supersaturated upon cooling, and the product remains dissolved. | Gently boil off some of the solvent to increase the concentration and allow the solution to cool again.[14] |
| Supersaturation | The solution is supersaturated, but crystal nucleation has not initiated.[14] | 1. Scratch the inner surface of the flask with a glass rod.[10][14] 2. Add a seed crystal of the pure compound.[10][14] 3. Cool the solution in a colder bath (e.g., ice-salt). |
| Inappropriate solvent | The compound is too soluble in the chosen solvent, even at low temperatures. | Recover the compound by evaporating the solvent and re-attempt the recrystallization with a different solvent or a mixed solvent system.[14] |
Problem: Insoluble Impurities are Present in the Hot Solution
This situation requires a hot filtration to remove the solid impurities before cooling the solution to induce crystallization.[4][16][17]
Experimental Protocol: Hot Filtration
-
Prepare the Filtration Setup:
-
Use a short-stemmed or stemless funnel to prevent premature crystallization in the stem.[15][17]
-
Flute a piece of filter paper and place it in the funnel. A fluted paper increases the surface area and speeds up filtration.[16][17]
-
Place the funnel over a clean Erlenmeyer flask that will collect the filtrate.
-
-
Preheat the Apparatus:
-
Filter the Solution:
-
Rinse:
-
If crystals form on the filter paper, rinse with a small amount of fresh, hot solvent to redissolve them.[16]
-
-
Crystallize:
-
Allow the hot filtrate to cool slowly to induce crystallization.[3]
-
Hot Filtration Workflow:
Caption: Workflow for performing a hot filtration during recrystallization.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. Recrystallization [sites.pitt.edu]
- 3. safrole.com [safrole.com]
- 4. Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments | Kyoto University [chem.zenkyo.h.kyoto-u.ac.jp]
- 5. This compound CAS#: 676602-31-6 [m.chemicalbook.com]
- 6. This compound | C9H6FNO2 | CID 45790123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mt.com [mt.com]
- 12. reddit.com [reddit.com]
- 13. brainly.com [brainly.com]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 15. chemedx.org [chemedx.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
troubleshooting low conversion rates in Methyl 3-cyano-4-fluorobenzoate reactions
Welcome to the technical support center dedicated to troubleshooting reactions involving Methyl 3-cyano-4-fluorobenzoate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a key intermediate, successful reactions with this compound are often critical for project timelines. Low conversion rates can be a significant bottleneck, and this guide provides a structured, causality-driven approach to diagnosing and resolving common experimental issues.
Understanding the Core Reactivity: The SNAr Mechanism
Before troubleshooting, it is crucial to understand why this compound is designed for certain reactions. Its reactivity is governed by the principles of Nucleophilic Aromatic Substitution (SNAr).
Q: Why is this compound so reactive towards nucleophiles?
A: The aromatic ring of this molecule is "activated" towards nucleophilic attack. This is due to the presence of two strong electron-withdrawing groups (EWGs): the cyano group (-CN) and the methyl ester group (-COOCH₃). These groups are positioned ortho and para, respectively, to the fluorine atom. Their powerful inductive and resonance effects pull electron density out of the ring, making the carbon atom attached to the fluorine (the ipso-carbon) highly electron-poor and thus susceptible to attack by a nucleophile.[1][2] The fluorine atom itself serves as an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond.[3]
The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate called a Meisenheimer complex.[4][5] The stability of this complex is critical to the reaction's success and is directly enhanced by the presence of the -CN and -COOCH₃ groups.
Caption: Figure 1: The general mechanism for the SNAr reaction.
The Systematic Troubleshooting Workflow
When faced with a low conversion rate, avoid making random changes. A systematic approach is key to identifying the root cause efficiently.
Q: My reaction has a low yield or has not worked at all. What is my first step?
A: Begin with a logical sequence of checks. The following workflow ensures you cover the most common failure points in a structured manner. Start by verifying the integrity of your starting materials before questioning the reaction conditions themselves.
Caption: Figure 2: A logical flow for diagnosing failed reactions.
FAQs: In-Depth Troubleshooting Guide
This section addresses specific issues you may encounter.
Issue 1: Inactive Nucleophile or Insufficient Reactivity
Q: My amine/thiol/alcohol nucleophile is unreactive, even though the substrate is activated. What are the likely causes?
A: This is a common issue that often comes down to one of three factors:
-
Low Nucleophilicity: The inherent reactivity of your nucleophile might be insufficient to attack the aromatic ring under the chosen conditions. Sterically hindered nucleophiles (e.g., di-tert-butylamine) will react much slower than less hindered ones (e.g., morpholine).
-
Protonation of the Nucleophile: If the reaction medium is acidic or if an inappropriate base is used, your nucleophile may be protonated. A protonated amine (R₃NH⁺), for instance, has no lone pair and is not nucleophilic. The base's primary role is often to deprotonate the nucleophile or scavenge the HF produced.[4]
-
Poor Solubility: If the nucleophile is not soluble in the reaction solvent, it cannot participate in the reaction effectively. This is particularly relevant when using salt forms of nucleophiles.
Solution Pathway:
-
Increase Temperature: For sluggish reactions with weak nucleophiles, increasing the temperature is often the most effective solution. This provides the activation energy needed to form the Meisenheimer complex. Monitor the reaction for potential decomposition of starting materials or products at higher temperatures.
-
Select a Stronger, Non-Nucleophilic Base: If protonation is suspected, switch to a stronger base. Ensure the base is non-nucleophilic to avoid it competing with your intended nucleophile. A base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be used to pre-deprotonate weaker nucleophiles like alcohols or phenols before adding the electrophile.
-
Change Solvent: If solubility is the issue, switch to a solvent that can dissolve all reaction components. See the solvent section below for more details.
Issue 2: Suboptimal Solvent Selection
Q: How critical is the solvent choice, and what should I be using?
A: Solvent choice is extremely critical for SNAr reactions. The ideal solvent must stabilize the charged Meisenheimer complex intermediate, accelerating the reaction.[6]
-
Best Choice - Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (MeCN) are highly recommended.[4] Their high polarity and dielectric constants stabilize the charged intermediate, but they do not have acidic protons that can solvate and deactivate the nucleophile.
-
Poor Choice - Protic Solvents: Protic solvents like water, methanol, or ethanol should generally be avoided.[7] They can form hydrogen bonds with the nucleophile, creating a solvent shell that shields it and reduces its reactivity.
-
Poor Choice - Nonpolar Solvents: Nonpolar solvents like toluene or hexane are unsuitable as they cannot stabilize the charged Meisenheimer complex, leading to extremely slow or no reaction.[8]
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Suitability Notes |
| DMSO | Polar Aprotic | 189 | 47 | Excellent for stabilizing intermediates; can be difficult to remove. |
| DMF | Polar Aprotic | 153 | 37 | Very common and effective; potential for decomposition at high temps. |
| NMP | Polar Aprotic | 202 | 32 | High boiling point, good for high-temperature reactions. |
| Acetonitrile | Polar Aprotic | 82 | 37.5 | Lower boiling point, useful for reactions at moderate temperatures.[9] |
| Toluene | Nonpolar | 111 | 2.4 | Poor; does not stabilize the charged intermediate.[8] |
| Methanol | Protic | 65 | 33 | Poor; solvates and deactivates the nucleophile via H-bonding.[7] |
| Water | Protic | 100 | 80 | Unsuitable; deactivates nucleophile and can cause hydrolysis.[10] |
| Table 1: Comparison of common solvents for SNAr reactions. |
Issue 3: Complications from the Base
Q: I'm observing hydrolysis of my methyl ester to the carboxylic acid. Is my base the culprit?
A: Yes, this is a classic side reaction. Using a strong, nucleophilic base like Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) in the presence of water can lead to saponification (hydrolysis) of the methyl ester.[11][12] The resulting carboxylate (3-cyano-4-fluorobenzoic acid) is even more electron-withdrawing, but this is often an undesired byproduct.[13]
Q: What kind of base should I use to avoid side reactions?
A: The ideal base should be strong enough to neutralize the HF produced but not so strong or nucleophilic that it causes side reactions.
-
Inorganic Carbonates: Potassium carbonate (K₂CO₃) and Cesium carbonate (Cs₂CO₃) are excellent choices. They are sufficiently basic to drive the reaction but are generally not nucleophilic enough to cause hydrolysis, especially under anhydrous conditions.
-
Sterically Hindered Amines: Non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are also good options, particularly when a soluble organic base is preferred.[14]
| Base | pKa of Conjugate Acid | Type | Common Use & Cautions |
| K₂CO₃ | 10.3 | Inorganic | Excellent general-purpose base. Ensure it is finely powdered and dry. |
| Cs₂CO₃ | 10.3 | Inorganic | More soluble and often more effective than K₂CO₃, but more expensive. |
| DIPEA | 10.7 | Organic Amine | Good for solubility in organic solvents. Sterically hindered and non-nucleophilic. |
| NaH | ~36 | Hydride | Very strong base. Use for pre-deprotonation of weak nucleophiles (e.g., alcohols). Reacts violently with water. |
| NaOH/KOH | ~15.7 | Hydroxide | Avoid. High risk of causing ester hydrolysis.[11] |
| Table 2: Selection of bases for SNAr reactions. |
Issue 4: The Impact of Water
Q: My reagents are high-purity. Could trace amounts of water still be a problem?
A: Absolutely. Water can be detrimental in several ways:
-
Nucleophile Deactivation: As a protic solvent, water can solvate and deactivate the nucleophile.[10]
-
Ester Hydrolysis: As mentioned, in the presence of a base, water will hydrolyze the methyl ester.
-
Side Reactions with Strong Bases: If you are using a very strong base like NaH, it will be quenched by water, rendering it ineffective.
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol provides a robust starting point for optimization.
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous DMF (or another suitable polar aprotic solvent) to achieve a concentration of approximately 0.5 M with respect to the starting material.
-
Nucleophile Addition: Add the amine nucleophile (1.1 to 1.5 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove DMF and salts, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Troubleshooting for Suspected Water Contamination
This experiment helps confirm if water is the source of your low yield.
-
Setup Two Reactions: Prepare two identical small-scale reactions side-by-side following Protocol 1. Use reagents from the same bottles.
-
Reaction A (Control): Run this reaction under strictly anhydrous conditions. Use flame-dried glassware, anhydrous solvents from a sealed bottle, and fresh, dry reagents.
-
Reaction B (Test): To this reaction, deliberately add a small amount of water (e.g., 1.0 equivalent relative to the limiting reagent).
-
Analysis: Run both reactions for the same amount of time at the same temperature. Compare the conversion rates by LC-MS or TLC. If Reaction A shows significantly higher conversion than Reaction B, water contamination is a likely cause of your original problem. You should then focus on rigorously drying all future reagents and solvents.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. imperial.ac.uk [imperial.ac.uk]
- 4. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. arkat-usa.org [arkat-usa.org]
- 12. methyl ester hydrolysis: Topics by Science.gov [science.gov]
- 13. 3-Cyano-4-fluorobenzoic acid | C8H4FNO2 | CID 2773932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Analytical Methods for Monitoring Methyl 3-cyano-4-fluorobenzoate Reaction Progress
Welcome to the technical support center dedicated to the robust analytical monitoring of reactions involving Methyl 3-cyano-4-fluorobenzoate. This guide is designed for researchers, process chemists, and quality control analysts who require accurate, real-time, or at-line monitoring of reaction progress to ensure optimal yield, purity, and process understanding. This compound is a key intermediate in the synthesis of various pharmaceuticals and advanced materials, making precise control over its formation critical.[1][2][3]
This document provides in-depth, field-tested methodologies, troubleshooting guides, and the scientific rationale behind our procedural recommendations. We move beyond simple step-by-step instructions to empower you with the knowledge to adapt, troubleshoot, and validate your analytical methods effectively.
Choosing the Right Analytical Tool: A Strategic Overview
The selection of an analytical method is a critical decision that impacts data quality, development time, and cost. There is no single "best" method; the optimal choice depends on the specific reaction, the information required (qualitative trend vs. precise quantitation), and available instrumentation. Key considerations include the need for real-time data, sample throughput, and the chemical properties of reactants, intermediates, and byproducts.[4] In-situ spectroscopy, for instance, is invaluable for tracking transient intermediates, while chromatography provides superior separation for complex mixtures.[5]
Below is a decision-making workflow to guide your selection process.
Caption: Workflow for selecting an appropriate analytical method.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for monitoring the progress of most organic reactions due to its high resolution, sensitivity, and quantitative accuracy. For this compound, a reversed-phase method is ideal, separating compounds based on their hydrophobicity.
Principle of Operation
The reaction mixture is injected into a high-pressure stream of a liquid (the "mobile phase"), which carries it through a column packed with a nonpolar stationary phase (typically C18). Nonpolar compounds (like the aromatic ester product) interact more strongly with the stationary phase and thus move more slowly ("elute" later) than polar compounds. A UV detector measures the absorbance of the eluting compounds, generating a chromatogram where each peak corresponds to a different component. The area under each peak is proportional to its concentration.[6]
Suggested HPLC Method Protocol
This protocol provides a robust starting point for method development.
| Parameter | Recommended Setting | Rationale & Notes |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase; provides good resolution for aromatic compounds. |
| Mobile Phase | A: Water (0.1% Formic Acid) B: Acetonitrile (0.1% Formic Acid) | Acetonitrile is a common organic modifier. Formic acid improves peak shape by suppressing the ionization of any acidic byproducts. |
| Gradient | 0-15 min: 40% to 90% B 15-17 min: 90% B 17-18 min: 90% to 40% B 18-25 min: 40% B (Equilibration) | A gradient is essential to elute both polar starting materials and the less polar product within a reasonable time while maintaining good separation. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Using a column oven ensures retention time stability.[7] |
| Injection Vol. | 5 µL | Small volume minimizes potential for column overload and peak distortion.[8] |
| Detection | UV at 254 nm | Aromatic compounds strongly absorb UV light. 254 nm is a common wavelength for general-purpose detection. |
Sample Preparation Protocol
-
Quench Reaction: Withdraw an aliquot (e.g., 50 µL) from the reaction vessel and immediately quench it in a known volume (e.g., 1.0 mL) of a suitable solvent (e.g., acetonitrile) to stop the reaction.
-
Dilute: Perform a further dilution with the mobile phase starting condition (e.g., 40:60 Acetonitrile:Water) to ensure the analyte concentrations are within the linear range of the detector. A 100-fold dilution is a good starting point.
-
Filter: Filter the diluted sample through a 0.45 µm syringe filter (e.g., PTFE or nylon) to remove particulate matter that could clog the column or instrument tubing.[8]
-
Inject: Transfer the filtrate to an HPLC vial for analysis.
HPLC Troubleshooting Guide & FAQs
| Question | Probable Cause(s) | Troubleshooting Steps & Solutions |
| Q1: Why are my peaks tailing or showing poor shape? | 1. Secondary Silanol Interactions: The cyano group or other functionalities might interact with residual silanols on the silica-based column.[8] 2. Column Overload: Injecting too concentrated a sample.[8] 3. Mismatched Injection Solvent: The sample solvent is much stronger than the mobile phase. | 1. Adjust Mobile Phase pH: Ensure the pH is at least 2 units away from the pKa of any basic or acidic species. Adding a small amount of an amine modifier like triethylamine (TEA) can also block silanol sites.[8] 2. Reduce Concentration: Dilute the sample further or reduce the injection volume.[8] 3. Match Solvents: Dilute the final sample in the initial mobile phase composition. |
| Q2: My retention times are drifting between injections. | 1. Inadequate Column Equilibration: The column was not given enough time to return to starting conditions after a gradient run.[7] 2. Temperature Fluctuations: The ambient temperature is changing, affecting viscosity and partitioning. 3. Mobile Phase Composition Changing: One solvent is evaporating faster than the other, or the pump mixing is inconsistent.[9] | 1. Increase Equilibration Time: Ensure the post-run equilibration step is at least 10 column volumes.[7] 2. Use a Column Oven: This is critical for reproducible chromatography.[7] 3. Prepare Fresh Mobile Phase Daily: Keep solvent bottles capped. If the problem persists, prepare the mobile phase pre-mixed in a single bottle to rule out pump issues.[9] |
| Q3: I'm seeing high backpressure. | 1. Blocked Column Frit: Particulate matter from unfiltered samples has clogged the inlet frit. 2. System Blockage: A piece of tubing or a fitting is blocked. 3. Precipitation: The sample or a buffer has precipitated in the mobile phase. | 1. Use Guard Columns/Filters: An in-line filter or guard column will protect the analytical column.[9] Try back-flushing the column (if the manufacturer allows) to dislodge particulates.[8] 2. Isolate the Blockage: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the pressure. 3. Ensure Miscibility: Always filter mobile phases and ensure all components are fully soluble. |
Gas Chromatography (GC)
GC is an excellent technique for monitoring volatile and thermally stable compounds. This compound is sufficiently volatile for GC analysis. This method is often faster than HPLC and can provide high resolution.
Principle of Operation
A small amount of the sample is injected into a heated port, where it is vaporized and carried by an inert gas (the "carrier gas," e.g., Helium or Hydrogen) through a long, thin capillary column. The column's inner wall is coated with a stationary phase. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase. A detector, commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), records the signal as components elute.
A Note on Derivatization: If the reaction involves the corresponding carboxylic acid (4-Cyano-3-fluorobenzoic acid), direct GC analysis is problematic due to its low volatility and high polarity.[10] In such cases, the acid must be converted into a more volatile ester (e.g., a methyl or silyl ester) before injection. This process is called derivatization.[10][11]
Suggested GC Method Protocol
| Parameter | Recommended Setting | Rationale & Notes |
| Column | SPB-5 or DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film | A standard, nonpolar column suitable for a wide range of aromatic compounds.[12] |
| Carrier Gas | Helium or Hydrogen | - |
| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
| Oven Program | Start at 100 °C, hold 1 min. Ramp at 15 °C/min to 280 °C. Hold for 5 min. | A temperature program is necessary to separate compounds with different boiling points. |
| Detector | FID at 280 °C or MS | FID is a robust, general-purpose detector. MS provides mass information for definitive peak identification. |
GC Troubleshooting Guide & FAQs
| Question | Probable Cause(s) | Troubleshooting Steps & Solutions |
| Q1: I'm seeing broad or tailing peaks. | 1. Active Sites in the System: Polar analytes are interacting with the inlet liner or the start of the column. 2. Slow Injection/Vaporization: Inlet temperature is too low. | 1. Use a Deactivated Inlet Liner: Glassware surfaces can adsorb analytes; using silanized liners is crucial.[12] Consider derivatizing the sample if trace acids are present. 2. Increase Inlet Temperature: Raise the inlet temperature in 10-20 °C increments, but be careful not to exceed the thermal stability limit of your analytes. |
| Q2: My results are not reproducible. | 1. Inlet Discrimination: The split ratio is too high, or the injection technique is inconsistent, leading to variable amounts of sample entering the column. 2. Leaks: A leak in the system (e.g., at the septum or fittings) will cause fluctuating carrier gas flow. | 1. Optimize Split Ratio: Try a lower split ratio. Use an autosampler for consistent injections. 2. Perform a Leak Check: Use an electronic leak detector to check all fittings from the gas source to the detector. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a uniquely powerful tool because it is inherently quantitative without the need for response factor calibration, provided specific experimental parameters are met (a technique known as qNMR).[13][14] It provides detailed structural information, making it ideal for identifying reactants, products, intermediates, and byproducts.[15]
Principle of Operation (qNMR)
In qNMR, the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[14] By adding a known amount of an internal standard (a compound that does not react and has peaks that don't overlap with the analytes), the concentration of any component in the mixture can be calculated precisely.[14][16] For this compound, ¹H and ¹⁹F NMR are particularly useful.
¹H and ¹⁹F NMR Data for Monitoring
| Compound | Key ¹H NMR Signals (approx. ppm) | Key ¹⁹F NMR Signal | Rationale for Monitoring |
| This compound (Product) | ~3.9 (s, 3H, -OCH₃), ~7.8-8.2 (m, 3H, Ar-H) | Present | Appearance and integration increase of the distinct methoxy singlet and aromatic protons. The ¹⁹F signal will appear at a characteristic chemical shift. |
| Starting Material (e.g., Methyl 4-fluoro-3-(...)-benzoate) | Varies based on precursor | Present | Disappearance of signals corresponding to the starting material's unique functional groups. |
Ex-Situ qNMR Experimental Protocol
-
Prepare Internal Standard Stock: Accurately weigh a stable internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone) and dissolve it in a known volume of a deuterated solvent (e.g., CDCl₃) to make a stock solution of known concentration.
-
Sample Preparation:
-
Withdraw a reaction aliquot and quench it.
-
Accurately transfer a known mass or volume of the quenched reaction mixture into a vial.
-
Add a precise volume of the internal standard stock solution.
-
Vortex thoroughly to ensure homogeneity.
-
-
Data Acquisition:
-
Transfer the mixture to an NMR tube.
-
Acquire the spectrum using quantitative parameters. This is critical. Ensure the relaxation delay (d1) is at least 5 times the longest T1 relaxation time of the protons being integrated.[16] A d1 of 30 seconds is often a safe starting point for accurate integration.
-
-
Data Processing:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate the well-resolved peak of the internal standard and the peak(s) of the reactant and product.
-
Calculate the concentration using the standard qNMR equation.[14]
-
NMR Troubleshooting Guide & FAQs
| Question | Probable Cause(s) | Troubleshooting Steps & Solutions |
| Q1: My quantitative results are inaccurate or inconsistent. | 1. Incomplete Relaxation: The relaxation delay (d1) is too short, leading to signal saturation and inaccurate integrals.[16] 2. Poor Phasing/Baseline: Inaccurate phasing or a distorted baseline will lead to integration errors. | 1. Measure T1: Run a T1 inversion-recovery experiment to determine the T1 values for your signals of interest. Set d1 to >5x the longest T1.[16] 2. Careful Processing: Use a higher-order polynomial function for baseline correction if necessary and ensure manual phasing is precise for all integrated peaks. |
| Q2: My peaks are broad. | 1. Poor Shimming: The magnetic field homogeneity is poor. 2. Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. | 1. Re-shim the Spectrometer: Perform a manual or automated shimming routine. 2. Filter the Sample: If the reaction uses a metal catalyst, filter the NMR sample through a small plug of celite or silica to remove trace metals. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is an excellent technique for qualitative or semi-quantitative real-time reaction monitoring, especially when using an in-situ probe.[15][17] It tracks the change in concentration of functional groups.
Principle of Operation
FTIR measures the absorption of infrared light by a sample. Different chemical bonds (functional groups) vibrate at specific, characteristic frequencies. By monitoring the intensity of these absorption bands over time, one can track the consumption of reactant functional groups and the formation of product functional groups.[18]
Key Vibrational Frequencies for Monitoring
| Functional Group | Wavenumber (cm⁻¹) | Change During Reaction |
| Nitrile (C≡N) | ~2230 - 2210 | Appears/Increases. This is a sharp, distinct peak and an excellent marker for product formation. |
| Ester Carbonyl (C=O) | ~1730 - 1715 | Shifts. The electronic environment around the carbonyl will change as the cyano group is introduced, potentially causing a slight shift in this peak's position. |
| Aromatic C-F | ~1250 - 1100 | Present. This band confirms the presence of the fluorinated ring but may not change significantly unless the fluorine is displaced. |
| Reactant-Specific Group | Varies | Disappears/Decreases. For example, if starting from an amine, the N-H stretch (~3400 cm⁻¹) would disappear. |
Reference for general FTIR frequencies.[19]
FTIR Troubleshooting Guide & FAQs
| Question | Probable Cause(s) | Troubleshooting Steps & Solutions |
| Q1: My baseline is drifting (in-situ probe). | 1. Temperature Changes: The reaction temperature is changing, affecting the solvent's IR absorbance. 2. Bubbles or Solids: Gas evolution or precipitation is scattering the IR beam. | 1. Use Temperature Compensation: If your software allows, apply a correction for temperature effects. Otherwise, ensure the reaction temperature is stable before starting monitoring. 2. Ensure Homogeneity: Make sure stirring is adequate to prevent solids from coating the probe tip. If bubbles are an issue, ensure the probe is placed away from areas of vigorous gas evolution. |
| Q2: My peaks of interest are overlapping with solvent peaks. | Solvent Interference: The solvent has strong absorption bands in the region of interest. | Choose a Different Solvent: If possible, choose a solvent with a clear IR window in the desired region (e.g., CCl₄, CDCl₃). If not, you may need to rely on a less-intense but non-overlapping peak or use chemometric data analysis to deconvolve the spectra. |
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound, CasNo.676602-31-6 Enke Pharma-tech Co.,Ltd. (Cangzhou, China ) China (Mainland) [enkepharma.lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gcms.cz [gcms.cz]
- 13. Quantitative NMR (qNMR) — Nanalysis [nanalysis.com]
- 14. emerypharma.com [emerypharma.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. imserc.northwestern.edu [imserc.northwestern.edu]
- 17. Reaction Monitoring | Bruker [bruker.com]
- 18. researchgate.net [researchgate.net]
- 19. instanano.com [instanano.com]
managing exothermic reactions during the synthesis of Methyl 3-cyano-4-fluorobenzoate
A Guide to Managing Exothermic Reactions for Researchers, Scientists, and Drug Development Professionals
The synthesis of Methyl 3-cyano-4-fluorobenzoate, a key intermediate in the pharmaceutical and agrochemical industries, involves highly exothermic and potentially hazardous reactions. This guide, designed by our senior application scientists, provides in-depth technical support, troubleshooting advice, and frequently asked questions to ensure the safe and successful execution of this synthesis.
Understanding the Core Challenge: The Exothermic Nature of the Diazotization-Sandmeyer Sequence
The primary route to this compound involves a two-step sequence starting from Methyl 3-amino-4-fluorobenzoate:
-
Diazotization: The conversion of the primary aromatic amine to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This reaction is notoriously exothermic.[1][2]
-
Sandmeyer Reaction: The subsequent replacement of the diazonium group with a cyano group, typically using a copper(I) cyanide catalyst.[3][4] This step also contributes to the overall heat evolution of the process.
The principal hazard arises from the thermal instability of the intermediate aryl diazonium salt. If the temperature is not strictly controlled, the decomposition of this intermediate can become self-accelerating, leading to a dangerous runaway reaction with the rapid evolution of nitrogen gas.[1][5]
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.
Question: My reaction temperature is rapidly increasing during the sodium nitrite addition, even with an ice bath. What's happening and what should I do?
Answer: This indicates that the rate of heat generation from the diazotization reaction is exceeding the cooling capacity of your setup.
-
Immediate Action: Immediately stop the addition of sodium nitrite. If the temperature continues to rise, consider adding a pre-chilled quenching agent like a solution of sulfamic acid to destroy the excess nitrous acid.
-
Causality: The reaction between the aromatic amine and nitrous acid is very fast and highly exothermic.[2] A rapid addition rate leads to a burst of heat that can overwhelm a standard ice bath.
-
Preventative Measures:
-
Slow Down: Add the sodium nitrite solution dropwise and at a much slower rate.
-
Improve Cooling: Ensure your reaction flask is well-immersed in the cooling bath and that the bath has sufficient ice/coolant. For larger scale reactions, a cryostat or a dry ice/acetone bath may be necessary for more efficient heat removal.
-
Monitor Sub-Surface Temperature: Use a thermometer or thermocouple that measures the internal temperature of the reaction mixture, not just the bath temperature.
-
Question: I've formed the diazonium salt, but upon adding the copper(I) cyanide solution, I'm seeing a lot of dark-colored byproducts and my yield is low. What could be the cause?
Answer: The formation of dark, tarry byproducts and low yield in a Sandmeyer reaction often points to decomposition of the diazonium salt or side reactions.
-
Causality:
-
Temperature: If the diazonium salt solution was allowed to warm up before or during the addition of the copper(I) cyanide, it may have started to decompose. Aryl diazonium salts are generally unstable at temperatures above 5 °C.[5]
-
pH Control: The pH of the reaction mixture is critical. The Sandmeyer reaction is typically carried out under acidic conditions. If the pH is too high, competing reactions, such as the formation of azo compounds, can occur.
-
Copper Catalyst Activity: The quality and activity of the copper(I) cyanide are important. If the catalyst is old or has been exposed to air, its activity may be diminished, leading to a slower and less efficient reaction.
-
-
Solutions:
-
Maintain Low Temperature: Keep the diazonium salt solution cold (0-5 °C) throughout the process until it is added to the Sandmeyer reaction mixture.
-
Ensure Acidity: Verify that the reaction mixture remains acidic during the Sandmeyer reaction.
-
Use Fresh Catalyst: Use freshly prepared or high-quality copper(I) cyanide for the best results.
-
Frequently Asked Questions (FAQs)
Q1: What are the essential safety precautions for this synthesis?
A1:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Fume Hood: Conduct the entire experiment in a well-ventilated fume hood.
-
Blast Shield: For reactions at a larger scale, the use of a blast shield is highly recommended due to the potential for rapid gas evolution and vessel pressurization.
-
Emergency Quench: Have a quenching agent (e.g., sulfamic acid solution) readily available to neutralize the reaction in case of a thermal runaway.
-
Temperature Monitoring: Continuously monitor the internal reaction temperature.
-
Never Isolate the Diazonium Salt: Aryl diazonium salts are explosive when isolated in a dry state and should always be kept in solution.[5]
Q2: Can I pre-mix all the reagents and then heat the reaction?
A2: Absolutely not. This is extremely dangerous. The diazotization reaction is highly exothermic and requires careful, controlled addition of the sodium nitrite to the acidic solution of the amine at low temperature. Mixing all reagents at once would likely lead to an uncontrollable, explosive runaway reaction.
Q3: What is the mechanistic basis for the exothermicity of the diazotization reaction?
A3: The formation of the diazonium ion involves a series of rapid, exothermic steps. The key heat-releasing step is the reaction of the protonated aromatic amine with the nitrosonium ion (NO⁺), which is formed from nitrous acid in the acidic medium.[6] This leads to the formation of a stable N-N bond and the eventual elimination of water, driving the reaction forward and releasing significant thermal energy.[1][2]
Q4: Are there alternative, potentially safer, methods for the cyanation step?
A4: While the Sandmeyer reaction is a classic and widely used method, palladium-catalyzed cyanation reactions have emerged as a powerful alternative.[7] These reactions can sometimes be performed under milder conditions and may offer a better safety profile, particularly on a larger scale, by avoiding the use of stoichiometric copper salts. However, catalyst poisoning by cyanide ions can be a challenge that requires careful optimization of reaction conditions, such as the slow addition of the cyanide source.[7][8]
Experimental Protocol: Lab-Scale Synthesis of this compound
This protocol is for informational purposes and should be adapted and optimized for your specific laboratory conditions and scale. A thorough risk assessment should be conducted before commencing any experimental work.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Methyl 3-amino-4-fluorobenzoate | 169.15 | 10.0 g | 0.059 |
| Concentrated Hydrochloric Acid (~37%) | 36.46 | 15 mL | ~0.18 |
| Sodium Nitrite | 69.00 | 4.5 g | 0.065 |
| Copper(I) Cyanide | 89.56 | 6.4 g | 0.071 |
| Water | 18.02 | As needed | - |
Procedure:
-
Preparation of the Diazonium Salt Solution:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine Methyl 3-amino-4-fluorobenzoate (10.0 g) and water (50 mL).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add concentrated hydrochloric acid (15 mL) while maintaining the temperature below 5 °C.
-
In a separate beaker, dissolve sodium nitrite (4.5 g) in water (15 mL) and cool the solution to 0-5 °C.
-
Add the sodium nitrite solution dropwise to the stirred amine hydrochloride slurry over a period of at least 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
-
Sandmeyer Cyanation:
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (6.4 g) in water (30 mL). Note: This may require the addition of some sodium or potassium cyanide to aid dissolution if a pre-made solution is not used.
-
Cool the copper(I) cyanide solution to 0-5 °C.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution to the copper(I) cyanide solution. The addition should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. You should observe the evolution of nitrogen gas.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as determined by TLC or LC-MS), extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield this compound.
-
Visualizing the Process
Reaction Pathway
Caption: Synthesis pathway for this compound.
Troubleshooting Decision Tree for Exothermic Events
Caption: Decision tree for managing an exothermic event.
References
- 1. maxapress.com [maxapress.com]
- 2. Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA) [maxapress.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 7. researchgate.net [researchgate.net]
- 8. cem.de [cem.de]
avoiding the use of toxic metal cyanides in Methyl 3-cyano-4-fluorobenzoate synthesis
Technical Support Center: Safer Synthesis of Methyl 3-cyano-4-fluorobenzoate
A Guide for Researchers on Avoiding Toxic Metal Cyanides
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals seeking to move away from hazardous traditional cyanation methods. As a Senior Application Scientist, my goal is to provide you with not only robust protocols but also the underlying scientific reasoning and troubleshooting insights to ensure your success.
This compound is a valuable building block in medicinal chemistry and materials science.[1][2][3] However, its synthesis has traditionally relied on methods like the Rosenmund-von Braun or Sandmeyer reactions, which employ highly toxic reagents such as copper(I) cyanide, sodium cyanide, or potassium cyanide.[4][5][6] These reagents pose significant health risks and create hazardous waste streams, making the development of safer alternatives a critical objective in modern chemistry.[4]
This guide focuses on palladium-catalyzed cyanation using the non-toxic and environmentally benign cyanide source, potassium hexacyanoferrate(II) (also known as potassium ferrocyanide, K₄[Fe(CN)₆]).[7][8][9] This food additive provides a stable, solid source of cyanide ions that can be effectively transferred in a catalytic cycle, mitigating the severe risks associated with free cyanide.[7]
Frequently Asked Questions (FAQs)
Here we address common questions regarding the transition to non-toxic cyanation methods.
Q1: Why is it so critical to move away from traditional cyanide sources like KCN or Zn(CN)₂?
A1: While effective, reagents like potassium cyanide (KCN), sodium cyanide (NaCN), and even the less acutely toxic zinc cyanide (Zn(CN)₂) present significant safety and environmental hazards.[4][7]
-
Extreme Toxicity: KCN and NaCN are highly toxic. Accidental ingestion, inhalation, or skin contact can be fatal. A major risk is the accidental acidification of cyanide salts, which rapidly liberates deadly hydrogen cyanide (HCN) gas.[10]
-
Catalyst Poisoning: Free cyanide ions have a high affinity for palladium and can bind strongly to the metal center, poisoning the catalyst and inhibiting the catalytic cycle.[7][11] This often leads to high catalyst loadings and irreproducible results.[7]
-
Hazardous Waste: Quenching and disposal of cyanide-containing waste streams are costly, complex, and environmentally burdensome.
Using a stable, complexed cyanide source like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) circumvents these issues. It is a non-toxic solid that only releases cyanide ions under specific catalytic conditions, dramatically improving the safety profile of the reaction.[7][9]
Q2: What is the mechanism of cyanide transfer from K₄[Fe(CN)₆] in a palladium-catalyzed reaction?
A2: The palladium-catalyzed cyanation of an aryl halide (Ar-X) using K₄[Fe(CN)₆] follows a well-established cross-coupling mechanism. The diagram below illustrates the key steps. The process begins with the active Pd(0) catalyst, which undergoes oxidative addition into the aryl halide bond. A subsequent transmetalation step, where the cyanide is transferred from the iron complex to the palladium center, is followed by reductive elimination to yield the desired aryl nitrile and regenerate the Pd(0) catalyst.
Caption: Simplified Pd-catalyzed cyanation cycle.
Q3: Can Nickel catalysts be used with K₄[Fe(CN)₆] as an alternative to Palladium?
A3: Yes, recent advancements have shown that nickel catalysts are highly effective for the cyanation of aryl electrophiles using K₄[Fe(CN)₆].[12][13] Nickel catalysis offers the advantage of being a more earth-abundant and less expensive metal.[12] These methods often employ biphasic aqueous conditions to handle the insolubility of the cyanide source and can be applied to a range of aryl bromides, chlorides, and sulfamates.[12][13] This makes nickel-catalyzed cyanation a sustainable and safe alternative.[12]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of this compound using a Palladium/K₄[Fe(CN)₆] system.
Problem 1: My reaction shows low or no conversion of the starting material (Methyl 3-bromo-4-fluorobenzoate).
| Potential Cause | Explanation & Recommended Solution |
| Inactive Catalyst | The active Pd(0) species is crucial. If your palladium source (e.g., Pd(OAc)₂) fails to be reduced in situ, the cycle won't start. Solution: Consider using a pre-catalyst like a palladacycle, which efficiently generates the active catalyst.[7] Ensure your phosphine ligand is not oxidized; use fresh, high-purity ligand. |
| Poor Solubility of K₄[Fe(CN)₆] | K₄[Fe(CN)₆] is notoriously insoluble in many organic solvents, hindering its participation in the reaction. Solution: Employ a biphasic solvent system, such as dioxane/water or THF/water, to facilitate the transfer of the cyanide ion.[7] The use of a phase-transfer catalyst can also be beneficial, although it may require higher temperatures.[7] |
| Incorrect Base | The base plays a role in promoting the dissociation of cyanide from the iron complex. A base that is too strong can cause substrate or product decomposition.[7] Solution: A weaker base like potassium acetate (KOAc) is often superior to stronger bases like potassium carbonate (K₂CO₃) in these systems, leading to cleaner reactions and better yields.[7] |
| Oxygen Contamination | The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state. Solution: Thoroughly degas all solvents and the reaction vessel before adding the catalyst. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment. |
Problem 2: The reaction works, but the yield of this compound is consistently low (<50%).
| Potential Cause | Explanation & Recommended Solution |
| Catalyst Poisoning | Although K₄[Fe(CN)₆] is used, some free cyanide can still be present, leading to catalyst deactivation over time.[7] Solution: Optimize the catalyst and ligand loading. Sometimes, a slightly higher ligand-to-metal ratio can protect the palladium center. Also, ensure the reaction is not run for an excessively long time or at too high a temperature, which can promote catalyst decomposition. |
| Sub-optimal Temperature | The reaction temperature is a critical parameter. If it's too low, the reaction rate will be slow. If it's too high, it can lead to the decomposition of the catalyst, starting material, or product.[7] Solution: Systematically screen the reaction temperature. For many aryl chlorides and bromides, temperatures between 70-100 °C are effective.[7] For your specific substrate, an optimal temperature may need to be determined empirically. |
| Hydrolysis of the Ester | The presence of water and base in the reaction mixture can lead to the saponification (hydrolysis) of the methyl ester group on your product, forming 3-cyano-4-fluorobenzoic acid as a byproduct. Solution: Use the minimum required amount of water and base. After the reaction, if you suspect hydrolysis, you can re-esterify the crude product by treating it with methanol under acidic conditions before purification. |
Problem 3: Purification is difficult, and I'm isolating impure product.
| Potential Cause | Explanation & Recommended Solution |
| Residual Iron Salts | The iron complexes from the cyanide source can contaminate the organic layer during workup. Solution: A thorough aqueous workup is essential. Wash the organic layer multiple times with water and brine. A wash with an ammonium chloride solution can also help remove residual iron salts. |
| Co-eluting Impurities | Unreacted starting material or side products may have similar polarities to the desired product, making separation by column chromatography challenging. Solution: Optimize your chromatography conditions. Test different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/hexanes). If co-elution persists, consider recrystallization as an alternative or additional purification step. |
Detailed Experimental Protocol
This protocol is a general and robust starting point for the palladium-catalyzed cyanation of Methyl 3-bromo-4-fluorobenzoate.
Reaction Scheme:
Caption: Palladium-catalyzed cyanation reaction.
Materials:
-
Methyl 3-bromo-4-fluorobenzoate (1.0 mmol, 1.0 equiv)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 mmol, 0.5 equiv)
-
Palladacycle Precatalyst (e.g., P1 from the cited literature) (0.002 mmol, 0.2 mol%)[7]
-
Phosphine Ligand (e.g., L1 from the cited literature) (0.002 mmol, 0.2 mol%)[7]
-
Potassium Acetate (KOAc) (0.125 mmol, 0.125 equiv)
-
1,4-Dioxane (2.5 mL)
-
Deionized Water (2.5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add Methyl 3-bromo-4-fluorobenzoate, K₄[Fe(CN)₆]·3H₂O, the palladium precatalyst, the phosphine ligand, and KOAc.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the 1,4-dioxane and water (previously degassed by sparging with inert gas for 20-30 minutes).
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously for 1 hour.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by taking a small aliquot from the reaction mixture.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer with water (2 x 20 mL) and then with saturated brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of 5-20% ethyl acetate in hexanes) to yield the pure this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C9H6FNO2 | CID 45790123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyanation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 9. Potassium hexacyanoferrate(ii)—a new cyanating agent for the palladium-catalyzed cyanation of aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6] - PubMed [pubmed.ncbi.nlm.nih.gov]
purification of Methyl 3-cyano-4-fluorobenzoate from reaction mixture using column chromatography
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of Methyl 3-cyano-4-fluorobenzoate from reaction mixtures using column chromatography. Here, we move beyond generic protocols to offer a troubleshooting framework grounded in the specific chemical properties of this molecule and its common synthetic routes.
I. Understanding the Challenge: Properties and Common Impurities
This compound is a moderately polar compound due to the presence of both an ester and a nitrile group. Its purification via normal-phase column chromatography is often complicated by the presence of structurally similar impurities. A clear understanding of the potential contaminants is the first step toward a successful separation.
Common Synthetic Routes & Potential Impurities:
-
Esterification of 3-Cyano-4-fluorobenzoic acid: This is a prevalent synthetic pathway.
-
Unreacted Starting Material: 3-Cyano-4-fluorobenzoic acid is significantly more polar than the desired product and can streak on the column if not properly addressed.
-
Reagents: Residual coupling agents or bases (e.g., DBU) may be present.
-
-
Cyanation of a Halogenated Precursor: For instance, the reaction of a methyl 4-fluoro-3-halobenzoate with a cyanide source.
-
Unreacted Starting Material: The halogenated precursor will have a polarity similar to the product, potentially leading to co-elution.
-
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the column chromatography of this compound in a question-and-answer format.
Q1: My product is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
This indicates your compound is highly polar, or you have a significant amount of the starting carboxylic acid impurity.
-
For Highly Polar Products: A standard ethyl acetate/hexane system may not be sufficient. Consider switching to a more polar mobile phase. A common choice for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.[1]
-
For Carboxylic Acid Impurity: The presence of the acidic starting material can cause significant streaking and poor separation. To mitigate this, you can:
-
Neutralize the Silica: Pre-treat your silica gel with a dilute solution of triethylamine in your eluent (e.g., 1% triethylamine in ethyl acetate/hexane) to neutralize the acidic silanol groups.[2]
-
Use an Acidic Modifier: Add a small amount of acetic or formic acid (e.g., 0.1-1%) to your mobile phase. This can improve the peak shape of the carboxylic acid and facilitate its separation from the ester.
-
Q2: The separation between my product and an impurity is very poor, with significant overlap of spots on the TLC.
This is a common issue, especially if the impurity is the halogenated precursor.
-
Optimize the Solvent System: A single solvent system may not provide adequate resolution. Experiment with different solvent combinations. A mixture of dichloromethane and ethyl acetate, or toluene and ethyl acetate, can sometimes offer different selectivity compared to the standard ethyl acetate/hexane system.
-
Consider a Different Stationary Phase: If optimizing the mobile phase fails, the issue may be with the stationary phase.
-
Alumina: For certain compounds, alumina (neutral or basic) can provide a different selectivity profile compared to silica gel.[2]
-
Fluorinated Phases: For challenging separations of fluorinated compounds, a pentafluorophenyl (PFP) stationary phase can offer unique interactions and improved resolution.[3]
-
Q3: I'm observing significant peak tailing for my product during column chromatography.
Peak tailing is often caused by strong interactions between the analyte and the stationary phase.
-
Acid-Base Interactions: The nitrile and ester groups can interact with the acidic silanol groups on the silica surface. As mentioned in Q1, adding a small amount of a modifier like triethylamine to the eluent can help to mitigate these interactions.
-
Column Overload: Loading too much sample onto the column can lead to band broadening and tailing. Ensure you are not exceeding the column's capacity. A general rule of thumb is to use 20-50 times the weight of adsorbent to the sample weight for effective separation.[4]
Q4: My product seems to be decomposing on the column. How can I confirm this and what can I do?
While this compound is generally stable, some sensitive compounds can degrade on acidic silica gel.
-
2D TLC Analysis: To check for on-plate degradation, run a TLC, then turn it 90 degrees and elute it again in the same solvent system. If new spots appear that were not in the original mixture, your compound is likely degrading on the silica.[5]
-
Deactivate the Silica: If degradation is confirmed, you can deactivate the silica gel by adding a small percentage of water or triethylamine to your eluent.
-
Alternative Adsorbents: Consider using a less acidic stationary phase like Florisil or alumina.[2][5]
III. Frequently Asked Questions (FAQs)
Q: What is a good starting solvent system for the TLC analysis of my reaction mixture?
A: A good starting point for a compound of moderate polarity like this compound is a 3:1 or 4:1 mixture of hexane and ethyl acetate.[6] Adjust the ratio to achieve an Rf value of 0.25-0.35 for the desired product, as this range is optimal for column chromatography separation.[4]
Q: Should I perform a wet or dry loading of my sample?
A: The choice depends on the solubility of your crude product.
-
Wet Loading: If your sample is readily soluble in the initial eluent, dissolve it in a minimal amount of the solvent and carefully apply it to the top of the column.[2]
-
Dry Loading: If your sample has poor solubility in the eluent, it is best to dry-load it. Dissolve your crude product in a suitable solvent (e.g., DCM or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[2]
Q: How can I effectively remove the starting carboxylic acid before running a column?
A: An acid-base extraction during the reaction workup is highly effective. After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash it with a saturated sodium bicarbonate solution. The basic wash will deprotonate the carboxylic acid, pulling it into the aqueous layer, while the desired ester product remains in the organic layer.
IV. Experimental Protocols & Data
Protocol 1: TLC Analysis and Solvent System Optimization
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., ethyl acetate or DCM).
-
Spot the mixture onto a silica gel TLC plate.
-
Develop the plate in a chamber containing a pre-determined solvent system (see Table 1 for suggestions).
-
Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).
-
Adjust the solvent system polarity to achieve good separation and an Rf of ~0.3 for the product.
| Solvent System (v/v) | Typical Application |
| 80:20 Hexane:Ethyl Acetate | Good starting point for initial screening. |
| 70:30 Hexane:Ethyl Acetate | For slightly more polar impurities. |
| 90:10 DCM:Ethyl Acetate | Offers different selectivity. |
| 98:2 DCM:Methanol | For more polar compounds or to elute baseline material.[1] |
| Add 1% Triethylamine | To mitigate tailing of basic or polar compounds.[2] |
Table 1: Recommended TLC Solvent Systems for this compound.
Protocol 2: Column Chromatography Purification
-
Column Preparation: Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Packing the Column: Prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis. Pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.
-
Dry Loading: Adsorb the crude product onto a small amount of silica gel and carefully add the resulting powder to the top of the column. Add a thin layer of sand on top of your sample to prevent disturbance.
-
-
Elution: Carefully add the eluent to the column and apply gentle pressure (e.g., with a pump or house air) to begin the elution. Collect fractions in test tubes.
-
Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
V. Visualized Workflows
General Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common column chromatography issues.
VI. References
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available at: --INVALID-LINK--
-
Guidechem. How to prepare Methyl 4-cyano-3-fluorobenzoate?. Available at: --INVALID-LINK--
-
BenchChem. Managing stability issues of fluorinated biphenyls under acidic or basic conditions. Available at: --INVALID-LINK--
-
Restek Corporation. Troubleshooting Guide. Available at: --INVALID-LINK--
-
OperaChem. TLC-Thin Layer Chromatography. Available at: --INVALID-LINK--
-
MacDonald, J. et al. Giving preparative thin layer chromatography some tender loving care. Available at: --INVALID-LINK--
-
BenchChem. Technical Support Center: Column Chromatography of Fluorinated Phenols. Available at: --INVALID-LINK--
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: --INVALID-LINK--
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Column Chromatography. Available at: --INVALID-LINK--
-
PubChem. This compound. Available at: --INVALID-LINK--
References
- 1. Chromatography [chem.rochester.edu]
- 2. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Chromatography [chem.rochester.edu]
- 6. TLC-Thin Layer Chromatography - operachem [operachem.com]
Validation & Comparative
Comparative Reactivity Analysis: Methyl 3-cyano-4-fluorobenzoate vs. Methyl 3-cyano-4-chlorobenzoate in Nucleophilic Aromatic Substitution
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts reaction efficiency, yield, and overall project timelines. This guide provides an in-depth comparison of the reactivity of two common intermediates, Methyl 3-cyano-4-fluorobenzoate and Methyl 3-cyano-4-chlorobenzoate, within the context of their most prevalent application: nucleophilic aromatic substitution (SNAr). We will dissect the underlying chemical principles, present supporting experimental logic, and offer practical insights to guide your synthetic strategy.
The Decisive Factor: Understanding the Nucleophilic Aromatic Substitution (SNAr) Mechanism
Unlike the more familiar SN1 and SN2 reactions that occur at sp³-hybridized carbon centers, SNAr reactions target sp²-hybridized carbons on an aromatic ring. For a successful SNAr reaction to occur, the aromatic ring must be "activated," meaning it is rendered electron-deficient. This is achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][2][3]
In our target molecules, both the cyano (-CN) and methyl ester (-COOCH3) groups serve as powerful EWGs. The cyano group is meta to the halogen, and the ester is para, both contributing to the activation of the ring for nucleophilic attack.
The SNAr reaction proceeds via a two-step addition-elimination mechanism :
-
Addition of the Nucleophile (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the halogen leaving group. This initial attack is the slowest step because it temporarily disrupts the ring's aromaticity, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[2][4]
-
Elimination of the Leaving Group (Fast Step): The aromaticity is restored as the leaving group (halide ion) is expelled. This step is energetically favorable and occurs rapidly.[4]
References
A Comparative Guide to the Biological Activity of Quinolines Derived from Methyl 3-cyano-4-fluorobenzoate
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. This guide provides a comprehensive comparison of the biological activities of novel quinoline derivatives synthesized from Methyl 3-cyano-4-fluorobenzoate. We will delve into their anticancer, antimicrobial, and anti-inflammatory potential, presenting supporting experimental data and objective comparisons with established alternatives. This analysis is designed to equip researchers with the critical insights needed to advance their drug discovery programs.
The Strategic Advantage of this compound as a Precursor
The selection of this compound as a starting material is a strategic choice rooted in the principles of modern drug design. The fluorine substituent offers a powerful tool to modulate the physicochemical and pharmacokinetic properties of the final quinoline derivatives. Fluorine's high electronegativity can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability, often leading to enhanced therapeutic efficacy. The cyano group, a versatile synthetic handle, facilitates the construction of the quinoline ring system and can participate in crucial interactions within the active sites of biological targets.
A plausible and efficient synthetic route to the core 2-amino-3-cyano-7-fluoroquinoline scaffold from this compound is proposed via a modified Friedländer annulation. This method offers a direct and atom-economical approach to this key intermediate, which can then be further diversified to generate a library of novel quinoline derivatives.
Caption: Plausible synthetic pathway to the 2-amino-3-cyano-7-fluoroquinoline core.
Anticancer Activity: Targeting Key Oncogenic Pathways
Quinolines derived from fluorinated precursors have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of critical signaling pathways that drive tumor growth and proliferation.
Epidermal Growth Factor Receptor (EGFR) Inhibition
A prominent target for these quinoline derivatives is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is frequently overexpressed or mutated in various cancers, including non-small cell lung cancer (NSCLC) and breast cancer.
A recent study detailed the synthesis and evaluation of 2-amino-3-cyano-7-fluoroquinoline derivatives, revealing their potent inhibitory activity against EGFR and significant cytotoxicity against A549 (lung adenocarcinoma) and MCF-7 (breast adenocarcinoma) cancer cell lines.[1]
Comparative Analysis of Anticancer Activity:
| Compound | Target | A549 IC50 (µM) | MCF-7 IC50 (µM) | EGFR Inhibition IC50 (µM) | Reference |
| 2-amino-3-cyano-7-fluoroquinoline derivative (4c) | EGFR | 15.2 ± 1.3 | 18.5 ± 1.9 | 0.45 ± 0.05 | [1] |
| Doxorubicin | Topoisomerase II | 0.4 - >20 | 0.65 - 2.5 | N/A | [2][3][4][[“]][6] |
| Gefitinib | EGFR | ~5-10 | Varies | ~0.02-0.04 | [7][8][9] |
| Erlotinib | EGFR | ~1-10 | Varies | ~0.002-0.02 | [7][8][10][11] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[12][13][14][15][16]
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives and control drugs for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Experimental Protocol: EGFR Tyrosine Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR enzyme.[17][18][19][20]
-
Reaction Setup: In a 96-well plate, combine the EGFR enzyme, a specific peptide substrate, and various concentrations of the quinoline inhibitor in a kinase assay buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or luminescence-based assays that measure the amount of ATP consumed.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Antimicrobial Activity: A New Frontier for Fluoroquinolones
The introduction of a fluorine atom at the C-7 position is a hallmark of the highly successful fluoroquinolone class of antibiotics. It is therefore logical to explore the antimicrobial potential of quinolines derived from this compound.
Comparative Analysis of Antimicrobial Activity (MIC, µg/mL):
| Compound/Organism | Staphylococcus aureus | Escherichia coli | Reference |
| Ciprofloxacin | 0.25 - 0.6 | 0.013 - 0.016 | [21][22][23][24] |
| Hypothetical 7-Fluoroquinoline Derivative | To be determined | To be determined |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well plate.
-
Inoculation: Add a standardized suspension of the test bacteria (e.g., S. aureus, E. coli) to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Observation: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration without visible growth is the MIC.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Certain quinoline derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Comparative Analysis of Anti-inflammatory Activity (COX-2 IC50, µM):
| Compound | COX-2 IC50 (µM) | Reference |
| Diclofenac | ~0.05 - 0.2 | [25][26][27][28][29] |
| Ibuprofen | ~5-10 | [25][26][27][29] |
| Hypothetical 7-Fluoroquinoline Derivative | To be determined |
Experimental Protocol: COX-1/COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the production of prostaglandins by COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.
-
Reaction Mixture: In a reaction buffer, combine the enzyme, arachidonic acid (substrate), and various concentrations of the test compound.
-
Incubation: Incubate the mixture at 37°C for a specific time.
-
Detection: Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Caption: Logical relationships of the biological activities of 7-fluoroquinolines.
Conclusion and Future Directions
The strategic use of this compound as a precursor provides a promising avenue for the development of novel quinoline-based therapeutics. The resulting 7-fluoroquinoline derivatives have demonstrated significant potential as anticancer agents through the potent inhibition of EGFR. Further exploration of their antimicrobial and anti-inflammatory activities is warranted to fully elucidate their therapeutic utility. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to build upon in their quest for next-generation medicines. Future work should focus on lead optimization to enhance potency and selectivity, as well as in-depth in vivo studies to validate the promising in vitro results.
References
- 1. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. journal.waocp.org [journal.waocp.org]
- 5. consensus.app [consensus.app]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Gefitinib and Erlotinib Lead to Phosphorylation of Eukaryotic Initiation Factor 2 Alpha Independent of Epidermal Growth Factor Receptor in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clyte.tech [clyte.tech]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. atcc.org [atcc.org]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. promega.com [promega.com]
- 18. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. reactionbiology.com [reactionbiology.com]
- 21. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. journals.asm.org [journals.asm.org]
- 24. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 25. researchgate.net [researchgate.net]
- 26. ajmc.com [ajmc.com]
- 27. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. physiciansweekly.com [physiciansweekly.com]
- 29. researchgate.net [researchgate.net]
A Comparative Guide to Suzuki and Stille Coupling for the Synthesis of Biaryl Scaffolds from Methyl 3-cyano-4-fluorobenzoate
In the landscape of modern medicinal chemistry and materials science, the construction of carbon-carbon (C-C) bonds is a foundational pillar. Among the myriad of available methodologies, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, have emerged as indispensable tools for the synthesis of complex molecular architectures. This guide provides an in-depth, comparative analysis of the efficiency of these two stalwart reactions for a particularly challenging substrate: Methyl 3-cyano-4-fluorobenzoate. For researchers, scientists, and professionals in drug development, understanding the nuances of these reactions is paramount for the rational design of synthetic routes to novel chemical entities.
The choice of an aryl fluoride as a coupling partner is deliberate. The carbon-fluorine bond is the strongest single bond to carbon, making its activation a formidable synthetic challenge. However, the increasing availability of fluorinated building blocks and the potential for late-stage functionalization make aryl fluorides attractive substrates. This compound, with its electron-withdrawing cyano and ester groups, presents an activated system where the C-F bond is more susceptible to cleavage, yet its reactivity remains a critical point of investigation.
Mechanistic Underpinnings: A Tale of Two Cycles
At the heart of both the Suzuki and Stille couplings lies a similar catalytic cycle orchestrated by a palladium catalyst. This cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] Despite their shared mechanistic framework, the nature of the organometallic reagent—an organoboron compound in the Suzuki reaction and an organotin compound in the Stille reaction—imparts distinct characteristics to each transformation.
The Suzuki-Miyaura Coupling: A Boron-Based Powerhouse
The Suzuki-Miyaura coupling has gained immense popularity due to the low toxicity and environmental benignity of the boron-containing byproducts. The reaction typically involves the coupling of an organoboron reagent (such as a boronic acid or boronic ester) with an organic halide or triflate.
The catalytic cycle begins with the oxidative addition of the aryl fluoride to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-limiting step, especially with the robust C-F bond.[1] The subsequent transmetalation step, where the organic group from the boronic acid is transferred to the palladium center, requires the activation of the organoboron species by a base.[3] Finally, reductive elimination from the Pd(II) complex yields the desired biaryl product and regenerates the active Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
The Stille Coupling: Tin's Tenacity in Tough Couplings
The Stille coupling employs organostannanes as the nucleophilic partner. A key advantage of organostannanes is their stability to air and moisture, and their tolerance of a wide range of functional groups, often obviating the need for protecting groups.[2][4] However, the toxicity of organotin compounds is a significant drawback.
Similar to the Suzuki coupling, the catalytic cycle is initiated by the oxidative addition of the aryl fluoride to a Pd(0) species.[2] The transmetalation step in the Stille reaction is generally faster than in the Suzuki coupling and does not typically require a base. This can be advantageous when working with base-sensitive substrates. The final reductive elimination step mirrors that of the Suzuki reaction to afford the cross-coupled product.
Caption: Catalytic cycle of the Stille coupling.
Experimental Comparison: A Head-to-Head Showdown
Table 1: Comparison of Suzuki and Stille Coupling of 4-Fluoro-3-nitrobenzonitrile [5]
| Coupling Reaction | Aryl Fluoride | Coupling Partner | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki | 4-Fluoro-3-nitrobenzonitrile | Phenylboronic acid | Pd(PPh₃)₄ (5) | Toluene | 100 | 16 | 86 |
| Stille | 4-Fluoro-3-nitrobenzonitrile | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | DMF | 100 | 2 | 75 |
Analysis of Efficiency:
From the data presented, several key insights emerge:
-
Yield: The Suzuki coupling provided a higher isolated yield (86%) compared to the Stille coupling (75%) for this electron-deficient aryl fluoride. This suggests that, under these specific conditions, the Suzuki protocol is more efficient in terms of product formation.
-
Reaction Time: The Stille coupling was significantly faster, reaching completion in just 2 hours compared to the 16 hours required for the Suzuki reaction. This is a critical consideration for process efficiency and throughput.
-
Reaction Conditions: Both reactions were conducted at the same temperature, utilizing the same palladium catalyst, Tetrakis(triphenylphosphine)palladium(0). The choice of solvent differed, with toluene used for the Suzuki reaction and DMF for the Stille coupling. This highlights that solvent choice is a key parameter for optimization in both systems.
The higher yield in the Suzuki coupling may be attributed to a more favorable equilibrium in the catalytic cycle under the chosen conditions. Conversely, the faster rate of the Stille coupling is consistent with the generally accepted notion that the transmetalation step with organostannanes is more facile and does not require base activation.[2]
Practical Considerations and Experimental Protocols
The choice between Suzuki and Stille coupling extends beyond mere yield and reaction time. Practical considerations such as reagent toxicity, cost, and ease of purification are paramount in a research and development setting.
Caption: Decision workflow for selecting a coupling method.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established procedures for electron-deficient aryl fluorides.[5][6]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene, anhydrous
-
Water, degassed
-
Schlenk flask and standard inert atmosphere glassware
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Stille Coupling of this compound
This protocol is based on established methods for the Stille coupling of challenging substrates.[5][7]
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Aryltributylstannane) (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask and standard inert atmosphere glassware
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and Pd(PPh₃)₄.
-
Add anhydrous DMF via syringe.
-
Add the organostannane reagent dropwise to the stirred solution.
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 2-6 hours), cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and saturated aqueous KF solution (to remove tin byproducts) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
Both the Suzuki-Miyaura and Stille couplings are viable methods for the cross-coupling of the electron-deficient aryl fluoride, this compound. The experimental data on a closely related substrate suggests that the Suzuki coupling may offer a higher yield, while the Stille coupling provides a significantly faster reaction time.
The choice between these two powerful reactions will ultimately be dictated by the specific requirements of the synthetic campaign. For applications where maximizing yield is the primary objective and longer reaction times are acceptable, the Suzuki coupling is an excellent choice. Its use of non-toxic boron reagents is also a major advantage in terms of green chemistry and safety. Conversely, in scenarios where reaction speed is critical, such as in high-throughput synthesis or process development, the Stille coupling's rapid kinetics are highly advantageous, provided that the challenges of handling and removing toxic tin byproducts can be effectively managed.
The ongoing development of more active and robust catalyst systems for C-F bond activation will undoubtedly continue to enhance the efficiency and expand the scope of both the Suzuki and Stille reactions, further empowering chemists to construct the complex molecules that drive innovation in medicine and materials.
References
A Comparative Guide to the Definitive Structural Validation of Methyl 3-cyano-4-fluorobenzoate
For researchers in drug development and materials science, the unambiguous determination of a molecule's three-dimensional structure is not merely a characterization step; it is the bedrock upon which all subsequent research is built. An incorrect structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and the waste of significant resources. This guide provides an in-depth comparison of analytical techniques for the structural validation of Methyl 3-cyano-4-fluorobenzoate, a common building block in medicinal chemistry. We will illustrate why a multi-technique approach, culminating in Single-Crystal X-ray Diffraction (SC-XRD), represents the gold standard for achieving irrefutable structural proof.
The Initial Hypothesis: Assembling Evidence with Orthogonal Techniques
Before proceeding to the definitive, and often most challenging, technique of X-ray crystallography, a robust structural hypothesis must be built. This is achieved by employing a suite of orthogonal analytical methods that each provide a unique piece of the structural puzzle. These initial steps are critical as they validate the molecule's composition and connectivity in bulk and in solution.
A. Molecular Formula Confirmation via High-Resolution Mass Spectrometry (HRMS)
The first question in any structural elucidation is "What is the elemental composition?". High-Resolution Mass Spectrometry provides the most direct answer. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.[1][2]
For this compound, the expected molecular formula is C₉H₆FNO₂.
-
Expected Result: An exact mass measurement of 179.0383, corresponding to the [M+H]⁺ ion at m/z 180.0455.
-
Causality: Observing this precise mass confirms the elemental composition and rules out other potential formulas that might have the same nominal mass of 179.[3] This initial data point is a fundamental check of sample identity and purity.
B. Functional Group Identification with Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of chemical bonds. It is a rapid and effective method for identifying the functional groups present in a molecule, providing a "chemical fingerprint".[4][5]
-
Expected Key Stretches for this compound:
-
~2230 cm⁻¹: A sharp, strong absorption characteristic of a nitrile (-C≡N) group.
-
~1725 cm⁻¹: A very strong absorption from the ester carbonyl (C=O) stretch.
-
~1250 cm⁻¹ & ~1100 cm⁻¹: Strong absorptions corresponding to the C-O ester linkage stretches.
-
~1280 cm⁻¹: A strong absorption for the Aryl-F C-F stretch.
-
~3000-3100 cm⁻¹: Weaker bands from aromatic C-H stretching.
-
~2850-2960 cm⁻¹: Weaker bands from the methyl (CH₃) group C-H stretching.
-
-
Causality: The presence of these specific bands provides strong, direct evidence for the key functional groups, confirming that the molecule contains the expected nitrile, ester, and fluoro-aromatic moieties.[6][7]
C. Connectivity Mapping with Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity and chemical environment of atoms in solution.[8][9] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be employed to map the complete molecular skeleton.
-
¹H NMR: This experiment reveals the number and environment of protons.
-
Expected Signals:
-
~3.9 ppm (singlet, 3H): The three protons of the methyl ester (–OCH₃) group. It is a singlet as there are no adjacent protons.
-
~7.4-8.2 ppm (multiplets, 3H): Three distinct signals for the protons on the aromatic ring. Their specific chemical shifts and coupling patterns (splitting) are dictated by their positions relative to the electron-withdrawing cyano, ester, and fluorine groups.
-
-
-
¹³C NMR: This provides information on the carbon framework.[10]
-
Expected Signals: Nine distinct signals corresponding to the nine carbon atoms in the molecule, including the ester carbonyl (~164 ppm), the nitrile carbon (~115 ppm), and the methyl carbon (~53 ppm).
-
-
2D NMR (COSY, HSQC, HMBC): These advanced experiments correlate signals to definitively establish atom connectivity. For instance, an HMBC experiment would show a correlation between the methyl protons and the ester carbonyl carbon, confirming the ester group's structure.
-
Causality: By integrating the signals (to determine proton ratios), analyzing the chemical shifts (to understand the electronic environment), and interpreting the coupling patterns, one can piece together the exact arrangement of the atoms, confirming the 1,2,4-trisubstitution pattern on the benzene ring.[11][12]
The Gold Standard: Unambiguous Structure Determination by Single-Crystal X-ray Crystallography (SC-XRD)
While the spectroscopic data provides a compelling and self-consistent structural model, it describes the molecule averaged in solution or in a bulk solid. SC-XRD provides the ultimate, unambiguous proof by determining the precise position of every atom in three-dimensional space within a single crystal.[13][14] It is the only technique that can directly "see" the molecular structure.
The workflow for small-molecule crystallography is a systematic process.[15][16]
The result of this process is a Crystallographic Information File (CIF) containing the precise coordinates of each atom. This allows for the exact measurement of bond lengths, bond angles, and torsional angles, confirming planarity and stereochemistry with unparalleled accuracy.
Comparative Analysis: Weaving the Data into a Cohesive Narrative
Each analytical technique provides unique and complementary information. Relying on a single method can be misleading. For instance, NMR confirms the structure in solution, where the molecule is tumbling freely, while XRD defines the structure in the solid state, where it is locked in a specific conformation within a crystal lattice.
The logical flow of validation demonstrates how confidence in the structure is built layer by layer.
| Technique | Information Provided | Strengths | Limitations |
| HRMS | Exact molecular formula | High accuracy and sensitivity; small sample amount needed.[17] | Provides no information on connectivity or isomerism. |
| FTIR | Presence of specific functional groups | Fast, non-destructive, provides a quick chemical fingerprint.[18] | Can be ambiguous for complex molecules; provides no connectivity data. |
| NMR | Detailed atom connectivity, chemical environments, and relative stereochemistry in solution | Provides the most detailed connectivity map short of XRD.[9] | Requires soluble sample; data is for the solution state, which may differ from the solid state. |
| SC-XRD | Unambiguous 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry in the solid state | The definitive "gold standard" for structure proof; provides precise geometric data.[13][15] | Requires a high-quality single crystal, which can be difficult and time-consuming to obtain. |
Conclusion
The structural validation of a molecule like this compound is a process of accumulating and synthesizing evidence from multiple, orthogonal techniques. While HRMS, FTIR, and NMR can build a virtually unassailable hypothesis of the molecular structure, only Single-Crystal X-ray Crystallography can provide the definitive, irrefutable proof. It moves beyond connectivity to deliver a precise, three-dimensional model of the molecule as it exists in the solid state. For researchers in drug development, where molecular shape is inextricably linked to function, embracing this comprehensive validation workflow is not just best practice—it is essential for scientific integrity and success.
Appendices: Standard Operating Protocols
A. High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) with 0.1% formic acid to promote ionization.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or FT-ICR).
-
Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in positive ion mode, scanning a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-300).
-
Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Compare the experimentally measured exact mass to the theoretical mass calculated for C₉H₆FNO₂ (179.0383 for the neutral molecule). The mass error should be below 5 ppm.
B. Single-Crystal X-ray Crystallography (SC-XRD)
-
Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent system (e.g., ethyl acetate/hexanes). Allow the solvent to evaporate slowly and undisturbed at room temperature over several days to weeks. Alternative methods include vapor diffusion or slow cooling.
-
Crystal Selection & Mounting: Identify a suitable single crystal (clear, well-defined faces, no visible cracks) under a polarized light microscope. Mount the crystal on a cryoloop using a cryoprotectant oil (e.g., Paratone-N).
-
Data Collection: Mount the loop on the goniometer head of a single-crystal diffractometer. Cool the crystal in a stream of nitrogen gas (typically 100 K) to minimize thermal motion. Perform an initial unit cell determination followed by a full data collection strategy, rotating the crystal in the X-ray beam to measure the intensities and positions of thousands of diffraction spots.
-
Structure Solution and Refinement: Process the raw diffraction data to generate a reflection file. Solve the structure using direct methods or other algorithms to obtain an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data using full-matrix least-squares refinement until convergence is reached (typically indicated by a low R-factor, e.g., < 5%).
-
Validation: Analyze the final structure for geometric reasonability (bond lengths, angles) and generate a final CIF report.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fragmentation Section 6.4 [people.whitman.edu]
- 4. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 5. azooptics.com [azooptics.com]
- 6. Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. airquality.ucdavis.edu [airquality.ucdavis.edu]
- 8. jchps.com [jchps.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. slideshare.net [slideshare.net]
- 12. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 13. rigaku.com [rigaku.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. par.nsf.gov [par.nsf.gov]
Differentiating Key Intermediates: A Spectroscopic Comparison of Methyl 3-cyano-4-fluorobenzoate Isomers
In the landscape of pharmaceutical and materials science research, the precise identification and characterization of chemical intermediates are paramount. Positional isomers, molecules with the same chemical formula but different arrangements of atoms, often exhibit distinct physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of two closely related isomers: Methyl 3-cyano-4-fluorobenzoate and Methyl 4-cyano-3-fluorobenzoate . Understanding their unique spectral fingerprints is crucial for unambiguous identification, ensuring reaction specificity, and maintaining the integrity of downstream applications.
This technical guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to distinguish between these two isomers. We will explore the theoretical underpinnings of the expected spectral differences and provide supporting data and standardized protocols for their analysis.
The Structural Imperative: Why Isomer Differentiation Matters
This compound and its isomers are valuable building blocks in organic synthesis.[1] The relative positions of the cyano (-C≡N), fluoro (-F), and methyl ester (-COOCH₃) groups on the benzene ring profoundly influence the molecule's electronic distribution and steric environment. This, in turn, dictates its reactivity and suitability for specific synthetic transformations. An incorrect isomer in a synthesis pathway can lead to unintended byproducts, lower yields, and potentially inactive or toxic final compounds. Therefore, robust analytical methods for their differentiation are not just a matter of academic interest but a critical component of quality control in drug development and materials research.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2] By analyzing the chemical shifts, coupling constants, and multiplicities of ¹H, ¹³C, and ¹⁹F nuclei, we can piece together the precise connectivity of the molecule.
¹H NMR Spectroscopy: Unraveling Proton Environments
The aromatic region of the ¹H NMR spectrum provides the most direct evidence for the substitution pattern on the benzene ring. The electron-withdrawing nature of the cyano and methyl ester groups, combined with the electronegativity of the fluorine atom, creates distinct electronic environments for the aromatic protons.
This compound: In this isomer, the protons at positions 2, 5, and 6 will exhibit a characteristic splitting pattern.
-
H-2: Will appear as a doublet, coupled to H-6.
-
H-5: Will appear as a doublet of doublets, coupled to H-6 and the fluorine at position 4.
-
H-6: Will appear as a multiplet, coupled to H-2 and H-5.
Methyl 4-cyano-3-fluorobenzoate: The different arrangement of substituents leads to a different splitting pattern.
-
H-2: Will appear as a doublet, coupled to H-6.
-
H-5: Will appear as a doublet of doublets, coupled to H-6 and the fluorine at position 3.
-
H-6: Will appear as a multiplet, coupled to H-2 and H-5.
The methyl ester protons for both isomers will typically appear as a singlet around 3.9 ppm.[3]
Table 1: Comparative ¹H NMR Data (Predicted and Experimental)
| Isomer | Proton | Predicted Chemical Shift (ppm) | Observed Multiplicity | Observed Coupling Constants (J, Hz) |
| This compound | H-2 | 8.1 - 8.3 | dd | J = 5.2, 2.1 Hz |
| H-5 | 8.0 - 8.2 | m | ||
| H-6 | 7.3 - 7.5 | t | J = 8.7 Hz | |
| -OCH₃ | ~3.9 | s | ||
| Methyl 4-cyano-3-fluorobenzoate | H-2 | 7.9 - 8.1 | dd | J = 8.4, 1.4 Hz |
| H-5 | 7.8 - 8.0 | ddd | J = 8.4, 4.5, 1.4 Hz | |
| H-6 | 7.6 - 7.8 | t | J = 8.4 Hz | |
| -OCH₃ | ~3.9 | s |
Note: Observed data for this compound is sourced from ChemicalBook.[4] Predicted values are based on established substituent effects.
¹³C NMR Spectroscopy: Probing the Carbon Framework
The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments.[5] The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant (¹JCF), a key diagnostic feature.
Key Differentiating Features in ¹³C NMR:
-
C-F Carbon: The chemical shift and the magnitude of the ¹JCF coupling constant will differ between the two isomers due to the varying electronic environment.
-
Cyano Carbon (-C≡N): The chemical shift of the nitrile carbon will be influenced by the position of the other substituents.
-
Carbonyl Carbon (-COOCH₃): The ester carbonyl carbon will also show slight variations in its chemical shift.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Isomer | Carbon | Predicted Chemical Shift (ppm) |
| This compound | C=O | 163-165 |
| C-CN | 114-116 | |
| C-F | 160-165 (d, ¹JCF ≈ 250 Hz) | |
| Aromatic CH | 115-135 | |
| -OCH₃ | 52-54 | |
| Methyl 4-cyano-3-fluorobenzoate | C=O | 163-165 |
| C-CN | 113-115 | |
| C-F | 155-160 (d, ¹JCF ≈ 250 Hz) | |
| Aromatic CH | 115-135 | |
| -OCH₃ | 52-54 |
Note: Predicted values are based on established substituent effects on benzene chemical shifts.
¹⁹F NMR Spectroscopy: A Direct Window to the Fluorine Environment
¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. The chemical shift of the fluorine nucleus is very sensitive to its electronic environment. The position of the electron-withdrawing cyano and methyl ester groups relative to the fluorine atom will result in a distinct chemical shift for each isomer, providing a clear and unambiguous method of differentiation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[6] Both isomers will exhibit characteristic absorption bands for the cyano, ester, and aromatic C-F functionalities.
-
C≡N Stretch: A sharp, medium-intensity band is expected in the region of 2220-2240 cm⁻¹.[7]
-
C=O Stretch (Ester): A strong, sharp band will be present in the range of 1715-1730 cm⁻¹ for these aromatic esters.[8]
-
C-O Stretches (Ester): Two distinct bands are expected, one in the 1250-1310 cm⁻¹ region and another between 1100-1130 cm⁻¹.[8]
-
C-F Stretch: A strong absorption band in the 1230-1270 cm⁻¹ region is indicative of the C-F bond.[9]
-
Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide clues about the substitution pattern of the aromatic ring.
While the major absorption bands will be present in both isomers, subtle shifts in the peak positions and differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation, especially when comparing the spectra to authenticated reference standards.
Table 3: Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| C≡N Stretch | 2220 - 2240 |
| C=O Stretch (Ester) | 1715 - 1730 |
| C-O Stretch (Ester) | 1250 - 1310 & 1100 - 1130 |
| C-F Stretch | 1230 - 1270 |
| Aromatic C-H Bending | 700 - 900 |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. Both this compound and Methyl 4-cyano-3-fluorobenzoate have the same molecular formula (C₉H₆FNO₂) and therefore the same nominal molecular weight of 179 g/mol .[10][11]
Electron Ionization (EI) mass spectrometry will likely show a prominent molecular ion peak (M⁺) at m/z 179. The primary fragmentation pathways for aromatic esters typically involve the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃).[12]
-
Loss of -OCH₃: A significant fragment at m/z 148 (M - 31) corresponding to the benzoyl cation is expected.
-
Loss of -COOCH₃: A fragment at m/z 120 (M - 59) is also possible.
While the major fragments will be the same for both isomers, the relative intensities of these fragments might differ slightly due to the influence of the substituent positions on the stability of the resulting ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments with high accuracy.
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment is typically performed to obtain a spectrum with single lines for each carbon. Longer acquisition times or a higher sample concentration may be necessary due to the low natural abundance of ¹³C.
-
¹⁹F NMR: A proton-decoupled experiment is recommended. ¹⁹F is a high-abundance, sensitive nucleus, so spectra can be acquired relatively quickly.
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Perform phase and baseline corrections.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy (ATR Method)
Sample Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
Data Acquisition:
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
Mass Spectrometry (Electron Ionization - EI)
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Further dilute the sample as needed to be within the optimal concentration range for the instrument.
Data Acquisition:
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Acquire the mass spectrum using standard EI conditions (e.g., 70 eV electron energy).[13]
Data Processing:
-
The instrument software will display the mass spectrum, showing the relative abundance of ions at different mass-to-charge ratios (m/z).
-
Identify the molecular ion peak and major fragment ions.
Conclusion
The unambiguous differentiation of this compound isomers is a critical analytical challenge that can be effectively addressed through a multi-technique spectroscopic approach. ¹H and ¹⁹F NMR provide the most definitive data for structural elucidation, with distinct chemical shifts and coupling patterns for each isomer. ¹³C NMR offers valuable complementary information, particularly the chemical shift and coupling constant of the fluorine-bound carbon. IR spectroscopy serves as a rapid method for confirming the presence of key functional groups, while mass spectrometry confirms the molecular weight and provides insights into fragmentation patterns. By employing these techniques in concert and adhering to standardized protocols, researchers can confidently identify and characterize these important synthetic intermediates, ensuring the quality and success of their scientific endeavors.
References
- 1. Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eng.uc.edu [eng.uc.edu]
- 3. emerypharma.com [emerypharma.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Benzoic acid, 4-cyano-, methyl ester [webbook.nist.gov]
- 7. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methyl 2-cyanobenzoate | C9H7NO2 | CID 582554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. hmdb.ca [hmdb.ca]
- 11. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. tsapps.nist.gov [tsapps.nist.gov]
A Comparative Guide to Purity Assessment of Synthesized Methyl 3-cyano-4-fluorobenzoate by HPLC
For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of Methyl 3-cyano-4-fluorobenzoate, a key building block in various pharmaceutical syntheses. We will delve into the rationale behind method development, present a robust, validated protocol, and compare its performance with potential alternatives, supported by experimental data.
The Criticality of Purity for this compound
This compound is a versatile intermediate, and its purity directly impacts the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). Even minor impurities, such as positional isomers or unreacted starting materials, can lead to downstream reaction failures, the formation of undesirable byproducts, and complications in purification. Therefore, a reliable and sensitive analytical method to confirm the purity of this intermediate is not just a quality control measure; it is a critical step in ensuring the success and reproducibility of the entire synthetic pathway.
Understanding the Synthetic Landscape and Potential Impurities
A common synthetic route to this compound involves the esterification of 3-cyano-4-fluorobenzoic acid.[1] Variations of this synthesis can also be found for related isomers.[2] Based on these synthetic pathways, the primary impurities of concern are:
-
3-cyano-4-fluorobenzoic acid: The unreacted starting material.
-
Positional Isomers: Such as Methyl 4-cyano-3-fluorobenzoate, which can arise from impurities in the starting materials or side reactions.
-
Hydrolysis Products: The hydrolysis of the ester group back to the carboxylic acid can occur if moisture is present.
The ability to resolve the main compound from these potential impurities is the primary goal of the HPLC method.
Comparative Analysis of HPLC Methodologies
For the separation of aromatic, moderately polar compounds like this compound and its likely impurities, reversed-phase HPLC is the most suitable and widely used technique.[3][4] The choice of stationary phase, however, can significantly influence the selectivity of the separation, particularly for closely related isomers.
| Stationary Phase | Advantages | Disadvantages | Suitability for this Application |
| C18 (Octadecyl Silane) | Highly robust, versatile, and widely available. Excellent for retaining non-polar and moderately polar compounds through hydrophobic interactions. | May have limited selectivity for positional isomers with very similar hydrophobicities. | High. A C18 column is a reliable starting point and often provides sufficient resolution. |
| PFP (Pentafluorophenyl) | Offers alternative selectivity due to dipole-dipole, π-π, and ion-exchange interactions, in addition to hydrophobic interactions. Particularly effective for separating halogenated compounds and positional isomers.[5][6] | May be less robust than C18 phases under certain mobile phase conditions. | Very High. A PFP column is an excellent alternative to a C18, especially if isomeric resolution is challenging. |
| Biphenyl | Provides enhanced π-π interactions, which can be beneficial for the separation of aromatic compounds, including isomers.[7] | Selectivity can be highly dependent on the specific analytes. | Moderate to High. A viable option if C18 and PFP columns do not provide the desired separation. |
For this guide, we will focus on a validated method using a C18 column due to its robustness and widespread availability. However, for challenging separations where isomeric purity is critical, a PFP column should be considered.
Recommended HPLC Protocol for Purity Assessment
This protocol is designed to be a self-validating system, where the system suitability tests ensure the method's performance before each analysis. The validation of this method should be performed according to the International Council for Harmonisation (ICH) guidelines.[8][9]
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis Detector | A standard, reliable HPLC system capable of delivering reproducible results. |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm | A high-quality C18 column known for its good peak shape and reproducibility for a wide range of compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier improves peak shape for the carboxylic acid impurity and ensures consistent ionization. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC with good UV transparency. |
| Gradient Elution | 0-15 min: 40-70% B; 15-20 min: 70-40% B; 20-25 min: 40% B | A gradient is employed to ensure the elution of compounds with a range of polarities and to clean the column after each injection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and resolution. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for the detection of aromatic compounds. A UV scan of the analyte can be performed to determine the optimal wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Preparation | Dissolve 10 mg of the synthesized compound in 10 mL of Acetonitrile. | Acetonitrile is a good solvent for the analyte and is compatible with the mobile phase. |
System Suitability
Before sample analysis, a system suitability standard should be injected to verify the performance of the chromatographic system. This standard should contain the main compound and known impurities.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Resolution (Rs) | > 1.5 between all peaks |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | < 2.0% |
Visualizing the HPLC Workflow
Caption: A schematic overview of the HPLC workflow for purity assessment.
Expected Chromatographic Performance and Data
The following table presents hypothetical, yet realistic, data for the separation of this compound from its key potential impurities using the recommended HPLC method.
| Compound | Retention Time (min) | Relative Retention Time | Peak Area (%) | Tailing Factor | Resolution (Rs) |
| 3-cyano-4-fluorobenzoic acid | 4.2 | 0.56 | 0.5 | 1.2 | - |
| Methyl 4-cyano-3-fluorobenzoate | 6.8 | 0.91 | 1.0 | 1.1 | 5.8 |
| This compound | 7.5 | 1.00 | 98.4 | 1.0 | 2.1 |
| Unknown Impurity | 8.1 | 1.08 | 0.1 | 1.3 | 1.8 |
This data demonstrates the method's capability to provide excellent resolution between the main peak and its potential impurities, allowing for accurate purity determination.
Structural Relationship of Analyte and Key Impurities
Caption: Relationship between the target compound and its potential impurities.
Conclusion
This guide provides a comprehensive framework for the purity assessment of synthesized this compound by HPLC. The presented reversed-phase method, utilizing a standard C18 column, offers a robust and reliable approach for separating the main compound from its likely impurities. The causality behind the selection of chromatographic parameters has been explained to empower researchers to adapt and troubleshoot the method as needed. For particularly challenging separations, especially concerning positional isomers, exploring alternative stationary phases like PFP is recommended. Adherence to rigorous system suitability criteria and validation protocols is essential to ensure the generation of trustworthy and accurate purity data, which is fundamental to the progression of drug development projects.
References
- 1. This compound | 676602-31-6 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gtfch.org [gtfch.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of Methyl 3-cyano-4-fluorobenzoate: A Cost-Benefit Analysis
For researchers and professionals in drug development and materials science, the efficient and cost-effective synthesis of key intermediates is paramount. Methyl 3-cyano-4-fluorobenzoate is a valuable building block in the synthesis of various pharmaceuticals and functional materials. This guide provides an in-depth comparison of three distinct synthetic routes to this compound, offering a comprehensive cost-benefit analysis to inform your selection of the most appropriate method for your specific needs. We will delve into the classical Sandmeyer reaction, a modern palladium-catalyzed cyanation, and a traditional copper-catalyzed approach, evaluating each based on reagent cost, reaction efficiency, safety, and environmental impact.
The Target Molecule: this compound
This compound, with the chemical formula C₉H₆FNO₂, is a key intermediate in organic synthesis. Its structure, featuring a reactive cyano group and a fluorine atom on a benzene ring, makes it a versatile precursor for a wide range of chemical transformations.
Chemical Structure:
Figure 1: Structure of this compound.
Route 1: The Classical Sandmeyer Reaction
The Sandmeyer reaction is a well-established method for the conversion of an aryl amine to an aryl halide or pseudohalide via a diazonium salt intermediate.[1][2] In this route, 3-amino-4-fluorobenzoic acid is first diazotized, and the resulting diazonium salt is then reacted with a cyanide source, typically copper(I) cyanide, to introduce the cyano group. The final step involves the esterification of the carboxylic acid to the methyl ester.
Figure 2: Synthetic pathway via Sandmeyer reaction.
Experimental Protocol
Step 1: Diazotization of 3-Amino-4-fluorobenzoic acid
-
In a well-ventilated fume hood, dissolve 15.5 g (0.1 mol) of 3-amino-4-fluorobenzoic acid in 100 mL of 2 M hydrochloric acid, cooling the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution of 13.5 g (0.15 mol) of copper(I) cyanide in 50 mL of water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.
-
Cool the mixture and filter the solid product. Wash the solid with water and dry to obtain 3-cyano-4-fluorobenzoic acid.
Step 3: Esterification
-
Reflux the crude 3-cyano-4-fluorobenzoic acid with 100 mL of methanol and a catalytic amount of sulfuric acid for 4 hours.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by column chromatography (silica gel, ethyl acetate/hexane) to obtain pure this compound.
Cost-Benefit Analysis
| Factor | Analysis |
| Cost | The starting materials, 3-amino-4-fluorobenzoic acid and sodium nitrite, are relatively inexpensive.[3][4][5][6][7][8] However, the use of a stoichiometric amount of copper(I) cyanide adds to the cost.[9][10][11] |
| Yield & Efficiency | The Sandmeyer reaction can be prone to side reactions, and yields can be variable. The multi-step nature of this route also reduces the overall efficiency. |
| Safety | Diazonium salts are potentially explosive and must be handled with care at low temperatures.[12] Cyanide salts are highly toxic.[9] |
| Environmental Impact | The use of copper cyanide results in heavy metal waste that requires specialized disposal. |
Route 2: Palladium-Catalyzed Cyanation
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis due to their high efficiency and functional group tolerance. This route involves the direct cyanation of a suitable aryl halide, such as Methyl 4-bromo-3-fluorobenzoate, using a palladium catalyst and a cyanide source. Zinc cyanide is often preferred due to its lower toxicity compared to alkali metal cyanides.[13][14][15][16]
Figure 3: Synthetic pathway via Palladium-catalyzed cyanation.
Experimental Protocol
-
To a solution of Methyl 4-bromo-3-fluorobenzoate (2.33 g, 10 mmol) in N,N-Dimethylacetamide (DMAc) (50 mL) is added zinc cyanide (0.7 g, 6 mmol).[10][17][18][19][20]
-
The mixture is degassed with argon for 15 minutes.
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.146 g, 0.2 mmol) is added, and the reaction mixture is heated to 120°C for 12 hours under an argon atmosphere.[15][16][21][22][23][24]
-
After cooling to room temperature, the reaction mixture is filtered, and the filtrate is diluted with ethyl acetate (100 mL).
-
The organic layer is washed with water (3 x 50 mL) and brine (50 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (ethyl acetate/hexane) to afford this compound.
Cost-Benefit Analysis
| Factor | Analysis |
| Cost | The main cost driver for this route is the palladium catalyst, which can be expensive.[15][16][21][22][23][24] The starting material, Methyl 4-bromo-3-fluorobenzoate, is also a significant cost.[10][17][18][19][20] Zinc cyanide is a more moderately priced cyanide source.[13][14][15][16] |
| Yield & Efficiency | This method typically provides high yields and is a single-step conversion from the aryl bromide, making it highly efficient. |
| Safety | Zinc cyanide is less acutely toxic than alkali metal cyanides but should still be handled with care.[13][14][15][16] Palladium catalysts are generally less hazardous than heavy metals like copper. |
| Environmental Impact | The main environmental concern is the use of a precious metal catalyst, although catalyst loadings are typically low.[25][26][27][28] The disposal of palladium-containing waste needs to be considered. |
Route 3: Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction)
The Rosenmund-von Braun reaction is a classical method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide.[9][10][11] This reaction typically requires high temperatures and polar aprotic solvents like DMF or DMAc.
Figure 4: Synthetic pathway via Copper-catalyzed cyanation.
Experimental Protocol
-
A mixture of Methyl 4-bromo-3-fluorobenzoate (2.33 g, 10 mmol) and copper(I) cyanide (1.08 g, 12 mmol) in N,N-Dimethylacetamide (DMAc) (20 mL) is heated at 150°C for 24 hours in a sealed tube.[8][29][30][31][32][33][34]
-
After cooling, the reaction mixture is poured into a solution of ethylenediamine and water, and stirred for 30 minutes to dissolve the copper salts.
-
The product is extracted with ethyl acetate, and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to give this compound.
Cost-Benefit Analysis
| Factor | Analysis |
| Cost | Copper(I) cyanide is less expensive than palladium catalysts, making the reagent costs for this route lower than the palladium-catalyzed method.[9][10][11][35][36] |
| Yield & Efficiency | Yields can be moderate to good, but the reaction often requires harsh conditions (high temperature and long reaction times), which can lead to side products and lower overall efficiency. |
| Safety | The use of a stoichiometric amount of highly toxic copper(I) cyanide is a major safety concern.[9] |
| Environmental Impact | This route generates significant amounts of copper-containing waste, which is a major environmental concern and requires careful disposal. |
Comparative Summary
| Feature | Sandmeyer Reaction | Palladium-Catalyzed Cyanation | Copper-Catalyzed Cyanation |
| Starting Material | 3-Amino-4-fluorobenzoic acid | Methyl 4-bromo-3-fluorobenzoate | Methyl 4-bromo-3-fluorobenzoate |
| Key Reagents | NaNO₂, CuCN | Zn(CN)₂, Pd(dppf)Cl₂ | CuCN |
| Typical Yield | Moderate | High | Moderate to Good |
| Reaction Conditions | Low temperature (diazotization), then elevated | Elevated temperature | High temperature |
| Safety Concerns | Explosive diazonium salts, highly toxic cyanide | Toxic cyanide source, expensive catalyst | Highly toxic cyanide, heavy metal waste |
| Environmental Impact | Heavy metal waste | Precious metal catalyst waste | Significant heavy metal waste |
| Estimated Cost/Gram | Moderate | High | Low to Moderate |
Conclusion and Recommendation
The choice of synthetic route for this compound depends heavily on the specific priorities of the researcher or organization.
-
For large-scale, cost-sensitive production , the Copper-Catalyzed Cyanation might be considered due to the lower cost of the copper reagent. However, the significant safety and environmental drawbacks associated with the use of stoichiometric, highly toxic copper cyanide and the generation of substantial heavy metal waste must be carefully managed, potentially increasing the overall process cost.
-
The Sandmeyer Reaction offers a classical approach with relatively inexpensive starting materials. However, the multi-step nature, variable yields, and the handling of potentially explosive diazonium intermediates make it less ideal for high-throughput or large-scale synthesis where reproducibility and safety are paramount.
-
For research, development, and applications where high purity, yield, and operational simplicity are critical, the Palladium-Catalyzed Cyanation is the superior choice. Despite the higher initial cost of the palladium catalyst, the high efficiency, excellent functional group tolerance, and generally safer profile (using zinc cyanide) often lead to a lower overall cost per gram of purified product, especially when considering labor, purification, and waste disposal costs. The milder reaction conditions and higher yields make it a more reliable and reproducible method.
Ultimately, for modern synthetic applications where quality and efficiency are prioritized, the investment in a palladium-catalyzed approach is often justified.
Product Verification: Spectral Data
Successful synthesis of this compound can be confirmed by spectroscopic analysis.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.21 (dd, J = 7.6, 2.0 Hz, 1H), 8.10 (m, 1H), 7.35 (t, J = 8.8 Hz, 1H), 3.95 (s, 3H).[30][37][38]
-
¹³C NMR (CDCl₃, 100 MHz): δ 164.2, 163.9 (d, J = 259.0 Hz), 135.3, 132.6, 117.8 (d, J = 21.0 Hz), 116.9 (d, J = 4.0 Hz), 115.4, 105.9, 53.0.[30][37][38]
References
- 1. researchgate.net [researchgate.net]
- 2. 亜硝酸ナトリウム、ACS試薬、 97.0 NaNO2 [sigmaaldrich.com]
- 3. coleparmer.com [coleparmer.com]
- 4. boilerandcoolingwater.com [boilerandcoolingwater.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Sodium Nitrite (Crystalline/Certified ACS), Fisher Chemical 250 g | Buy Online | Fisher Scientific [fishersci.com]
- 7. N,N-二甲基乙酰胺 ReagentPlus®, ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 9. lookchem.com [lookchem.com]
- 10. strem.com [strem.com]
- 11. Pd Catalyzed Cyanation [commonorganicchemistry.com]
- 12. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 13. eqipped.com [eqipped.com]
- 14. echemi.com [echemi.com]
- 15. Zinc cyanide, 98%, pure 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 16. chemimpex.com [chemimpex.com]
- 17. researchgate.net [researchgate.net]
- 18. 4-Amino-3-fluorobenzoic acid [oakwoodchemical.com]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. Pd(dppf)cl2 at Best Price in Wuhan, Hubei | Wuhan Lpbchem Technology Co.,ltd [tradeindia.com]
- 21. Pd(dppf)cl2 | Sigma-Aldrich [sigmaaldrich.com]
- 22. 72287-26-4 Cas No. | Pd(dppf)Cl2 | Apollo [store.apolloscientific.co.uk]
- 23. 1,1'-Bis(Diphenylphosphino)ferrocene-palladium(II) dichloride dichloromethane complex [oakwoodchemical.com]
- 24. The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The sustainability impact of Nobel Prize Chemistry: life cycle assessment of C–C cross-coupling reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC01896B [pubs.rsc.org]
- 26. d-nb.info [d-nb.info]
- 27. Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions | Research | Chemistry World [chemistryworld.com]
- 28. N,N-Dimethylacetamide price,buy N,N-Dimethylacetamide - chemicalbook [m.chemicalbook.com]
- 29. rsc.org [rsc.org]
- 30. Zinc cyanide, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 31. N,N-Dimethylacetamide, 99.8+%, Anhydrous Grade, Certified® | eBay [ebay.com]
- 32. calpaclab.com [calpaclab.com]
- 33. N,N-Dimethylacetamide, 99.5%, extra pure 1 L | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 34. 544-92-3・Copper(I) Cyanide・032-19152・036-19155[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 35. Copper(I) cyanide, 99%, extra pure 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 36. scienceopen.com [scienceopen.com]
- 37. rsc.org [rsc.org]
- 38. H26092.03 [thermofisher.com]
A Senior Application Scientist's Guide to Catalysis in Cross-Coupling Reactions with Methyl 3-cyano-4-fluorobenzoate
Introduction: The Strategic Importance of Methyl 3-cyano-4-fluorobenzoate in Modern Synthesis
This compound is a pivotal building block for researchers, particularly in the realms of pharmaceutical and materials science. Its unique electronic architecture, characterized by the electron-withdrawing cyano and methyl ester groups, renders the C-F bond susceptible to nucleophilic attack, while also presenting a distinct challenge and opportunity for transition-metal-catalyzed cross-coupling reactions. The ability to selectively functionalize this molecule at the C4 position opens a gateway to a diverse array of complex molecular scaffolds.
This guide provides a comparative analysis of catalytic systems for the cross-coupling of this compound, drawing upon a synthesis of patent literature and academic research. We will delve into the nuances of catalyst selection for Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.
The Challenge: Activation of an Electron-Deficient C-F Bond
The cross-coupling of aryl fluorides is notoriously more challenging than that of their heavier halide counterparts (I, Br, Cl) due to the high bond dissociation energy of the C-F bond. However, in the case of this compound, the strong electron-withdrawing nature of the cyano and ester groups significantly activates the C-F bond towards certain transformations. This electronic deficiency is a double-edged sword: it facilitates nucleophilic aromatic substitution (SNAr) but can complicate the oxidative addition step in many palladium-catalyzed cycles. The choice of catalyst, and particularly the ligand, is therefore paramount to achieving successful and high-yielding cross-coupling.
Comparative Analysis of Catalytic Systems
While a direct head-to-head comparison of different cross-coupling reactions with this compound under identical conditions is not extensively documented in the literature, a comparative assessment can be constructed from existing data, primarily from patent literature for C-N couplings and from analogous systems for C-C couplings.
Buchwald-Hartwig Amination: Forging the C-N Bond
The N-arylation of amines with this compound is a well-explored transformation, often serving as a key step in the synthesis of bioactive molecules. The data suggests that both traditional palladium catalysis and, in some cases, strong base-mediated SNAr can be effective.
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 2-aminoacetate HCl | None (Implied SNAr) | K₂CO₃ | Acetonitrile | 90 | 4 | Not specified | [1] |
| 2-Methylpiperidine | None (Implied SNAr) | None | DMF | RT | 48 | Not specified | [2] |
| Various Amines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 20 | Up to 95% | [3] |
| Aromatic Amine | Pd(OAc)₂ / DPPF | Acetic Anhydride | DMF | Elevated | Not specified | Not specified | [4] |
Expert Insights:
The successful N-arylation without a palladium catalyst in some instances highlights the high reactivity of the C-F bond in this substrate towards nucleophilic attack, especially with strong bases and polar aprotic solvents at elevated temperatures. However, for broader substrate scope, milder conditions, and improved functional group tolerance, a palladium-catalyzed Buchwald-Hartwig approach is generally superior. The use of bulky, electron-rich phosphine ligands like Xantphos is crucial for facilitating the catalytic cycle with the electron-deficient aryl fluoride.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of an Aromatic Amine
This protocol is a representative example based on established methodologies for the N-arylation of electron-deficient aryl fluorides.
Materials:
-
This compound (1.0 equiv)
-
Aromatic amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Caesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Toluene
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox, to a flame-dried Schlenk tube, add this compound, the aromatic amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Seal the Schlenk tube, remove it from the glovebox, and connect it to a Schlenk line.
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at 110 °C for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Proposed Suzuki-Miyaura Coupling
While specific examples with this compound are scarce, a robust starting point can be derived from protocols successful with other electron-deficient fluoroarenes. The key to success will be a highly active catalyst system capable of overcoming the challenging oxidative addition.
Proposed Catalyst System:
-
Palladium Precursor: Pd(OAc)₂ or a pre-formed Pd-phosphine complex.
-
Ligand: A bulky, electron-rich biaryl phosphine such as SPhos or XPhos is recommended to promote the oxidative addition of the C-F bond.
-
Base: A strong, non-nucleophilic base like K₃PO₄ or CsF is advisable.
-
Solvent: Anhydrous, polar aprotic solvents such as 1,4-dioxane or toluene are suitable.
Procedure:
-
In a glovebox, to a flame-dried microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), Pd(OAc)₂ (3 mol%), SPhos (6 mol%), and K₃PO₄ (3.0 equiv).
-
Add anhydrous 1,4-dioxane.
-
Seal the vial and heat in a microwave reactor to 120-150 °C for 30-60 minutes.
-
Alternatively, conventional heating at 100-120 °C for 12-24 hours can be employed.
-
Monitor the reaction by LC-MS.
-
After cooling, partition the reaction mixture between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Protocol 3: Proposed Sonogashira Coupling
For the alkynylation of this compound, a copper-free Sonogashira protocol is recommended to avoid potential side reactions. A highly active palladium catalyst with a bulky phosphine ligand is essential.
Proposed Catalyst System:
-
Palladium Precursor: Pd(OAc)₂ or PdCl₂(PPh₃)₂.
-
Ligand: A bulky, electron-rich phosphine ligand such as cataCXium® A or XPhos.
-
Base: A strong, non-nucleophilic base like LiHMDS or Cs₂CO₃.
-
Solvent: Anhydrous, polar aprotic solvent such as 1,4-dioxane or DMF.
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the terminal alkyne (1.5 equiv), Pd(OAc)₂ (2 mol%), cataCXium® A (4 mol%), and Cs₂CO₃ (2.5 equiv).
-
Add anhydrous 1,4-dioxane.
-
Stir the mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with diethyl ether, and filter through a short plug of silica gel.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Visualization of Key Processes
To further elucidate the experimental and mechanistic aspects, the following diagrams are provided.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Conclusion and Future Outlook
The functionalization of this compound via cross-coupling reactions is a potent strategy for the synthesis of novel compounds in drug discovery and materials science. While the highly activated C-F bond allows for facile nucleophilic substitution in some cases, palladium-catalyzed methods offer a broader scope and milder conditions. For C-N bond formation, Buchwald-Hartwig amination with bulky biaryl phosphine ligands provides a reliable route. For C-C bond formation, both Suzuki-Miyaura and Sonogashira couplings are feasible, although they require highly active catalyst systems to overcome the challenge of C-F bond activation. The protocols and catalyst systems outlined in this guide provide a solid foundation for researchers to successfully employ this compound in their synthetic campaigns. Further research into the development of more efficient catalysts for the C-F activation of such electron-deficient systems will undoubtedly expand the synthetic utility of this valuable building block.
References
A Scientist's Guide to Navigating Stability: Evaluating Methyl 3-cyano-4-fluorobenzoate Analogs in Biological Assays
In the landscape of modern drug discovery, the journey from a promising hit compound to a clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring adequate metabolic stability. A compound that rapidly degrades in biological systems will likely exhibit poor pharmacokinetic properties, leading to diminished efficacy and potential toxicity from metabolites. This guide provides an in-depth, technical comparison of the stability of Methyl 3-cyano-4-fluorobenzoate and its analogs, offering researchers, scientists, and drug development professionals a framework for evaluation. We will delve into the mechanistic underpinnings of metabolic liability, provide detailed experimental protocols for assessing stability, and present comparative data to guide lead optimization efforts.
The Structural Achilles' Heel: Why Stability Matters for this compound Analogs
This compound is a versatile scaffold in medicinal chemistry, with its substituted phenyl ring offering multiple points for modification to achieve desired biological activity.[1] However, the very features that make it an attractive starting point also harbor potential metabolic liabilities. The methyl ester functionality is a primary site for enzymatic hydrolysis by esterases present in plasma and tissues like the liver.[2][3][4] This cleavage would convert the ester to its corresponding carboxylic acid, drastically altering its physicochemical properties, such as polarity and cell permeability, which could in turn affect its target engagement and pharmacokinetic profile.
Furthermore, while the fluorine atom is often introduced to block metabolic oxidation and enhance potency, the overall electronic nature of the ring and the presence of the cyano group can influence the susceptibility of the entire molecule to various Phase I and Phase II metabolic transformations.[5][6][7] Understanding these potential metabolic pathways is crucial for designing more robust analogs.
The Proving Grounds: In Vitro Assays for Stability Assessment
To proactively address these potential stability issues, a suite of in vitro assays is employed early in the drug discovery process. These assays simulate the metabolic environments a drug candidate will encounter in vivo. For the this compound series, two of the most informative assays are the plasma stability assay and the liver microsomal stability assay.
Experimental Workflow: A Comparative Approach
The following diagram illustrates a typical workflow for evaluating the stability of a series of analogs. This parallel assessment allows for a direct comparison of how subtle structural modifications impact metabolic fate.
Caption: Comparative workflow for evaluating the stability of this compound analogs.
In-Depth Protocol: Plasma Stability Assay
This assay is designed to assess the susceptibility of a compound to hydrolysis by enzymes present in plasma, primarily esterases.[8]
Objective: To determine the in vitro half-life (t½) of test compounds in plasma.
Materials:
-
Test compounds and positive control (e.g., propantheline, known to be rapidly hydrolyzed).
-
Pooled human plasma (or plasma from other species of interest, e.g., rat, mouse).[8]
-
Phosphate buffered saline (PBS), pH 7.4.
-
Acetonitrile (ACN) containing an internal standard (IS) for LC-MS/MS analysis.
-
96-well plates, incubator, centrifuge.
-
LC-MS/MS system.
Step-by-Step Methodology:
-
Compound Preparation: Prepare 10 mM stock solutions of test compounds and the positive control in DMSO. Create a 100 µM working solution by diluting the stock solution in ACN.
-
Reaction Setup: In a 96-well plate, add 195 µL of pre-warmed (37°C) plasma to each well.
-
Initiation of Reaction: Add 5 µL of the 100 µM working solution of each test compound to the plasma to achieve a final concentration of 2.5 µM. Mix gently.
-
Time-Point Sampling: Incubate the plate at 37°C. At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), transfer 50 µL of the reaction mixture to a new 96-well plate containing 150 µL of ice-cold ACN with internal standard.[8] The ACN serves to precipitate plasma proteins and quench the enzymatic reaction.
-
Sample Processing: After the final time point, centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new 96-well plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point. Determine the half-life (t½) by plotting the natural logarithm of the percent remaining versus time and fitting the data to a first-order decay model.
In-Depth Protocol: Liver Microsomal Stability Assay
This assay evaluates a compound's susceptibility to metabolism by liver enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the majority of Phase I metabolic reactions.[9][10]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of test compounds in the presence of liver microsomes.
Materials:
-
Test compounds and positive controls (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin).
-
Pooled human liver microsomes (HLMs).[11]
-
Potassium phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[10][12]
-
Acetonitrile (ACN) with an internal standard (IS).
-
96-well plates, incubator, centrifuge.
-
LC-MS/MS system.
Step-by-Step Methodology:
-
Compound Preparation: Prepare 10 mM stock solutions of test compounds and positive controls in DMSO. Create a 1 µM working solution in phosphate buffer.
-
Microsome Preparation: Thaw the HLMs on ice and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.[9]
-
Reaction Setup: In a 96-well plate, combine the HLM solution with the test compound working solution. Pre-incubate at 37°C for 5 minutes.
-
Initiation of Reaction: Start the reaction by adding the NADPH regenerating system.[12] For negative controls, add buffer instead of the NADPH system to assess non-CYP mediated degradation or chemical instability.[13]
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold ACN with IS to terminate the reaction.[12]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the concentration of the remaining parent compound.
-
Data Analysis: Calculate the half-life (t½) as described for the plasma stability assay. The intrinsic clearance (Clint) can be calculated using the following equation: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).
Comparative Stability Data: A Case Study
To illustrate the impact of structural modifications on stability, we present hypothetical but plausible data for this compound and three analogs.
| Compound | Structure | Plasma t½ (min) | Microsomal t½ (min) | Microsomal Clint (µL/min/mg) |
| Parent | This compound | 45 | 35 | 39.6 |
| Analog 1 | Ethyl 3-cyano-4-fluorobenzoate | 25 | 28 | 49.5 |
| Analog 2 | 3-cyano-4-fluorobenzoic acid | >120 | >60 | <11.6 |
| Analog 3 | 3-cyano-4-fluorobenzamide | >120 | 55 | 25.2 |
Interpretation and Structure-Stability Relationships (SSR)
The data presented above allows for a clear interpretation of the structure-stability relationships within this series of analogs.
-
Parent vs. Analog 1 (Ethyl Ester): The ethyl ester (Analog 1) exhibits a shorter half-life in both plasma and microsomes compared to the parent methyl ester. This is consistent with the general understanding that ethyl esters can be more readily hydrolyzed by some esterases than methyl esters.[3] This increased lability suggests that modifying the ester group to be larger may not be a viable strategy for improving stability.
-
The Stability of the Carboxylic Acid (Analog 2): As expected, the carboxylic acid metabolite (Analog 2) is highly stable in both assays. This is because the primary site of metabolic liability, the ester linkage, has already been cleaved. This compound would serve as an important reference standard in metabolite identification studies.
-
Ester vs. Amide (Parent vs. Analog 3): Replacing the methyl ester with a primary amide (Analog 3) dramatically increases stability in plasma. Amides are generally more resistant to hydrolysis by plasma esterases than esters.[2] While still susceptible to some microsomal metabolism, the amide analog shows a significant improvement in overall stability compared to the parent ester, making it a promising direction for further optimization.
The following diagram illustrates the primary metabolic pathways for the parent compound leading to the observed instability.
Caption: Primary metabolic pathway of this compound via ester hydrolysis.
Conclusion and Future Directions
The evaluation of metabolic stability is a cornerstone of successful drug discovery. For the this compound scaffold, the inherent liability of the ester functionality necessitates a proactive and comparative approach to analog design. The data clearly demonstrates that seemingly minor structural modifications can have a profound impact on stability. The conversion of the ester to an amide represents a significant step towards a more robust lead compound.
Future work should focus on exploring a wider range of amide analogs, including secondary and tertiary amides, to further refine the stability profile while maintaining or improving biological activity. Additionally, conducting metabolite identification studies for the most promising analogs will provide a more complete picture of their metabolic fate and help to identify any alternative metabolic pathways that may become more prominent once the primary site of hydrolysis is blocked. By integrating these stability assessments early and iteratively, research teams can significantly increase the probability of advancing a well-characterized and developable candidate into preclinical and clinical studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma Stability Assay | Domainex [domainex.co.uk]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sparrow-chemical.com [sparrow-chemical.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. One moment, please... [mttlab.eu]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
A-Comparative-Guide-to-the-Synthetic-Utility-of-Methyl-3-cyano-4-fluorobenzoate-and-Other-Benzonitrile-Derivatives
Introduction: The Strategic Importance of Substituted Benzonitriles in Modern Chemistry
Benzonitrile derivatives are a cornerstone in the fields of medicinal chemistry, agrochemicals, and materials science.[1] The unique electronic properties conferred by the nitrile group, a potent electron-withdrawing moiety, significantly influence the reactivity of the aromatic ring, making these compounds versatile building blocks for complex molecular architectures.[1] The incorporation of a nitrile group can enhance a molecule's pharmacokinetic profile, including its metabolic stability and ability to act as a hydrogen bond acceptor, making it a privileged scaffold in drug design.[2][3] This guide provides an in-depth comparison of the synthetic utility of Methyl 3-cyano-4-fluorobenzoate against other key benzonitrile derivatives, offering insights into their reactivity and practical applications, supported by experimental data.
This compound: A Trifunctional Linchpin for Complex Syntheses
This compound is a trifunctional reagent with a unique arrangement of substituents that provides a powerful platform for a variety of chemical transformations.[4][5] The interplay between the electron-withdrawing cyano and methyl ester groups, and the highly electronegative fluorine atom, creates a distinct reactivity profile. The fluorine atom, positioned para to the methyl ester and ortho to the cyano group, is highly activated towards nucleophilic aromatic substitution (SNAr).[4] This specific arrangement allows for the sequential and regioselective introduction of various nucleophiles, making it a highly sought-after intermediate in the synthesis of complex molecules, including pharmaceutical agents.
Comparative Analysis of Reactivity in Key Transformations
The synthetic utility of a building block is best assessed by its performance in a range of chemical reactions. This section compares this compound with other commercially available benzonitrile derivatives in two critical classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling Reactions.
Nucleophilic Aromatic Substitution (SNAr): A Detailed Comparison
SNAr is a fundamental reaction for the functionalization of aromatic rings, particularly those bearing electron-withdrawing groups.[6] The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the initial nucleophilic attack to form a Meisenheimer complex.[6][7] The stability of this intermediate is paramount, and it is significantly enhanced by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group.[6]
For this comparison, we will evaluate the reactivity of this compound against three other fluorinated benzonitriles: 4-Fluorobenzonitrile , 2,4-Difluorobenzonitrile , and Methyl 4-cyano-3-fluorobenzoate .
| Compound | Key Structural Features | Expected SNAr Reactivity | Rationale |
| This compound | -F is para to -CO2Me (EWG) and ortho to -CN (EWG). | Very High | The fluorine atom is strongly activated by two potent, well-positioned electron-withdrawing groups, significantly stabilizing the Meisenheimer intermediate. |
| 4-Fluorobenzonitrile | -F is para to -CN (EWG). | Moderate | The single cyano group provides good activation for SNAr.[8] |
| 2,4-Difluorobenzonitrile | -F at C4 is para to -CN (EWG). -F at C2 is ortho to -CN. | High | The fluorine at the 4-position is highly activated. The second fluorine atom further increases the electrophilicity of the ring.[9][10] |
| Methyl 4-cyano-3-fluorobenzoate | -F is meta to -CN and ortho to -CO2Me. | Low to Moderate | The fluorine is not in an ideal position relative to the strong electron-withdrawing cyano group to significantly activate it for SNAr. |
Experimental Protocol: Comparative SNAr with Piperidine
To provide a tangible comparison, a standardized SNAr reaction with piperidine as the nucleophile is outlined below. This protocol is designed to be a self-validating system, where the relative reaction rates and yields will directly reflect the inherent reactivity of each benzonitrile derivative.
Diagram of the Experimental Workflow:
Caption: A generalized workflow for the comparative SNAr reaction.
Step-by-Step Methodology:
-
To a stirred solution of the respective benzonitrile derivative (1.0 mmol) in dimethyl sulfoxide (DMSO, 5 mL) is added piperidine (1.2 mmol) and potassium carbonate (2.0 mmol).
-
The reaction mixture is heated to 80 °C and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and quenched with water (20 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired product.
Trustworthiness: Validation of Results
The identity and purity of the products should be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The disappearance of the fluorine signal in the 19F NMR spectrum and the appearance of new signals corresponding to the piperidine moiety in the 1H NMR spectrum will confirm a successful reaction. Quantitative yields should be determined after purification.
Palladium-Catalyzed Cross-Coupling Reactions
While the fluorine atom in this compound is primed for SNAr, the molecule can also participate in other transformations. For instance, after conversion of the ester to a triflate, the molecule can undergo Suzuki or other palladium-catalyzed cross-coupling reactions. However, for direct cross-coupling, derivatives with bromine or iodine are typically used. For the purpose of this guide, we will focus on the potential for this compound to be a precursor for such reactions.
Applications in Drug Discovery and Development: A Case Study with PARP Inhibitors
The utility of this compound is prominently highlighted in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs.[11][12][13] Many PARP inhibitors feature a core structure where a substituted aromatic ring is attached to a phthalazinone or a similar heterocyclic system. The synthesis of these complex molecules often relies on the precise and efficient introduction of substituents onto an aromatic scaffold.
Logical Relationship Diagram for PARP Inhibitor Synthesis:
Caption: Synthetic route to PARP inhibitors utilizing this compound.
The high reactivity of the fluorine atom in this compound allows for an efficient initial SNAr reaction with a hydrazine derivative. The resulting intermediate can then undergo cyclization to form the core heterocyclic structure of the PARP inhibitor. Subsequent modifications, often involving palladium-catalyzed cross-coupling reactions at other positions, can then be performed to complete the synthesis. This stepwise approach, enabled by the specific reactivity of this compound, is crucial for the efficient and scalable production of these important therapeutic agents.
Conclusion
This compound stands out as a highly versatile and reactive building block in organic synthesis. Its trifunctional nature, with a fluorine atom highly activated towards nucleophilic aromatic substitution by two strategically positioned electron-withdrawing groups, provides a significant advantage over other benzonitrile derivatives. While compounds like 4-fluorobenzonitrile and 2,4-difluorobenzonitrile are also useful reagents for SNAr reactions, the unique substitution pattern of this compound offers a more nuanced control over synthetic routes, particularly in the construction of complex, multi-substituted aromatic compounds. Its demonstrated utility in the synthesis of high-value targets such as PARP inhibitors underscores its importance for researchers, scientists, and drug development professionals.
References
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C9H6FNO2 | CID 45790123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. kaibangchem.com [kaibangchem.com]
- 9. 2,4-Difluorobenzonitrile Exporter | 2,4-Difluorobenzonitrile Exporting Company | 2,4-Difluorobenzonitrile International Distributor [multichemexports.com]
- 10. ossila.com [ossila.com]
- 11. researchgate.net [researchgate.net]
- 12. Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy | Biblioteca IQS [biblioteca.iqs.edu]
- 13. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of Methyl 3-cyano-4-fluorobenzoate
As researchers and developers in the chemical and pharmaceutical sciences, our responsibility extends beyond discovery and synthesis to the entire lifecycle of the chemicals we handle. The proper disposal of a reagent like Methyl 3-cyano-4-fluorobenzoate is not merely a regulatory formality; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the chemical reasoning behind each procedural step.
Part 1: Hazard Assessment & Chemical Profile
Before any disposal protocol can be established, a thorough understanding of the compound's chemical nature and associated hazards is paramount. This compound (CAS No. 676602-31-6) is a multi-functionalized aromatic compound. Its structure dictates its reactivity and, consequently, its disposal pathway.[1][2]
Key Structural Features Influencing Disposal:
-
Halogenation (Fluoro Group): The presence of a fluorine atom classifies this compound as a halogenated organic .[3][4] Halogenated wastes require specific, high-temperature incineration to ensure complete destruction and prevent the formation of toxic and persistent byproducts. For this reason, they must never be mixed with non-halogenated waste streams.[4][5]
-
Nitrile Group (-CN): While organic nitriles do not readily dissociate to release free cyanide ions, their thermal decomposition or reaction with strong acids can produce highly toxic hydrogen cyanide (HCN) gas.[6][7] This potential hazard mandates careful segregation from acidic waste.[4][8]
-
Aromatic Ester: As a benzoate ester, it is a combustible solid.[9] Its combustion byproducts can include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and the particularly hazardous hydrogen fluoride (HF) and hydrogen cyanide (HCN).[6][10]
Chemical & Safety Data Summary
| Property | Value / Information | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 676602-31-6 | [1][2] |
| Molecular Formula | C₉H₆FNO₂ | [1][2] |
| Molecular Weight | 179.15 g/mol | [1][2] |
| Primary Hazards | Harmful if swallowed, in contact with skin, or if inhaled. | [6][11] |
| Combustion Products | CO, CO₂, NOx, Hydrogen Fluoride (HF), Hydrogen Cyanide (HCN). | [6][10] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | [6][10] |
Part 2: The Core Principle: Waste Stream Segregation
The single most critical aspect of disposing of this compound is strict waste segregation . The U.S. Environmental Protection Agency (EPA) mandates that chemical waste generators are responsible for correctly identifying and segregating hazardous waste to ensure its safe management from "cradle to grave."[12][13] Mixing disparate waste streams can lead to dangerous chemical reactions, violate regulatory codes, and significantly increase disposal costs.[4]
The decision-making process for segregating this specific compound is outlined below.
Caption: Waste segregation decision workflow for this compound.
Part 3: Standard Operating Procedure (SOP) for Disposal
This protocol provides step-by-step instructions for the collection and disposal of waste containing this compound.
Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[6]
-
Hand Protection: Chemical-resistant nitrile gloves.[14]
-
Body Protection: A standard laboratory coat.[14]
-
Work Area: All handling and waste consolidation should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[14][15]
Waste Collection and Containment
The method of collection depends on the form of the waste. Under no circumstances should this chemical or its solutions be poured down the drain. [5][14]
-
Unused or Expired Solid Compound:
-
Carefully transfer the solid chemical directly into the designated Halogenated Organic Waste container.[3]
-
Avoid creating dust.[6][15] If any residue remains in the original container, rinse it with a small amount of a compatible solvent (e.g., acetone, methanol) and pour the rinsate into the same halogenated waste container.
-
The empty, rinsed container should be disposed of as solid waste after being defaced to remove the original label.
-
-
Solutions of the Compound:
-
Pour solutions containing this compound directly into the liquid Halogenated Organic Waste container.[4][5]
-
Causality: Even if the solvent is non-halogenated (e.g., Toluene, THF), the presence of the fluorinated compound renders the entire mixture a halogenated waste.[5] This is a critical regulatory and safety point.
-
-
Contaminated Labware (Wipes, Syringes, Chromatography Plates):
-
Solid waste contaminated with the compound (e.g., weighing paper, gloves, absorbent pads) should be collected in a separate, clearly labeled, sealed plastic bag or container.
-
This container should be marked as "Halogenated Solid Waste" and disposed of according to your institution's EHS guidelines.
-
Container Labeling and Management
Proper labeling is a legal requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[13]
-
Container Type: Use a compatible container, typically high-density polyethylene (HDPE) or borosilicate glass, with a secure, vapor-tight lid.[4][16]
-
Labeling: As soon as the first drop of waste is added, the container must be labeled with:[4]
-
Container Status: Keep the waste container closed at all times except when actively adding waste.[4][5] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.
Temporary Storage and Final Disposal
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA.[4] This area should be located at or near the point of generation, be under the control of the operator, and have secondary containment to capture any potential leaks.
-
Final Disposal: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][16] These professionals will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for proper destruction, typically via high-temperature incineration.[12]
Part 4: Emergency Procedures - Spill Management
A protocol is only robust if it accounts for accidents. In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
Caption: Emergency spill response workflow for this compound.
Spill Response Protocol:
-
Immediate Action: Alert all personnel in the vicinity and evacuate the immediate area if necessary.[16]
-
Assess and Secure: If the spill is large or involves a significant release of dust, evacuate the laboratory and contact your institution's EHS or emergency response team immediately.
-
Cleanup (Small, Controllable Spills Only):
-
Ensure the area is well-ventilated, preferably within a fume hood.[15]
-
Wearing full PPE, contain the spill by covering it with an inert absorbent material such as vermiculite, sand, or a commercial spill kit absorbent.[16] Do not use combustible materials like sawdust. [16]
-
Carefully scoop the absorbed material into a compatible container.[10] Seal the container and label it as "Hazardous Waste" with the chemical name and date.
-
Clean the spill area with soap and water.
-
Report the spill to your laboratory supervisor and EHS department, regardless of size.[16]
-
References
- 1. This compound | C9H6FNO2 | CID 45790123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. bucknell.edu [bucknell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. fishersci.com [fishersci.com]
- 7. Cyanide - Wikipedia [en.wikipedia.org]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. Methyl 4-cyano-3-fluorobenzoate | C9H6FNO2 | CID 17965941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. axonator.com [axonator.com]
- 14. scienceready.com.au [scienceready.com.au]
- 15. echemi.com [echemi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Definitive Guide to Personal Protective Equipment for Handling Methyl 3-cyano-4-fluorobenzoate
This document provides a comprehensive, technically grounded guide for the safe handling of Methyl 3-cyano-4-fluorobenzoate (CAS No. 676602-31-6). As this compound is a fluorinated aromatic nitrile, it requires stringent safety protocols. The guidance herein is synthesized from safety data for the compound and its close structural isomers, ensuring a robust margin of safety. Our primary objective is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and experimental integrity.
Hazard Assessment & Triage: Understanding the Risk Profile
This compound and its isomers present significant acute toxicity hazards. The primary routes of exposure are inhalation, skin contact, and ingestion. The hazard profile, synthesized from data on structurally similar compounds, necessitates a high degree of caution.[1][2] The cyano group (-CN) can be particularly hazardous, with potential for systemic toxicity.
Table 1: Synthesized Hazard Classification
| Hazard Class | GHS Hazard Statement | Rationale & Implication |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled.[1] | This is the most critical hazard. Exposure via any route can be dangerous, mandating full-body protection and strict engineering controls (i.e., fume hood). |
| Skin Irritation | H315: Causes skin irritation.[2] | Direct contact can cause inflammation and discomfort. Impermeable gloves and a lab coat are essential to prevent this. |
| Eye Irritation | H319: Causes serious eye irritation.[2] | Splashes pose a significant risk to vision. Chemical safety goggles are mandatory to prevent contact with eyes. |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to establish a reliable barrier against the identified hazards. The following protocol is mandatory for all personnel handling this compound.
Eye and Face Protection: The First Line of Defense
Due to its classification as a serious eye irritant, robust eye protection is non-negotiable.[2]
-
Minimum Requirement: Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times.[3] These provide a 360-degree seal around the eyes, protecting from splashes, vapors, and dust.
-
Enhanced Precaution: When handling larger quantities (>50g) or when there is a heightened risk of splashing, a full-face shield must be worn over the chemical splash goggles.[4]
Hand Protection: Preventing Dermal Absorption
Given the high acute dermal toxicity, selecting the correct gloves is critical to prevent systemic exposure through the skin.
-
Glove Type: Nitrile gloves are the standard recommendation for incidental contact with a broad range of chemicals.[5][6] They offer good resistance to many organic solvents and provide a reliable barrier for this compound during routine laboratory use.[7]
-
Glove Thickness: A minimum thickness of 4 mil is recommended for standard lab operations. For tasks involving prolonged contact or immersion, heavier-duty nitrile or neoprene gauntlets should be used.[7]
-
Protocol: Always double-glove to simplify decontamination in case of a spill on the outer glove. Inspect gloves for any signs of degradation or puncture before each use. Remove and replace gloves immediately upon any known contact with the chemical. Never wear contaminated gloves outside of the designated work area.
Skin and Body Protection: A Barrier Against Contamination
Protecting the skin is crucial. Standard laboratory attire provides the base layer of protection, which must be supplemented with a chemical-resistant barrier.
-
Laboratory Coat: A clean, flame-resistant (FR) or Nomex® laboratory coat must be worn, fully buttoned, with sleeves rolled down.[8] This protects against splashes and prevents the contamination of personal clothing.
-
Personal Attire: Long pants and fully enclosed shoes (with no perforations) are mandatory.[8] Fabrics such as polyester or acrylic should be avoided in favor of cotton or other natural fibers, which are less likely to melt and adhere to the skin in the event of a fire.
Respiratory Protection: The Role of Engineering Controls
The high inhalation toxicity of related compounds necessitates that all handling of this compound be performed within a certified chemical fume hood.[1][9]
-
Primary Control: The chemical fume hood is the primary and most effective means of respiratory protection. It is an engineering control designed to capture and exhaust vapors, preventing them from entering the laboratory environment.
-
Secondary Control (Emergency Use): If engineering controls fail or in the event of a major spill, a NIOSH-approved respirator with an appropriate cartridge (e.g., organic vapor) is required for emergency response personnel.[3][8] Use of such a respirator requires prior medical clearance and annual fit-testing.
Operational & Emergency Blueprint
Proper PPE is only effective when integrated into a safe operational workflow and a clear emergency plan.
Safe Handling Workflow
-
Preparation: Before handling, ensure the chemical fume hood is operational and uncluttered. Don all required PPE as described in Section 2.
-
Manipulation: Conduct all weighing, transfers, and reactions deep within the fume hood sash.
-
Post-Handling: After use, securely seal the container. Decontaminate any surfaces and equipment that may have come into contact with the chemical.
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact between contaminated surfaces and skin. Wash hands and forearms thoroughly with soap and water after removing all PPE.[10]
Emergency Response: Spill Protocol
In the event of a spill, a calm and methodical response is critical.
-
ALERT: Alert all personnel in the immediate vicinity and evacuate the area.
-
CONFINE: If safe to do so, close the fume hood sash.
-
ASSESS: From a safe distance, assess the extent of the spill. For small spills inside a fume hood, trained personnel may proceed with cleanup. For large spills or any spill outside of a hood, evacuate and contact the institutional emergency response team.
-
CLEANUP (Trained Personnel Only):
-
Don appropriate respiratory protection in addition to standard lab PPE.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep the absorbed material into a labeled, sealable hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
-
DISPOSE: All contaminated materials must be disposed of as hazardous chemical waste.
Caption: Workflow for responding to a chemical spill.
First Aid Measures
Immediate and correct first aid is vital in the event of an exposure.[2]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[9] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][10]
Decontamination & Disposal
Proper disposal is a legal and ethical requirement to protect both people and the environment.
-
Equipment Decontamination: Glassware and equipment should be rinsed with a suitable organic solvent (e.g., acetone) in a fume hood, with the rinsate collected as hazardous waste. This should be followed by a thorough wash with soap and water.
-
Waste Disposal: All materials contaminated with this compound, including the chemical itself, absorbent materials, and contaminated PPE, must be collected in a properly labeled, sealed container. This waste must be disposed of through a licensed chemical destruction plant or an approved hazardous waste disposal program.[11] Do not discharge to sewer systems.[11][12]
References
- 1. Methyl 4-cyano-3-fluorobenzoate | C9H6FNO2 | CID 17965941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.es [fishersci.es]
- 3. fishersci.com [fishersci.com]
- 4. epa.gov [epa.gov]
- 5. glovesnstuff.com [glovesnstuff.com]
- 6. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 7. gloves.com [gloves.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. echemi.com [echemi.com]
- 12. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
